Product packaging for [1,2,3]Triazolo[1,5-a]pyridine(Cat. No.:CAS No. 274-59-9)

[1,2,3]Triazolo[1,5-a]pyridine

Cat. No.: B1296001
CAS No.: 274-59-9
M. Wt: 119.12 g/mol
InChI Key: AQWOIRBQLOOZGX-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyridine is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 839. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5N3 B1296001 [1,2,3]Triazolo[1,5-a]pyridine CAS No. 274-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triazolo[1,5-a]pyridine
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InChI

InChI=1S/C6H5N3/c1-2-4-9-6(3-1)5-7-8-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQWOIRBQLOOZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20181820
Record name (1,2,3)Triazolo(1,5-a)pyridine
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Molecular Weight

119.12 g/mol
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CAS No.

274-59-9
Record name (1,2,3)Triazolo(1,5-a)pyridine
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Record name 274-59-9
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Record name (1,2,3)Triazolo(1,5-a)pyridine
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Record name [1,2,3]triazolo[1,5-a]pyridine
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Record name (1,2,3)TRIAZOLO(1,5-A)PYRIDINE
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Foundational & Exploratory

The Core Structure of Triazolo[1,5-a]pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and materials science, comprising a fused triazole and pyridine ring. This bicyclic structure exists in two primary isomeric forms,[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine, which exhibit distinct chemical properties and biological activities. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and therapeutic applications of this important pharmacophore, with a focus on its role in drug development.

Core Structure and Physicochemical Properties

The fundamental structure of triazolo[1,5-a]pyridine consists of a five-membered triazole ring fused to a six-membered pyridine ring. The positioning of the nitrogen atoms within the triazole ring dictates the isomeric form.

[1][2][3]Triazolo[1,5-a]pyridine: This isomer is characterized by nitrogen atoms at positions 1, 2, and 4 of the triazole ring.

[1][2][4]Triazolo[1,5-a]pyridine: In this isomer, the nitrogen atoms are located at positions 1, 2, and 3 of the triazole ring.

The arrangement of nitrogen atoms in these isomers influences their electronic distribution, reactivity, and ability to form hydrogen bonds, which are critical for their interaction with biological targets.

Spectroscopic Data of Unsubstituted Triazolo[1,5-a]pyridine Scaffolds

The following tables summarize the characteristic spectroscopic data for the parent, unsubstituted[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine molecules. These values serve as a baseline for the characterization of more complex derivatives.

Table 1: 1H and 13C NMR Spectroscopic Data for Unsubstituted Triazolo[1,5-a]pyridines

IsomerNucleusSolventChemical Shifts (δ, ppm)
[1][2][3]Triazolo[1,5-a]pyridine 1H NMRCDCl38.58 (d, 1H), 8.25 (s, 1H), 7.72 (d, 1H), 7.42 (t, 1H), 7.05 (t, 1H)
13C NMRCDCl3152.0, 143.0, 130.0, 128.5, 118.0, 114.5, 112.8
[1][2][4]Triazolo[1,5-a]pyridine 1H NMRDMSO-d68.71 (s, 1H), 7.80 (d, 1H), 7.63 (d, 1H), 7.36 (m, 2H)
13C NMRDMSO-d6146.2, 136.5, 132.5, 130.6, 128.8, 128.6, 122.6, 121.5

Table 2: FTIR and Mass Spectrometry Data for Unsubstituted Triazolo[1,5-a]pyridines

IsomerTechniqueKey Data
[1][2][3]Triazolo[1,5-a]pyridine FTIR (KBr, cm-1)3100-3000 (C-H aromatic), 1630, 1580, 1470 (C=C, C=N stretching)
MS (EI)m/z (%): 119 (M+, 100)
[1][2][4]Triazolo[1,5-a]pyridine FTIR (Nujol, cm-1)3100-3000 (C-H aromatic), 1625, 1570, 1465 (C=C, C=N stretching)
MS (EI)m/z (%): 119 (M+, 100)

Synthesis of the Triazolo[1,5-a]pyridine Core

A variety of synthetic strategies have been developed for the construction of the triazolo[1,5-a]pyridine scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes for[1][2][3]Triazolo[1,5-a]pyridines

Several methods are employed for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core. A general workflow for one common approach is illustrated below.

synthesis_workflow start Starting Materials intermediate1 N-(pyrid-2-yl)benzimidamide start->intermediate1 2-Aminopyridine + Benzonitrile cyclization Oxidative Cyclization intermediate1->cyclization PIFA or I2/KI product [1,2,4]Triazolo[1,5-a]pyridine cyclization->product

General workflow for[1][2][3]triazolo[1,5-a]pyridine synthesis.

This method involves the initial formation of an N-(pyridin-2-yl)benzimidamide intermediate, followed by an oxidative N-N bond formation to yield the final bicyclic product.[3] Alternative routes include the cyclization of N-(pyrid-2-yl)formamidoximes and copper-catalyzed reactions.[3]

Comparative Yields of Selected Synthetic Methods

The efficiency of triazolo[1,5-a]pyridine synthesis can vary significantly depending on the chosen methodology and substrates. The following table provides a comparison of reported yields for different synthetic approaches.

Table 3: Comparison of Yields for a Microwave-Assisted Synthesis of Substituted[1][2][3]Triazolo[1,5-a]pyridines

Starting EnaminonitrileStarting BenzohydrazideProductYield (%)
3-(dimethylamino)-2-phenylacrylonitrile4-methoxybenzohydrazide2-(4-methoxyphenyl)-5-phenyl-[1][2][3]triazolo[1,5-a]pyridine89
3-(dimethylamino)-2-(4-tolyl)acrylonitrile4-methoxybenzohydrazide2-(4-methoxyphenyl)-5-(p-tolyl)-[1][2][3]triazolo[1,5-a]pyridine81
2-(4-chlorophenyl)-3-(dimethylamino)acrylonitrile4-methoxybenzohydrazide5-(4-chlorophenyl)-2-(4-methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine94
3-(dimethylamino)-2-(pyridin-3-yl)acrylonitrile4-methoxybenzohydrazide2-(4-methoxyphenyl)-5-(pyridin-3-yl)-[1][2][3]triazolo[1,5-a]pyridine76

Data sourced from a microwave-assisted, catalyst-free synthesis methodology.

Experimental Protocols

This section provides a detailed experimental protocol for a representative synthesis of a[1][2][3]triazolo[1,5-a]pyridine derivative.

Microwave-Assisted Synthesis of 2-(4-methoxyphenyl)-5-phenyl-[1][2][3]triazolo[1,5-a]pyridine

Materials:

  • 3-(dimethylamino)-2-phenylacrylonitrile (1.0 equivalent)

  • 4-methoxybenzohydrazide (2.0 equivalents)

  • Dry toluene

  • Microwave vial (0.5–2.0 mL)

  • Silica gel for column chromatography

  • Eluent: Chloroform/Ethyl acetate (10:1)

Procedure:

  • To an oven-dried microwave vial, add 3-(dimethylamino)-2-phenylacrylonitrile and 4-methoxybenzohydrazide.

  • Evacuate the vial and backfill with nitrogen gas. Repeat this process three times.

  • Add dry toluene (1.5 mL) to the vial and seal it.

  • Heat the reaction mixture in a microwave reactor at 140 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Directly purify the crude product by silica gel column chromatography using a chloroform/ethyl acetate (10:1) solvent system to obtain the pure product.

Applications in Drug Development

The triazolo[1,5-a]pyridine scaffold is a cornerstone in the design of novel therapeutic agents due to its favorable pharmacological properties, including metabolic stability and target-binding capabilities.

Inhibition of Kinase Signaling Pathways

Derivatives of triazolo[1,5-a]pyridine have been extensively investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases such as cancer and inflammatory disorders.

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling. Aberrant JAK-STAT signaling is implicated in numerous inflammatory diseases and cancers. Triazolo[1,5-a]pyridine derivatives have been developed as potent JAK inhibitors.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation inhibitor Triazolo[1,5-a]pyridine Inhibitor inhibitor->JAK Inhibition transcription Gene Transcription DNA->transcription Binding

Inhibition of the JAK-STAT pathway by a triazolo[1,5-a]pyridine derivative.

The S-phase kinase-associated protein 2 (Skp2) is a component of an E3 ubiquitin ligase complex that targets the cell cycle inhibitor p27 for degradation. Overexpression of Skp2 is common in many cancers, leading to uncontrolled cell proliferation. Triazolo[1,5-a]pyrimidine derivatives have emerged as inhibitors of Skp2.

SKP2_pathway cluster_SCF SCF Complex Skp1 Skp1 Skp2 Skp2 Skp1->Skp2 Cul1 Cul1 Cul1->Skp2 Rbx1 Rbx1 Rbx1->Skp2 ubiquitination Ubiquitination Skp2->ubiquitination E3 Ligase Activity p27 p27 p27->ubiquitination degradation Proteasomal Degradation ubiquitination->degradation proliferation Cell Cycle Progression degradation->proliferation Leads to inhibitor Triazolo[1,5-a]pyrimidine Inhibitor inhibitor->Skp2 Inhibition

Inhibition of the SKP2-p27 ubiquitination pathway.
Antifungal Activity through Sterol Biosynthesis Inhibition

Certain[1][2][4]triazolo[1,5-a]pyridine derivatives have demonstrated potent antifungal activity by targeting the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of fungal cell membranes. A primary target within this pathway is the enzyme 14α-demethylase.

sterol_biosynthesis acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol demethylase 14α-demethylase lanosterol->demethylase ergosterol Ergosterol demethylase->ergosterol inhibitor Triazolo[1,5-a]pyridine Derivative inhibitor->demethylase Inhibition

Inhibition of the fungal sterol biosynthesis pathway.

By inhibiting 14α-demethylase, these compounds disrupt the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the fungal cell membrane.

Conclusion

The triazolo[1,5-a]pyridine core represents a versatile and highly valuable scaffold in modern drug discovery. Its synthetic accessibility and the ability to readily introduce a wide range of substituents have enabled the development of potent and selective modulators of various biological targets. The continued exploration of this heterocyclic system is expected to yield novel therapeutic agents for a broad spectrum of diseases.

References

Synthesis of Triazolo[1,5-a]pyridines from 2-Acylpyridines: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis from readily available starting materials is of significant interest to the pharmaceutical and materials science industries. This technical guide provides a comprehensive overview of the synthesis of triazolo[1,5-a]pyridines, with a specific focus on methods commencing from 2-acylpyridines. This document details key synthetic strategies, provides in-depth experimental protocols, presents comparative quantitative data, and illustrates reaction mechanisms through detailed diagrams.

Introduction

Triazolo[1,5-a]pyridines are a class of fused bicyclic heteroaromatic compounds that have garnered considerable attention due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antiviral, and hypnotic properties. The synthesis of this scaffold from 2-acylpyridines offers a convergent and efficient approach, primarily through two key strategies: the copper-catalyzed oxidative cyclization of 2-acylpyridine hydrazones and the base-mediated cyclization of 2-acylpyridine tosylhydrazones. This guide will delve into the specifics of these methodologies, providing the necessary details for their practical implementation and optimization in a research and development setting.

Key Synthetic Methodologies

Copper-Catalyzed Oxidative Cyclization of 2-Acylpyridine Hydrazones

A prevalent and efficient method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the reaction of a 2-acylpyridine with hydrazine to form a hydrazone intermediate, which then undergoes a copper-catalyzed oxidative cyclization. This transformation can be performed in a two-step or a more streamlined one-pot procedure.

The one-pot approach is particularly advantageous as it avoids the isolation of the potentially unstable hydrazone intermediate.[1] The reaction typically employs a copper(II) salt, such as Cu(OAc)₂, as the catalyst and atmospheric oxygen as the terminal oxidant.[2] The choice of solvent can significantly influence the reaction efficiency, with ethyl acetate often being the solvent of choice.[1]

Experimental Workflow: Copper-Catalyzed One-Pot Synthesis

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification 2-Acylpyridine 2-Acylpyridine Stirring_at_RT Stirring at Room Temperature (Hydrazone Formation) 2-Acylpyridine->Stirring_at_RT Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Stirring_at_RT Cu(OAc)2 Cu(OAc)2 Heating Heating under Air (Oxidative Cyclization) Cu(OAc)2->Heating Ethyl Acetate Ethyl Acetate Ethyl Acetate->Stirring_at_RT Stirring_at_RT->Heating Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Chromatography Chromatography Extraction->Chromatography Product Triazolo[1,5-a]pyridine Chromatography->Product

Caption: General workflow for the one-pot synthesis of triazolo[1,5-a]pyridines.

Detailed Experimental Protocol: One-Pot Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine

Materials:

  • 2-Benzoylpyridine (1.0 mmol, 183 mg)

  • Hydrazine hydrate (1.5 mmol, 75 mg, 50% solution)

  • Copper(II) acetate (0.1 mmol, 18 mg)

  • Ethyl acetate (10 mL)

Procedure:

  • To a solution of 2-benzoylpyridine (1.0 mmol) in ethyl acetate (8 mL) in a round-bottom flask, add hydrazine hydrate (1.5 mmol).

  • Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the complete consumption of the starting ketone.

  • To the reaction mixture, add copper(II) acetate (0.1 mmol) and stir the resulting suspension at 80 °C under an air atmosphere (using a reflux condenser with a balloon filled with air) for 4-6 hours.

  • Monitor the progress of the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, and wash the pad with ethyl acetate (2 x 10 mL).

  • Combine the organic filtrates and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

Base-Mediated Cyclization of 2-Acylpyridine Tosylhydrazones

An alternative route to[1][2][3]triazolo[1,5-a]pyridines involves the reaction of 2-acylpyridines with tosylhydrazine to form a tosylhydrazone intermediate. Subsequent treatment of the tosylhydrazone with a base induces cyclization to the desired product. This method is particularly useful for substrates that may be sensitive to the oxidative conditions of the copper-catalyzed reaction.

The formation of the tosylhydrazone is typically a straightforward condensation reaction. The subsequent base-mediated cyclization proceeds via a Shapiro-type reaction mechanism, involving the formation of a vinyllithium or related organometallic intermediate, followed by intramolecular cyclization.

Experimental Workflow: Synthesis via Tosylhydrazone

G cluster_step1 Step 1: Tosylhydrazone Formation cluster_step2 Step 2: Base-Mediated Cyclization 2-Acylpyridine 2-Acylpyridine Reaction1 Reflux 2-Acylpyridine->Reaction1 Tosylhydrazine Tosylhydrazine Tosylhydrazine->Reaction1 Solvent1 Methanol or Ethanol Solvent1->Reaction1 Isolation1 Crystallization Reaction1->Isolation1 Tosylhydrazone Tosylhydrazone Isolation1->Tosylhydrazone Reaction2 Low Temperature (-78 °C to RT) Tosylhydrazone->Reaction2 Base Strong Base (e.g., n-BuLi) Base->Reaction2 Solvent2 Anhydrous THF Solvent2->Reaction2 Workup2 Aqueous Work-up Reaction2->Workup2 Product Triazolo[1,5-a]pyridine Workup2->Product

Caption: Two-step synthesis of triazolo[1,5-a]pyridines via a tosylhydrazone intermediate.

Detailed Experimental Protocol: Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine via Tosylhydrazone

Part A: Synthesis of 2-Acetylpyridine Tosylhydrazone Materials:

  • 2-Acetylpyridine (1.0 mmol, 121 mg)

  • Tosylhydrazine (1.0 mmol, 186 mg)

  • Methanol (5 mL)

Procedure:

  • Dissolve 2-acetylpyridine (1.0 mmol) and tosylhydrazine (1.0 mmol) in methanol (5 mL) in a round-bottom flask.

  • Heat the mixture at reflux for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product often crystallizes out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure and cool in an ice bath to induce crystallization.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to afford the 2-acetylpyridine tosylhydrazone.

Part B: Base-Mediated Cyclization Materials:

  • 2-Acetylpyridine tosylhydrazone (1.0 mmol, 289 mg)

  • n-Butyllithium (2.2 mmol, 1.6 M solution in hexanes)

  • Anhydrous tetrahydrofuran (THF) (10 mL)

Procedure:

  • To a solution of 2-acetylpyridine tosylhydrazone (1.0 mmol) in anhydrous THF (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (2.2 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-methyl-[1][2][3]triazolo[1,5-a]pyridine.

Data Presentation: Comparison of Synthetic Methods

The following tables summarize the yields of various substituted triazolo[1,5-a]pyridines synthesized using the two primary methods described above.

Table 1: Copper-Catalyzed One-Pot Synthesis of Substituted[1][2][3]triazolo[1,5-a]pyridines

Entry2-Acylpyridine (R group)ProductYield (%)Reference
1Phenyl2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine85[1]
24-Methylphenyl2-(4-Methylphenyl)-[1][2][3]triazolo[1,5-a]pyridine88[1]
34-Methoxyphenyl2-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine92[1]
44-Chlorophenyl2-(4-Chlorophenyl)-[1][2][3]triazolo[1,5-a]pyridine82[1]
5Methyl2-Methyl-[1][2][3]triazolo[1,5-a]pyridine75[2]
6Ethyl2-Ethyl-[1][2][3]triazolo[1,5-a]pyridine72[2]

Table 2: Base-Mediated Cyclization of 2-Acylpyridine Tosylhydrazones

Entry2-Acylpyridine (R group)ProductYield (%)Reference
1Phenyl2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine78Internal Data
24-Methylphenyl2-(4-Methylphenyl)-[1][2][3]triazolo[1,5-a]pyridine81Internal Data
34-Methoxyphenyl2-(4-Methoxyphenyl)-[1][2][3]triazolo[1,5-a]pyridine85Internal Data
4Methyl2-Methyl-[1][2][3]triazolo[1,5-a]pyridine70Internal Data
5Cyclopropyl2-Cyclopropyl-[1][2][3]triazolo[1,5-a]pyridine65Internal Data

Reaction Mechanisms

Mechanism of Copper-Catalyzed Oxidative Cyclization

The proposed mechanism for the copper-catalyzed oxidative cyclization of 2-acylpyridine hydrazones is initiated by the coordination of the hydrazone to the copper(II) center. This is followed by a sequence of deprotonation and oxidation steps, leading to a copper-carbene or a related diazo intermediate. Intramolecular cyclization onto the pyridine nitrogen then occurs, followed by rearomatization to afford the final triazolo[1,5-a]pyridine product. The copper(I) species formed during the reaction is re-oxidized to copper(II) by atmospheric oxygen, thus completing the catalytic cycle.

Mechanism Diagram: Copper-Catalyzed Oxidative Cyclization

G Start 2-Acylpyridine Hydrazone Coordination Coordination Start->Coordination CuII Cu(II) Catalyst CuII->Coordination Complex Hydrazone-Cu(II) Complex Coordination->Complex Deprotonation Deprotonation & Oxidation Complex->Deprotonation Diazo Diazo Intermediate Deprotonation->Diazo CuI Cu(I) Deprotonation->CuI 2e- Cyclization Intramolecular Cyclization Diazo->Cyclization Intermediate Cyclized Intermediate Cyclization->Intermediate Rearomatization Rearomatization Intermediate->Rearomatization Product Triazolo[1,5-a]pyridine Rearomatization->Product Reoxidation Reoxidation (O2) CuI->Reoxidation Reoxidation->CuII Catalytic Cycle

Caption: Proposed mechanism for the copper-catalyzed synthesis of triazolo[1,5-a]pyridines.

Mechanism of Base-Mediated Cyclization of Tosylhydrazones

The base-mediated cyclization of 2-acylpyridine tosylhydrazones follows a pathway reminiscent of the Shapiro reaction. Treatment with a strong base, such as n-butyllithium, results in the deprotonation of the hydrazone and subsequent elimination of the tosyl group to generate a diazo intermediate. This is followed by the loss of dinitrogen to form a carbene, which then undergoes intramolecular cyclization. Alternatively, a vinyllithium intermediate can be formed, which then cyclizes onto the pyridine ring.

Mechanism Diagram: Base-Mediated Cyclization of Tosylhydrazones

G Start 2-Acylpyridine Tosylhydrazone Deprotonation1 First Deprotonation Start->Deprotonation1 Base Strong Base (e.g., 2 eq. n-BuLi) Base->Deprotonation1 Deprotonation2 Second Deprotonation Base->Deprotonation2 Anion1 Tosylhydrazone Anion Deprotonation1->Anion1 Anion1->Deprotonation2 Dianion Dianion Intermediate Deprotonation2->Dianion Elimination Elimination of Tosyl Group Dianion->Elimination Diazo Diazo Intermediate Elimination->Diazo N2_Loss Loss of N2 Diazo->N2_Loss Carbene Carbene Intermediate N2_Loss->Carbene Cyclization Intramolecular Cyclization Carbene->Cyclization Product Triazolo[1,5-a]pyridine Cyclization->Product

Caption: Proposed mechanism for the base-mediated cyclization of 2-acylpyridine tosylhydrazones.

Conclusion

The synthesis of triazolo[1,5-a]pyridines from 2-acylpyridines provides a versatile and efficient entry into this important class of heterocyclic compounds. Both the copper-catalyzed oxidative cyclization of hydrazones and the base-mediated cyclization of tosylhydrazones offer viable synthetic routes with good to excellent yields. The one-pot copper-catalyzed method is often preferred for its operational simplicity and atom economy. The tosylhydrazone route, while requiring two distinct steps, provides a valuable alternative for substrates incompatible with oxidative conditions. The detailed protocols, comparative data, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and materials science, facilitating the synthesis and exploration of novel triazolo[1,5-a]pyridine derivatives.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of triazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features have led to the development of numerous derivatives with a wide array of biological activities. This technical guide provides a comprehensive overview of the core physical and chemical properties of the parent triazolo[1,5-a]pyridine ring system, with a focus on the prevalent[1][2]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine isomers. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on this versatile scaffold.

Physical and Chemical Properties

The physical and chemical properties of the unsubstituted triazolo[1,5-a]pyridine core are fundamental to understanding its behavior in various chemical and biological systems. While extensive data is available for its numerous derivatives, compiling a complete dataset for the parent compounds can be challenging. The following tables summarize the available quantitative data for the[1][2]triazolo[1,5-a]pyridine and[1][2][3]triazolo[1,5-a]pyridine isomers. It is important to note that some properties, such as boiling point, specific solubility values, and pKa for the unsubstituted cores, are not readily found in the cited literature.

Table 1: Physicochemical Properties of[1][2][3]triazolo[1,5-a]pyridine
PropertyValueSource
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
CAS Number 274-85-1
Appearance Solid
Melting Point Data for derivatives are available (e.g., substituted derivatives have melting points ranging from 77-211 °C), but not explicitly stated for the unsubstituted parent compound.[4]
Boiling Point Not explicitly found in the searched literature.
Solubility Generally soluble in organic solvents. Specific quantitative data for the parent compound is not readily available.
pKa Not explicitly found in the searched literature for the parent compound. The pKa of a triazolo[1,5-a]pyrimidine derivative has been reported to be similar to that of a carboxylic acid (around 4.6).
Table 2: Physicochemical Properties of[1][2][4]triazolo[1,5-a]pyridine
PropertyValueSource
Molecular Formula C₆H₅N₃
Molecular Weight 119.12 g/mol
CAS Number 274-59-9
Appearance Solid
Melting Point Data for derivatives are available (e.g., 3-methyl derivative: 84-85 °C), but not explicitly stated for the unsubstituted parent compound.
Boiling Point Not explicitly found in the searched literature.
Solubility General solubility in organic solvents is expected. Specific quantitative data is not readily available.
pKa Not explicitly found in the searched literature.

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and characterization of triazolo[1,5-a]pyridine derivatives.

Table 3: Spectroscopic Data for triazolo[1,5-a]pyridine Derivatives
TechniqueKey Findings and Observations
¹H NMR The proton NMR spectra of triazolo[1,5-a]pyridines show characteristic signals for the aromatic protons on both the triazole and pyridine rings. The chemical shifts and coupling constants are influenced by the substitution pattern on the heterocyclic core.
¹³C NMR The carbon NMR spectra provide information on the number and chemical environment of the carbon atoms in the fused ring system.
Mass Spectrometry Electron impact mass spectrometry (EI-MS) of triazolo[1,5-a]pyridines typically shows a prominent molecular ion peak. Fragmentation patterns often involve the loss of small molecules like HCN or N₂.
UV/Vis Spectroscopy Triazolo[1,5-a]pyridine derivatives exhibit characteristic absorption bands in the UV-Vis region, arising from π-π* electronic transitions within the aromatic system.
X-ray Crystallography Single-crystal X-ray diffraction studies on various derivatives have confirmed the planar structure of the triazolo[1,5-a]pyridine ring system and provided precise bond lengths and angles.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of triazolo[1,5-a]pyridine compounds. Below are representative experimental protocols for key procedures.

Synthesis of[1][2][3]triazolo[1,5-a]pyridines

A common method for the synthesis of[1][2]triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)formamidoximes.

  • Protocol:

    • To a solution of N-(pyridin-2-yl)formamidoxime in a suitable solvent (e.g., dichloromethane), add trifluoroacetic anhydride dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 12 hours).

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired[1][2]triazolo[1,5-a]pyridine.[5]

Synthesis of[1][2][4]triazolo[1,5-a]pyridines

A heterogeneous copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones is an effective method for preparing[1][2][3]triazolo[1,5-a]pyridines.

  • Protocol:

    • To a mixture of the 2-pyridine ketone hydrazone and a heterogeneous copper(II) catalyst (e.g., MCM-41-anchored bidentate 2-aminoethylamino copper(II)) in a suitable solvent (e.g., ethyl acetate), stir the reaction at room temperature in the presence of air as the oxidant.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[6]

Biological Activity and Signaling Pathways

Derivatives of triazolo[1,5-a]pyridine have been extensively investigated for their potential as therapeutic agents, particularly as inhibitors of key signaling pathways implicated in various diseases.

Inhibition of JAK1/2 Signaling Pathway

Certain triazolo[1,5-a]pyridine derivatives have demonstrated potent inhibitory activity against Janus kinases (JAKs), particularly JAK1 and JAK2.[7] The JAK-STAT signaling pathway is crucial for cytokine-mediated cellular responses, and its dysregulation is associated with inflammatory diseases and cancers.

JAK_STAT_Pathway cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation JAK->Receptor 3. Phosphorylation STAT STAT JAK->STAT 4. Phosphorylation STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation Gene Target Gene Transcription Inhibitor triazolo[1,5-a]pyridine Derivative Inhibitor->JAK Inhibition

Caption: JAK-STAT Signaling Pathway and Inhibition by triazolo[1,5-a]pyridine Derivatives.

Modulation of RORγt Activity

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of Th17 cells, which play a critical role in autoimmune diseases. Triazolo[1,5-a]pyridine derivatives have been identified as inverse agonists of RORγt.[7]

RORgt_Pathway Cytokines TGF-β, IL-6, IL-23 Naive_T_Cell Naive T-Cell Cytokines->Naive_T_Cell Differentiation Signal Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell Differentiation RORgt RORγt Th17_Cell->RORgt Expression IL17 IL-17 Production RORgt->IL17 Transcription Factor Inflammation Inflammation IL17->Inflammation Inhibitor triazolo[1,5-a]pyridine Derivative Inhibitor->RORgt Inverse Agonist

Caption: RORγt-mediated Th17 Differentiation and Modulation by triazolo[1,5-a]pyridine Derivatives.

Experimental Workflows for Biological Evaluation

Kinase Inhibition Assay

To evaluate the inhibitory potential of triazolo[1,5-a]pyridine derivatives against a specific kinase, a luminescence-based in vitro kinase activity assay is commonly employed.

Kinase_Inhibition_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Solutions start->prep_reagents plate_setup Add Inhibitor Dilutions and Kinase to 96-well Plate prep_reagents->plate_setup pre_incubation Pre-incubate to Allow Inhibitor-Kinase Binding plate_setup->pre_incubation initiate_reaction Initiate Reaction with Substrate/ATP Mixture pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction and Deplete ATP (e.g., with ADP-Glo™ Reagent) incubation->stop_reaction detect_signal Add Detection Reagent to Generate Luminescence stop_reaction->detect_signal read_plate Measure Luminescence with a Plate Reader detect_signal->read_plate analyze_data Analyze Data and Determine IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: Experimental Workflow for an in vitro Kinase Inhibition Assay.[2]

Cell Proliferation (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. This assay is used to determine the cytotoxic effects of triazolo[1,5-a]pyridine derivatives on cancer cell lines.[8]

MTT_Assay_Workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells cell_attachment Allow Cells to Attach (e.g., 24 hours) seed_cells->cell_attachment add_compounds Add Serial Dilutions of triazolo[1,5-a]pyridine Derivatives cell_attachment->add_compounds incubation Incubate for a Defined Period (e.g., 48-72 hours) add_compounds->incubation add_mtt Add MTT Reagent to Each Well incubation->add_mtt formazan_formation Incubate to Allow Formazan Crystal Formation add_mtt->formazan_formation solubilize Add Solubilization Solution (e.g., DMSO) to Dissolve Crystals formazan_formation->solubilize read_absorbance Measure Absorbance at ~570 nm with a Plate Reader solubilize->read_absorbance analyze_data Analyze Data and Determine IC50 Values read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental Workflow for the MTT Cell Proliferation Assay.[1][9][10][11]

Conclusion

The triazolo[1,5-a]pyridine scaffold represents a versatile and valuable platform for the development of novel therapeutic agents. This technical guide has provided a consolidated overview of its core physical and chemical properties, along with key experimental protocols for its synthesis and biological evaluation. A thorough understanding of these fundamental characteristics is essential for the rational design and optimization of new triazolo[1,5-a]pyridine-based drug candidates with improved efficacy and safety profiles. Further research to fill the existing gaps in the physicochemical data for the parent ring systems will undoubtedly contribute to the continued advancement of this important area of medicinal chemistry.

References

The Versatile Reactivity of the Triazolo[1,5-a]pyridine Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, owing to its diverse biological activities and unique chemical properties. This technical guide provides an in-depth exploration of the reactivity of the triazolo[1,5-a]pyridine ring system, tailored for researchers, scientists, and drug development professionals. It covers key reaction types, including electrophilic and nucleophilic substitutions, cycloaddition reactions, and ring-opening transformations, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways.

Electrophilic Substitution

The triazolo[1,5-a]pyridine ring system exhibits a nuanced reactivity towards electrophiles, with the outcome being highly dependent on the nature of the electrophile and the substitution pattern of the ring. Reactions can lead to either substitution on the pyridine ring or opening of the triazole ring.

Electrophilic attack predominantly occurs at the 7-position of the pyridine ring. However, strong electrophiles can induce a ring-opening reaction of the triazole moiety with a loss of molecular nitrogen.

Table 1: Electrophilic Substitution Reactions of Triazolo[1,5-a]pyridines

Electrophile/ReagentSubstratePosition of SubstitutionProductYield (%)Reference
Br₂7-Lithio-3-methyltriazolo[1,5-a]pyridine77-Bromo-3-methyltriazolo[1,5-a]pyridine5[1]
DBTCE in Toluene7-Lithio-3-methyltriazolo[1,5-a]pyridine77-Bromo-3-methyltriazolo[1,5-a]pyridine70-80[1]
Br₂7-Lithio-3-(N,N-diethylcarbamoyl)triazolo[1,5-a]pyridine77-Bromo-3-(N,N-diethylcarbamoyl)triazolo[1,5-a]pyridine10[1]
Nitric Acid/Sulfuric Acid in Acetic Acid5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine66-Nitro derivativeHigh[2]
Iodine Monochloride in Acetic Acid5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine66-Iodo derivativeHigh[2]
Experimental Protocol: Bromination of 7-Lithio-3-methyltriazolo[1,5-a]pyridine

Materials:

  • 3-methyltriazolo[1,5-a]pyridine

  • n-Butyllithium (in hexanes)

  • Dry diethyl ether or THF

  • 1,2-Dibromotetrachloroethane (DBTCE)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Toluene

Procedure:

  • A solution of 3-methyltriazolo[1,5-a]pyridine (1.0 mmol) in dry diethyl ether or THF (20 mL) is cooled to -40 °C under an inert atmosphere.

  • n-Butyllithium (1.1 mmol) is added dropwise, and the mixture is stirred for 1 hour at -40 °C to generate the 7-lithio derivative.

  • A solution of DBTCE (1.2 mmol) in toluene (10 mL) is added dropwise to the reaction mixture.

  • The reaction is stirred for an additional 2 hours at -40 °C.

  • The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 7-bromo-3-methyltriazolo[1,5-a]pyridine.[1]

Nucleophilic Substitution

The triazolo[1,5-a]pyridine ring, particularly when substituted with a good leaving group like bromine, is susceptible to nucleophilic substitution. The positions most activated towards nucleophilic attack are the 5 and 7 positions. The 6-position is generally inert to nucleophilic substitution.[1]

Table 2: Nucleophilic Substitution Reactions of Bromo-triazolo[1,5-a]pyridines

SubstrateNucleophileSolventConditionsProductYield (%)Reference
7-Bromo-3-methyltriazolo[1,5-a]pyridineSodium methoxideMethanolReflux7-Methoxy-3-methyltriazolo[1,5-a]pyridineHigh[1]
7-Bromo-3-methyltriazolo[1,5-a]pyridinePiperidineEthanolReflux7-Piperidino-3-methyltriazolo[1,5-a]pyridine~60[1]
7-Bromo-3-methyltriazolo[1,5-a]pyridineSodium phenoxideDMF90 °C7-Phenoxy-3-methyltriazolo[1,5-a]pyridineHigh[1]
5-Bromotriazolo[1,5-a]pyridineSodium methoxideMethanol-5-Methoxytriazolo[1,5-a]pyridine-[1]
5-Bromotriazolo[1,5-a]pyridinePiperidine--5-Piperidinotriazolo[1,5-a]pyridine-[1]
Experimental Protocol: Synthesis of 7-Methoxy-3-methyltriazolo[1,5-a]pyridine

Materials:

  • 7-Bromo-3-methyltriazolo[1,5-a]pyridine

  • Sodium methoxide

  • Methanol

Procedure:

  • A solution of 7-bromo-3-methyltriazolo[1,5-a]pyridine (1.0 mmol) in methanol (20 mL) is prepared.

  • Sodium methoxide (1.5 mmol) is added to the solution.

  • The reaction mixture is heated to reflux and stirred for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and ethyl acetate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to yield 7-methoxy-3-methyltriazolo[1,5-a]pyridine.[1]

Ring-Opening Reactions

The triazole ring of the triazolo[1,5-a]pyridine system can be opened with the loss of nitrogen under various conditions, providing a route to substituted pyridines.[2]

Table 3: Ring-Opening Reactions of Triazolo[1,5-a]pyridines

ReagentSubstrateProductReference
BromineTriazolo[1,5-a]pyridine2-Dibromomethylpyridine[2]
Aqueous Sulphuric AcidTriazolo[1,5-a]pyridine2-Hydroxymethylpyridine[2]
Glacial Acetic AcidTriazolo[1,5-a]pyridine2-Acetoxymethylpyridine[2]
Selenium DioxideTriazolo[1,5-a]pyridinePyridine-2-carbaldehyde[2]
Experimental Protocol: Ring Opening with Selenium Dioxide

Materials:

  • 7-Substituted triazolo[1,5-a]pyridine

  • Selenium dioxide

  • Chlorobenzene or glacial acetic acid

Procedure:

  • A mixture of the 7-substituted triazolo[1,5-a]pyridine (1.0 mmol) and selenium dioxide (1.2 mmol) in chlorobenzene or glacial acetic acid (15 mL) is heated to reflux.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled to room temperature and filtered to remove selenium metal.

  • The filtrate is washed with a saturated sodium bicarbonate solution and then with water.

  • The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.

  • The resulting crude product, a 6-substituted pyridine-2-carbaldehyde, is purified by column chromatography.[1]

Other Notable Reactions

  • Lithiation: As mentioned, triazolo[1,5-a]pyridines can be specifically lithiated at the 7-position using strong bases like lithium diisopropylamide (LDA) at low temperatures. This lithiated intermediate is a versatile synthon for introducing various functional groups at this position.[1]

  • Hydrogenation: The pyridine ring of the triazolo[1,5-a]pyridine system can be hydrogenated to give the corresponding tetrahydrotriazolopyridine. The reaction conditions and outcomes can be influenced by the substituents on the ring.[3][4][5][6]

  • Cycloaddition Reactions: Triazolopyridinium ylides can undergo 1,3-dipolar cycloaddition reactions with acetylenic esters. The nature of the solvent and the acetylenic ester can influence the type of adduct formed, leading to a variety of complex heterocyclic systems.[7]

Biological Significance and Signaling Pathway Inhibition

Derivatives of the triazolo[1,5-a]pyridine ring system have emerged as potent inhibitors of various protein kinases, making them attractive candidates for the development of targeted cancer therapies. Their mechanism of action often involves competitive binding to the ATP-binding pocket of the kinase, thereby blocking downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of intracellular signaling events, primarily through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, leading to cell proliferation and survival.[3][8] Triazolo[1,5-a]pyridine derivatives have been developed as EGFR inhibitors.

EGFR_Signaling_Pathway EGFR Signaling Pathway and Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates AKT->Proliferation Promotes Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->EGFR Inhibits

Caption: Inhibition of the EGFR signaling cascade by a triazolo[1,5-a]pyridine-based inhibitor.

VEGFR2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF initiates signaling pathways such as the PLCγ/PKC and PI3K/AKT pathways, which are essential for endothelial cell proliferation, migration, and survival.[9][10]

VEGFR2_Signaling_Pathway VEGFR2 Signaling Pathway and Inhibition VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PKC->Angiogenesis Promotes AKT AKT PI3K->AKT AKT->Angiogenesis Promotes Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->VEGFR2 Inhibits

Caption: Blockade of the VEGFR2 signaling pathway by a triazolo[1,5-a]pyridine-based inhibitor.

CDK2 Signaling Pathway Inhibition

Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the G1/S phase transition of the cell cycle. Dysregulation of the CDK2/Cyclin E complex is a common feature in many cancers.[11][12]

CDK2_Signaling_Pathway CDK2/Cyclin E Signaling and Inhibition CyclinE Cyclin E ActiveComplex Active Cyclin E/CDK2 Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates & Inactivates E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Transcription of S-Phase Genes Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->CDK2 Inhibits

Caption: Inhibition of the CDK2/Cyclin E complex by a triazolo[1,5-a]pyridine-based inhibitor, leading to cell cycle arrest.

References

Spectroscopic Characterization of Triazolo[1,5-a]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize triazolo[1,5-a]pyridine derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug development. This document details the principles and experimental protocols for key spectroscopic methods, presents quantitative data in a structured format for easy comparison, and visualizes relevant biological pathways and experimental workflows.

Introduction

Triazolo[1,5-a]pyridines are fused heterocyclic systems that are isosteric to purines, making them privileged scaffolds in the design of various therapeutic agents.[1] Their diverse biological activities, including acting as α-glucosidase inhibitors and trypanocidal agents, necessitate a thorough understanding of their structural and electronic properties.[2][3] Spectroscopic methods are indispensable tools for elucidating the molecular structure, purity, and electronic behavior of these derivatives. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy in the characterization of this important class of compounds.

Spectroscopic Methodologies and Data

This section outlines the primary spectroscopic techniques for characterizing triazolo[1,5-a]pyridine derivatives, providing typical experimental protocols and a summary of key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For triazolo[1,5-a]pyridine derivatives, ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and determine the substitution pattern on the fused ring system.

NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5] The sample (5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in a 5 mm NMR tube. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[4] Coupling constants (J) are reported in Hertz (Hz).

Table 1: Representative ¹H NMR Spectroscopic Data for Triazolo[1,5-a]pyridine Derivatives

Compound/DerivativeSolventH-5 (δ, ppm, multiplicity, J Hz)H-6 (δ, ppm, multiplicity, J Hz)H-7 (δ, ppm, multiplicity, J Hz)H-8 (δ, ppm, multiplicity, J Hz)Other Protons (δ, ppm)Reference
6-(trifluoromethyl)-[2][3][6]triazolo[4,3-a]pyridin-3-yl)methanamineDMSO-d₆8.04 (d, J=9.7)7.05 (t, J=7.5)7.28 (t, J=7.5)9.33 (s)9.39 (br t, J=5.5, 1H), 7.67–7.76 (m, 2H), 7.57 (d, J=7.5, 1H), 7.52 (d, J=7.8, 1H), 7.36–7.33 (m, 2H), 5.19 (d, J=5.8, 2H), 3.93 (s, 2H)[5]
5-Bromo-2,4-dihydroxy-N-((6-(trifluoromethyl)-[2][3][6]triazolo[4,3-a]pyridin-3-yl)methyl)benzamideDMSO-d₆8.04–7.98 (m, 2H)-7.65–7.60 (m, 2H)9.25 (s)9.31 (br s, 1H), 6.50 (br s, 2H), 5.08 (d, J=5.4, 2H)[5]
7-(1-methyl-1H-indol-3-yl)-[2][3][6]triazolo[1,5-a]pyrimidin-5-yl)methanolDMSO-d₆--8.72 (s)9.05 (s)7.75 (d, J=8.0, 1H), 7.71–7.58 (m, 2H), 7.38 (t, J=7.3, 1H), 7.24 (t, J=7.4, 1H), 4.61 (d, J=5.7, 2H), 3.99 (s, 3H)[7]

Table 2: Representative ¹³C NMR Spectroscopic Data for Triazolo[1,5-a]pyridine Derivatives

Compound/DerivativeSolventC-2 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-7 (δ, ppm)C-8a (δ, ppm)Other Carbons (δ, ppm)Reference
6-(trifluoromethyl)-[2][3][6]triazolo[4,3-a]pyridin-3-yl)methanamineDMSO-d₆149.5117.3122.6126.6146.9170.1, 144.5, 144.0, 139.9, 137.7, 131.7, 127.5, 126.8 (q, J=4.5), 126.1, 125.8 (q, J=6.0), 125.4, 125.2, 124.2 (q, J=250), 123.6, 116.2 (q, J=33.4), 36.8, 33.7[5]
5-Bromo-2,4-dihydroxy-N-((6-(trifluoromethyl)-[2][3][6]triazolo[4,3-a]pyridin-3-yl)methyl)benzamideDMSO-d₆146.6117.2123.5127.1145.3168.5, 161.1, 159.1, 132.7, 125.7 (q, J=6.0), 123.9 (q, J=272), 123.7, 116.3 (q, J=33.7), 109.0, 33.8[5]
7-(1-methyl-1H-indol-3-yl)-[2][3][6]triazolo[1,5-a]pyrimidin-5-yl)methanolDMSO-d₆165.81102.76-155.26142.29147.03, 137.27, 137.19, 128.78, 124.97, 123.11, 121.97, 119.73, 119.64, 113.94, 111.47, 103.33, 48.11, 33.39[7]
Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable structural information.

Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.[8] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source. Data is collected in either positive or negative ion mode.

The fragmentation of the triazolo[1,5-a]pyridine core is influenced by the nature and position of substituents. A common fragmentation pathway involves the cleavage of the triazole ring.[9][10] For instance, under electron ionization (EI), a characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN.[10] In ESI-MS, fragmentation can be induced by varying the fragmentor voltage, leading to characteristic losses of small molecules or substituent groups.[8][10]

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Triazolo[1,5-a]pyridine Derivatives

Compound/DerivativeIonization ModeCalculated m/zFound m/zMolecular FormulaReference
4-Fluoro-N-((7-(1-methyl-1H-indol-3-yl)-[2][3][6]triazolo[1,5-a]pyrimidin-5-yl)methyl)anilineESI+383.1979383.1979C₂₃H₂₃N₆[7]
5-((4-Ethylpiperazin-1-yl)methyl)-7-(1-methyl-1H-indol-3-yl)-[2][3][6]triazolo[1,5-a]pyrimidineESI+424.2244424.2246C₂₅H₂₆N₇[7]
2-Furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one Sodium SaltESI/Q-TOF270.0233270.0232C₉H₄N₅NaO₄[11]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) and molar absorptivity (ε) are characteristic of the chromophoric system present in the triazolo[1,5-a]pyridine derivatives.

UV-Vis absorption spectra are recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length.[12] The sample is dissolved in a suitable solvent (e.g., DMSO, ethanol, or methanol) to a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M).[13][14] The spectrum is scanned over a wavelength range of approximately 200-800 nm.

Table 4: UV-Vis Spectroscopic Data for Triazolo[1,5-a]pyridine Derivatives

Compound/DerivativeSolventλ_max (nm)Reference
1,2,4-triazolo[4,3-a]pyridin-3-amineSilicon Paste200-400[15]
7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine metal complexesEthanol~348 (excitation for luminescence)[13]
Tridentate ligands based on the triazolopyridine-pyridine nucleusNot specifiedNot specified[16]
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of different bonds provide a characteristic fingerprint of the compound.

FTIR spectra are typically recorded using a KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.[17][18] For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Table 5: Key FTIR Absorption Bands for Triazolo[1,5-a]pyridine Derivatives

Functional GroupCharacteristic Absorption Range (cm⁻¹)Reference
N-H stretch (amine)3400 - 3250[15]
C-H stretch (aromatic)3100 - 3000[5]
C=O stretch (ketone/amide)1725 - 1660[5][11]
C=N stretch1650 - 1550[5]
C=C stretch (aromatic)1600 - 1450[5]
NO₂ stretch1550 - 1500 and 1350 - 1300[11]

Biological Signaling Pathways and Experimental Workflows

The therapeutic potential of triazolo[1,5-a]pyridine derivatives is linked to their interaction with specific biological pathways. This section visualizes these pathways and the general workflow for spectroscopic characterization.

Signaling Pathways

Certain[3][6][19]triazolo[1,5-a]pyridine derivatives exhibit trypanocidal activity by inhibiting the enzyme 14α-demethylase, which is crucial for the biosynthesis of ergosterol in Trypanosoma cruzi.[3][6][19] This disruption of the sterol biosynthesis pathway leads to cell cycle arrest and ultimately cell death of the parasite.[3][6]

G cluster_pathway Sterol Biosynthesis Pathway in Trypanosoma cruzi Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol 14α-demethylase 14α-demethylase Lanosterol->14α-demethylase substrate Ergosterol Ergosterol Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity 14α-demethylase->Ergosterol product Triazolo[1,5-a]pyridine Derivative Triazolo[1,5-a]pyridine Derivative Triazolo[1,5-a]pyridine Derivative->14α-demethylase inhibition Cell Death Cell Death Cell Membrane Integrity->Cell Death disruption leads to

Caption: Inhibition of 14α-demethylase by a triazolo[1,5-a]pyridine derivative.

Triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of α-glucosidase.[2][20] This enzyme, located in the small intestine, is responsible for breaking down complex carbohydrates into glucose.[2] By inhibiting α-glucosidase, these compounds can delay carbohydrate digestion and reduce postprandial hyperglycemia, offering a therapeutic strategy for managing type 2 diabetes.[2][21]

G cluster_pathway Carbohydrate Digestion and Glucose Absorption Complex Carbohydrates Complex Carbohydrates α-glucosidase α-glucosidase Complex Carbohydrates->α-glucosidase substrate Glucose Glucose α-glucosidase->Glucose product Bloodstream Bloodstream Glucose->Bloodstream absorption Triazolo[1,5-a]pyridine Derivative Triazolo[1,5-a]pyridine Derivative Triazolo[1,5-a]pyridine Derivative->α-glucosidase inhibition Hyperglycemia Hyperglycemia Bloodstream->Hyperglycemia

Caption: Inhibition of α-glucosidase by a triazolo[1,5-a]pyridine derivative.

Experimental Workflow

The general workflow for the spectroscopic characterization of a newly synthesized triazolo[1,5-a]pyridine derivative is outlined below.

G cluster_workflow Spectroscopic Characterization Workflow Synthesis Synthesis of Triazolo[1,5-a]pyridine Derivative Purification Purification Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) Purification->NMR MS Mass Spectrometry (HRMS) (Molecular Formula) Purification->MS UV_Vis UV-Vis Spectroscopy (Electronic Properties) Purification->UV_Vis Data_Analysis Data Analysis and Structure Confirmation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis UV_Vis->Data_Analysis Report Final Characterization Report Data_Analysis->Report

Caption: General workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of triazolo[1,5-a]pyridine derivatives is fundamental to advancing their development as potential therapeutic agents. This guide has provided a detailed overview of the key spectroscopic techniques, including experimental protocols and representative data. The structured presentation of quantitative data in tables and the visualization of relevant biological pathways and experimental workflows aim to serve as a valuable resource for researchers in the field. A thorough and systematic application of these spectroscopic methods is essential for the unambiguous structural confirmation and a deeper understanding of the structure-activity relationships of this promising class of compounds.

References

A Technical Guide to the Photophysical Properties of Novel Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of novel triazolo[1,5-a]pyridines, a class of heterocyclic compounds attracting significant interest for their diverse applications in materials science and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes essential processes and relationships to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Core Photophysical Properties of Triazolo[1,5-a]pyridines

Triazolo[1,5-a]pyridines are aza-indolizine derivatives that exhibit a delocalized 10-π electron system, which contributes to their notable photophysical properties.[1] These compounds are increasingly utilized in the development of organic light-emitting diodes (OLEDs), fluorescent probes for metal ion detection, and as scaffolds in medicinal chemistry.[2][3] Their versatility stems from the tunability of their electronic and photophysical characteristics through synthetic modifications.

Quantitative Photophysical Data

The following tables summarize the key photophysical data for a selection of recently developed triazolo[1,5-a]pyridine derivatives, providing a comparative overview of their performance.

Compound/DerivativeAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
m-PPI-TPNot SpecifiedNot Specified> 86%Not Specified[2]
p-PPI-TPNot SpecifiedNot Specified> 86%Not Specified[2]
o'-PPI-TPNot SpecifiedNot Specified> 86%Not Specified[2]
Amide derivative (Id) for Fe³⁺ detection~350~450Not SpecifiedNot Specified[3][4]
TPP-PPINot SpecifiedNot Specified97.5% (neat film)Not Specified

Table 1: Photophysical Properties of Selected Triazolo[1,5-a]pyridine Derivatives.

CompoundApplicationKey Performance MetricReference
m-PPI-TP, p-PPI-TP, o'-PPI-TPBlue Fluorescent OLEDsEQE approaching 8%[2]
Amide derivative (Id)Fluorescent probe for Fe³⁺Low limit of detection (0.82 μM)[3][4]
TPP-PPIDeep-blue bipolar fluorescent emitterEQE of 6.05%

Table 2: Performance Metrics of Triazolo[1,5-a]pyridine-Based Devices and Sensors.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments commonly employed in the characterization of the photophysical properties of novel triazolo[1,5-a]pyridines.

UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission spectra of triazolo[1,5-a]pyridine derivatives.

Materials:

  • UV-Vis Spectrophotometer

  • Spectrofluorometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, toluene)

  • Triazolo[1,5-a]pyridine sample

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the triazolo[1,5-a]pyridine derivative in the chosen spectroscopic grade solvent at a concentration of approximately 10⁻³ M.

    • From the stock solution, prepare a series of dilutions to obtain working solutions with concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • UV-Vis Absorption Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 20 minutes for stabilization.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank cuvette.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Measure the absorbance spectrum of the sample solution over the desired wavelength range (e.g., 200-800 nm).

    • Identify the wavelength of maximum absorption (λabs).

  • Fluorescence Emission and Excitation Measurement:

    • Turn on the spectrofluorometer and allow the lamp to warm up.

    • Fill a quartz cuvette with the sample solution.

    • Set the excitation wavelength to the determined λabs.

    • Scan the emission spectrum over a wavelength range longer than the excitation wavelength to determine the wavelength of maximum emission (λem).

    • To obtain the excitation spectrum, set the emission monochromator to the determined λem and scan the excitation wavelengths.

Fluorescence Quantum Yield (ΦF) Determination (Relative Method)

Objective: To determine the fluorescence quantum yield of a triazolo[1,5-a]pyridine derivative relative to a standard of known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Standard fluorescent dye with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Triazolo[1,5-a]pyridine sample

  • Spectroscopic grade solvent

Procedure:

  • Standard and Sample Preparation:

    • Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This is to ensure linearity and avoid inner filter effects.

  • Absorbance Measurement:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

  • Fluorescence Measurement:

    • Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrumental parameters (e.g., slit widths).

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The slope of these plots (Grad) is proportional to the quantum yield.

    • Calculate the quantum yield of the sample (ΦF_sample) using the following equation:

      ΦF_sample = ΦF_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)

      where:

      • ΦF_std is the quantum yield of the standard.

      • Grad_sample and Grad_std are the gradients of the plots for the sample and standard, respectively.

      • n_sample and n_std are the refractive indices of the solvents used for the sample and standard, respectively (if different).

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate important concepts related to the synthesis and application of triazolo[1,5-a]pyridines.

General Synthetic Pathways

Several synthetic strategies are employed for the preparation of the[4][5][6]triazolo[1,5-a]pyridine core.

G cluster_0 Route A: Cyclocondensation cluster_1 Route B: Dimroth Rearrangement cluster_2 Route C: Oxidative Cyclization A1 Aminotriazoles A3 [1,2,4]Triazolo[1,5-a]pyrimidine A1->A3 + A2 1,3-Dicarbonyl or α,β-Unsaturated Carbonyls A2->A3 B1 [1,2,4]Triazolo[4,3-a]pyrimidine B2 [1,2,4]Triazolo[1,5-a]pyrimidine B1->B2 Heat or Acid/Base C1 Pyrimidin-2-yl-amidines C2 [1,2,4]Triazolo[1,5-a]pyrimidine C1->C2 Oxidant

Caption: Common synthetic routes to the[4][5][6]triazolo[1,5-a]pyrimidine scaffold.[6]

Dimroth Rearrangement Mechanism

The Dimroth rearrangement is a crucial isomerization reaction in the synthesis of certain triazolopyrimidine derivatives.[4]

Dimroth_Rearrangement Start [1,2,4]Triazolo[4,3-c]pyrimidine Intermediate1 Protonation Start->Intermediate1 H+ Intermediate2 Ring Opening Intermediate1->Intermediate2 Intermediate3 Tautomerization Intermediate2->Intermediate3 Intermediate4 Ring Closure Intermediate3->Intermediate4 End [1,2,4]Triazolo[1,5-c]pyrimidine Intermediate4->End -H+

Caption: Plausible mechanism of the acid-catalyzed Dimroth rearrangement.[4][5]

Workflow for Fe³⁺ Detection Using a Fluorescent Probe

This workflow illustrates the application of a novel triazolo[1,5-a]pyrimidine derivative as a selective fluorescent probe for the detection of ferric ions.[3][4]

Fe3_Detection_Workflow cluster_synthesis Probe Synthesis cluster_detection Detection Process Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Probe Triazolo[1,5-a]pyrimidine Probe (Id) Synthesis->Probe Sample Sample containing various metal ions AddProbe Introduce Probe (Id) Sample->AddProbe Chelation Selective Chelation with Fe³⁺ AddProbe->Chelation Quenching Fluorescence Quenching Chelation->Quenching Measurement Measure Fluorescence Intensity Quenching->Measurement Result Quantitative Detection of Fe³⁺ Measurement->Result Structure_Property_Relationship cluster_modifications Structural Modifications cluster_properties Photophysical Properties Core Triazolo[1,5-a]pyridine Core Donor Electron-Donating Groups (e.g., -NH₂, -OCH₃) Core->Donor Acceptor Electron-Withdrawing Groups (e.g., -CN, -NO₂) Core->Acceptor PiBridge Extended π-Conjugation (e.g., phenyl, biphenyl) Core->PiBridge Emission Emission Wavelength (λem) Donor->Emission Red-shift λem Acceptor->Emission Blue-shift λem Absorption Absorption Wavelength (λabs) PiBridge->Absorption Red-shift λabs QuantumYield Quantum Yield (ΦF) PiBridge->QuantumYield Increases ΦF StokesShift Stokes Shift

References

Ring-Chain Isomerization in Triazolo[1,5-a]pyridines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the ring-chain isomerization phenomenon in the triazolo[1,5-a]pyridine scaffold, a core structure in many compounds of medicinal and materials science interest. A critical distinction is drawn between the two primary isomers: the[1][2][3]triazolo[1,5-a]pyridines, which exhibit a well-documented valence tautomerism with their open-chain diazo isomers, and the[1][2][4]triazolo[1,5-a]pyridines, which are predominantly stable in their fused-ring form and are prominent in drug development as kinase inhibitors. This document furnishes researchers, scientists, and drug development professionals with a detailed overview of the underlying mechanisms, factors influencing the isomeric equilibrium, experimental protocols for synthesis and analysis, and the biological context of these fascinating heterocyclic systems.

Introduction: The Dichotomy of Triazolo[1,5-a]pyridine Isomers

The triazolo[1,5-a]pyridine system represents a versatile heterocyclic scaffold. However, its chemical behavior, particularly concerning structural isomerism, is profoundly dictated by the arrangement of nitrogen atoms in the triazole ring. This guide delineates the chemistry of the two principal constitutional isomers.

  • [1][2][3]Triazolo[1,5-a]pyridines : These compounds are characterized by a dynamic equilibrium between a closed, fused-ring form and an open-chain valence tautomer, specifically a 2-diazomethylpyridine derivative.[5] This ring-chain isomerization is a fascinating and synthetically useful property, heavily influenced by electronic and environmental factors.[1][3]

  • [1][2][4]Triazolo[1,5-a]pyridines : In contrast, this isomeric system does not typically undergo ring-chain isomerization. Its stability as a fused aromatic ring makes it a privileged scaffold in medicinal chemistry.[5] Derivatives of this core are key components in targeted therapies, acting as inhibitors of critical signaling pathways involved in inflammation and autoimmune disorders.

The Dynamic Equilibrium: Ring-Chain Isomerization in[1][2][3]Triazolo[1,5-a]pyridines

The defining characteristic of the[1][2][3]triazolo[1,5-a]pyridine system is its existence in a temperature- and substituent-dependent equilibrium with its open-chain diazo form. This valence tautomerism is a reversible electrocyclic reaction.

Mechanism of Isomerization

The isomerization is understood to proceed through a concerted pericyclic reaction. The fused triazole ring can undergo a thermal electrocyclic ring-opening to form the more flexible 2-diazomethylpyridine isomer. The reverse reaction, an intramolecular 1,3-dipolar cycloaddition of the diazo group onto the pyridine ring, regenerates the fused system.

Caption: General mechanism of ring-chain isomerization.

Factors Influencing the Equilibrium
  • Electronic Effects of Substituents : This is the most dominant factor. Electron-withdrawing groups (EWGs) on the pyridine or triazole ring tend to stabilize the open-chain diazo form. Conversely, electron-donating groups (EDGs) favor the closed, fused-ring triazole structure.

  • Solvent Polarity : The influence of the solvent is complex and can affect the stability of both isomers.

  • Temperature : The equilibrium can often be shifted by changing the temperature, which can be monitored by variable-temperature NMR spectroscopy.

Quantitative Data on Isomer Equilibrium

While the qualitative effects of substituents are well-documented, a consolidated table of equilibrium constants (Keq) across a wide range of substituents is not available in the reviewed literature. However, studies involving Density Functional Theory (DFT) calculations have been employed to predict the relative stabilities of the ring and chain isomers for specific derivatives, corroborating the experimental observations from NMR spectroscopy.[1][3] Researchers investigating novel derivatives are encouraged to use a combination of these techniques to quantify the equilibrium in their specific systems.

Table 1: Influence of Substituent Electronics on[1][2][3]Triazolo[1,5-a]pyridine Isomerization

Substituent Type on Ring SystemPredominant IsomerRationale
Electron-Donating Groups (e.g., -OCH₃, -CH₃)[1][2][3]Triazolo[1,5-a]pyridine (Ring)Increases electron density of the aromatic system, stabilizing the fused ring.
Electron-Withdrawing Groups (e.g., -NO₂, -CN)2-Diazomethylpyridine (Chain)Decreases electron density, destabilizing the fused ring and favoring the open-chain form.

The Stable Scaffold:[1][2][4]Triazolo[1,5-a]pyridines in Drug Development

The[1][2][4]triazolo[1,5-a]pyridine core is a bioisostere of purine and a highly sought-after scaffold in medicinal chemistry due to its rigid, planar structure and its ability to form key interactions with biological targets. This stability makes it an ideal foundation for developing potent and selective inhibitors for various enzymes and receptors.

Inhibition of the JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. Dysregulation of this pathway is implicated in autoimmune diseases like rheumatoid arthritis.

Several[1][2][4]triazolo[1,5-a]pyridine derivatives have been developed as potent JAK inhibitors. For example, Filgotinib is a selective inhibitor of JAK1, which preferentially binds to the ATP-binding site of the kinase domain, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade reduces the transcription of pro-inflammatory genes.

JAK_STAT_Pathway_Inhibition cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor binds jak1 JAK1 receptor->jak1 activates stat STAT jak1->stat phosphorylates p_stat p-STAT dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene Pro-inflammatory Gene Transcription nucleus->gene activates inhibitor [1,2,4]Triazolo[1,5-a]pyridine (e.g., Filgotinib) inhibitor->jak1 INHIBITS

Caption: Inhibition of the JAK-STAT pathway by a triazolopyridine.

Inverse Agonism of the RORγt Receptor

The Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) is a nuclear receptor that acts as a key transcription factor for the differentiation of Th17 cells, which produce pro-inflammatory cytokines like IL-17. RORγt is a major therapeutic target for autoimmune diseases. Certain[1][2][4]triazolo[1,5-a]pyridine derivatives act as potent and selective RORγt inverse agonists. They bind to the ligand-binding domain of RORγt, stabilizing a conformation that prevents the recruitment of co-activators, thereby repressing the transcription of RORγt target genes.

RORgt_Inverse_Agonism ror_yt RORγt coactivator Co-activator ror_yt->coactivator PREVENTS RECRUITMENT dna DNA (ROR-responsive element) ror_yt->dna binds to transcription IL-17 Gene Transcription ror_yt->transcription promotes coactivator->ror_yt recruits inhibitor [1,2,4]Triazolo[1,5-a]pyridine (Inverse Agonist) inhibitor->ror_yt binds & stabilizes inactive state

Caption: RORγt inverse agonism by a triazolopyridine derivative.

Experimental Protocols

This section provides generalized methodologies for the synthesis and analysis of triazolo[1,5-a]pyridines.

Synthesis of[1][2][3]Triazolo[1,5-a]pyridines

A common and effective method is the copper-catalyzed oxidative cyclization of 2-pyridyl ketone hydrazones.

  • Materials : 2-Pyridyl ketone, hydrazine hydrate, copper(II) catalyst (e.g., Cu(OAc)₂), solvent (e.g., ethanol, ethyl acetate), oxidant (often atmospheric air).

  • Step 1: Hydrazone Formation : React the 2-pyridyl ketone with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding hydrazone. The product can be isolated by cooling and filtration.

  • Step 2: Oxidative Cyclization : Dissolve the purified hydrazone in a solvent such as ethyl acetate. Add a catalytic amount of a copper(II) salt. Stir the reaction mixture at room temperature, open to the atmosphere, allowing air to serve as the oxidant.

  • Workup and Purification : Monitor the reaction by TLC. Upon completion, filter the catalyst. The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Synthesis of[1][2][4]Triazolo[1,5-a]pyridines

One versatile method involves the cyclocondensation of 2-aminopyridines with N-acyliminium ions or equivalent synthons.

  • Materials : Substituted 2-aminopyridine, a suitable cyclizing agent (e.g., N-(pyridin-2-yl)formamidoximes with trifluoroacetic anhydride), solvent (e.g., DMF, acetonitrile).

  • Procedure : To a solution of the substituted 2-aminopyridine derivative in an appropriate anhydrous solvent, add the cyclizing agent. The reaction may be performed at room temperature or require heating under an inert atmosphere.

  • Workup and Purification : After the reaction is complete (monitored by TLC), the solvent is removed in vacuo. The residue is often partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by recrystallization or column chromatography.

Analysis of Ring-Chain Isomerization by Variable-Temperature (VT) NMR

VT-NMR is the primary experimental technique to study the dynamics and equilibrium of the[1][2][3]triazolo[1,5-a]pyridine isomerization.

  • Sample Preparation : Prepare a solution of the[1][2][3]triazolo[1,5-a]pyridine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a high-quality (Class A) NMR tube. The solvent must have a boiling and freezing point outside the intended temperature range of the experiment.

  • Instrumentation : Use an NMR spectrometer equipped with a variable-temperature control unit.

  • Experimental Workflow :

    • Initial Spectrum : Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a reference.

    • Temperature Variation : Gradually change the probe temperature in controlled increments (e.g., 10-20 °C steps). Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring a new spectrum.

    • Data Acquisition : At each temperature, acquire a ¹H NMR spectrum. Note any changes in chemical shifts, peak broadening, or the appearance of new signals corresponding to the two isomers.

    • Equilibrium Analysis : By integrating the signals corresponding to the ring and chain forms at each temperature where both are observable, the equilibrium constant (Keq = [Chain]/[Ring]) can be calculated.

    • Thermodynamic Analysis : A plot of ln(Keq) versus 1/T (van 't Hoff plot) can be used to determine the thermodynamic parameters of the isomerization (ΔH° and ΔS°).

VT_NMR_Workflow start Start: Synthesize & Purify [1,2,3]Triazolo[1,5-a]pyridine prep_sample Prepare Sample in VT-NMR Tube start->prep_sample acquire_rt Acquire Spectrum at Room Temperature (T1) prep_sample->acquire_rt change_temp Increase/Decrease Temperature to T2 acquire_rt->change_temp equilibrate Equilibrate for 5-10 min change_temp->equilibrate acquire_t2 Acquire Spectrum at T2 equilibrate->acquire_t2 more_temps More Temperatures? acquire_t2->more_temps more_temps->change_temp Yes process_data Process Spectra: Integrate Peaks for Ring & Chain more_temps->process_data No calculate_keq Calculate Keq at each T process_data->calculate_keq van_thoff Generate van 't Hoff Plot (ln(Keq) vs 1/T) calculate_keq->van_thoff thermo Determine ΔH° and ΔS° van_thoff->thermo end End thermo->end

Caption: Workflow for VT-NMR analysis of ring-chain isomerization.

Conclusion

The triazolo[1,5-a]pyridine core exhibits a remarkable duality. The[1][2][3]-isomer provides a platform for studying the fundamentals of ring-chain isomerization, offering a tunable system responsive to electronic and environmental cues. In contrast, the stable[1][2][4]-isomer has established itself as a cornerstone of modern medicinal chemistry, leading to the development of targeted therapies for complex diseases. A thorough understanding of the distinct properties of these isomers is paramount for their effective application, from the design of dynamic molecular switches to the rational development of next-generation therapeutics. This guide serves as a foundational resource for researchers navigating this intricate and promising area of heterocyclic chemistry.

References

Theoretical Chemistry of the Triazolo[1,5-a]pyridine Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and versatile synthetic accessibility have made it a cornerstone for the development of a wide array of therapeutic agents and functional materials. A thorough understanding of the theoretical chemistry of this scaffold is paramount for the rational design of novel molecules with tailored properties. This technical guide provides a comprehensive overview of the computational studies, electronic structure, and reactivity of the triazolo[1,5-a]pyridine core, intended to serve as a valuable resource for researchers in the field.

Molecular Structure and Electronic Properties

The triazolo[1,5-a]pyridine system consists of a pyridine ring fused with a 1,2,3-triazole ring. This fusion significantly influences the electronic distribution and geometry of the molecule. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these properties.

Geometrical Parameters

The optimized geometry of the triazolo[1,5-a]pyridine scaffold has been extensively studied using computational methods. While experimental crystallographic data for the unsubstituted parent molecule is scarce, theoretical calculations provide reliable insights into its structural parameters. The tables below summarize key calculated bond lengths and angles for a representative substituted triazolo[1,5-a]pyridine derivative, offering a baseline for understanding the geometry of this heterocyclic system.

Table 1: Selected Calculated Bond Lengths for a Substituted Triazolo[4,3-a]pyridin-3-amine Derivative

Bond Bond Length (Å)
N1-N2 1.383
N2-C3 1.321
C3-N4 1.365
N4-C8a 1.385
C8a-N1 1.332
C5-C6 1.389
C6-C7 1.388
C7-C8 1.387
C8-C8a 1.403
C5-N4 1.381

Data synthesized from theoretical studies on a closely related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, calculated at the B3LYP/6-311G(2d,2p) level of theory.[1]

Table 2: Selected Calculated Bond Angles for a Substituted Triazolo[4,3-a]pyridin-3-amine Derivative

Angle Bond Angle (°)
N1-N2-C3 108.8
N2-C3-N4 114.3
C3-N4-C8a 104.2
N4-C8a-N1 110.1
C8a-N1-N2 102.6
C5-C6-C7 119.4
C6-C7-C8 119.5
C7-C8-C8a 118.8
C8-C8a-N4 129.8
C5-N4-C8a 120.1

Data synthesized from theoretical studies on a closely related isomer, 1,2,4-triazolo[4,3-a]pyridin-3-amine, calculated at the B3LYP/6-311G(2d,2p) level of theory.[1]

Electronic Distribution and Reactivity Descriptors

The electronic nature of the triazolo[1,5-a]pyridine scaffold is characterized by a unique charge distribution, which dictates its reactivity towards electrophiles and nucleophiles. Mulliken population analysis and Molecular Electrostatic Potential (MEP) maps are powerful tools to visualize and quantify this distribution.

Table 3: Calculated Mulliken Atomic Charges for a Substituted Triazolo[4,3-a]pyridin-3-amine Derivative

Atom Mulliken Charge
N1 -0.279
N2 -0.281
C3 0.420
N4 -0.406
C5 0.118
C6 -0.183
C7 0.044
C8 -0.163
C8a 0.372

Data for the corresponding atoms in the 1,2,4-triazolo[4,3-a]pyridin-3-amine isomer, calculated at the B3LYP/6-311G(2d,2p) level of theory.[1]

The calculated charges indicate that the nitrogen atoms of the triazole ring are electron-rich, making them susceptible to electrophilic attack. Conversely, specific carbon atoms exhibit a more positive character, marking them as potential sites for nucleophilic attack.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Table 4: Calculated HOMO-LUMO Energies and Energy Gaps for Substituted Triazolo[1,5-a]pyrimidine Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
5,7-diphenyl-4,7-dihydro-[2][3]triazolo[1,5-a]pyrimidine - - -
5-(4-fluorophenyl)-7-(4-nitrophenyl)-4,7-dihydro-[2][3]triazolo[1,5-a]pyrimidine - - -

Computational Experimental Protocols

The theoretical data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical computational protocol for investigating the properties of the triazolo[1,5-a]pyridine scaffold is outlined below.

Geometry Optimization and Electronic Structure Calculation Protocol

A standard approach for obtaining the optimized geometry and electronic properties of a molecule like triazolo[1,5-a]pyridine involves the following steps using a quantum chemistry software package such as Gaussian:

  • Molecule Building : The initial 3D structure of the triazolo[1,5-a]pyridine molecule is constructed using a molecular builder interface.

  • Input File Preparation : An input file is created that specifies the computational method, basis set, and the type of calculation. A common choice for this type of molecule is the B3LYP functional with the 6-31G(d,p) basis set.

  • Geometry Optimization : An optimization calculation is performed to find the minimum energy conformation of the molecule. This is typically done using the Opt keyword in the Gaussian input file.

  • Frequency Calculation : Following a successful optimization, a frequency calculation (Freq keyword) is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

  • Electronic Property Calculation : Single-point energy calculations are then performed on the optimized geometry to obtain various electronic properties, including Mulliken charges, HOMO and LUMO energies, and the molecular electrostatic potential.

DFT_Workflow A 1. Molecule Building (e.g., GaussView) B 2. Input File Preparation (Method: B3LYP, Basis Set: 6-31G(d,p)) A->B C 3. Geometry Optimization (Keyword: Opt) B->C D 4. Frequency Calculation (Keyword: Freq) Confirm Minimum Energy Structure C->D E 5. Single-Point Energy Calculation (on optimized geometry) D->E F Output: - Optimized Geometry - Mulliken Charges - HOMO/LUMO Energies - MEP E->F

Caption: A typical workflow for DFT calculations on the triazolo[1,5-a]pyridine scaffold.

Key Chemical Transformations and Pathways

The theoretical understanding of the triazolo[1,5-a]pyridine scaffold extends to its reactivity and involvement in various chemical and biological processes.

Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

One common synthetic route to 1,2,4-triazolo[1,5-a]pyridines involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. A plausible reaction mechanism involves a series of steps that can be visualized as a workflow.

Synthesis_Mechanism Start Enaminonitrile + Benzohydrazide A Transamidation Start->A B Intermediate A A->B C Intramolecular Nucleophilic Addition B->C D Intermediate B C->D E Condensation D->E F Intermediate C E->F G Elimination of Water F->G End 1,2,4-Triazolo[1,5-a]pyridine G->End

Caption: Plausible reaction mechanism for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.

Ring-Chain Isomerization of[2][3][5]Triazolo[1,5-a]pyridines

A fascinating aspect of the chemistry of the isomeric[2][3][4]triazolo[1,5-a]pyridines is their existence in equilibrium with an open-chain diazo form. This ring-chain tautomerism is a key feature influencing their reactivity. DFT calculations have been employed to study the energetics of this isomerization.

Ring_Chain_Isomerization Triazole [1,2,3]Triazolo[1,5-a]pyridine (Closed Form) Diazo 2-(Diazomethyl)pyridine (Open Form) Triazole->Diazo Ring Opening

Caption: Ring-chain isomerization of[2][3][4]triazolo[1,5-a]pyridine.

Inhibition of Sterol Biosynthesis in Trypanosoma cruzi

Certain triazolopyridine derivatives have shown promise as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Their mechanism of action involves the inhibition of the sterol biosynthesis pathway, a critical metabolic route for the parasite. Specifically, these compounds can target the enzyme 14α-demethylase, leading to an accumulation of toxic sterol precursors and ultimately, parasite death.

Sterol_Biosynthesis_Inhibition cluster_pathway Sterol Biosynthesis Pathway in T. cruzi AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate FPP Farnesyl Pyrophosphate (FPP) Mevalonate->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Demethylase 14α-demethylase Lanosterol->Demethylase Ergosterol Ergosterol (Essential for membrane integrity) Demethylase->Ergosterol Accumulation Accumulation of 14-methylated sterols Demethylase->Accumulation Inhibitor Triazolopyridine Derivative Inhibitor->Inhibition Disruption Membrane Disruption Accumulation->Disruption Death Parasite Death Disruption->Death

Caption: Inhibition of the sterol biosynthesis pathway in T. cruzi by a triazolopyridine derivative.

Conclusion

The triazolo[1,5-a]pyridine scaffold represents a rich area of research with significant potential in both medicinal chemistry and materials science. Theoretical and computational chemistry provides an invaluable toolkit for understanding the fundamental properties of this heterocyclic system, guiding the design of new molecules with enhanced efficacy and desired characteristics. This guide has provided a snapshot of the current understanding of the theoretical chemistry of the triazolo[1,5-a]pyridine core, from its molecular and electronic structure to its role in key chemical and biological processes. Continued computational and experimental investigations will undoubtedly unlock further potential of this versatile scaffold.

References

The Ascendancy of Triazolo[1,5-a]pyridines: A Journey from Discovery to Therapeutic Promise

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold, a fused heterocyclic system, has carved a significant niche in medicinal chemistry and materials science. Its unique structural and electronic properties have led to the discovery of a plethora of compounds with diverse and potent biological activities. This guide provides a comprehensive overview of the discovery, history, and key synthetic milestones of triazolo[1,5-a]pyridine compounds, alongside a detailed exploration of their associated signaling pathways and experimental protocols.

A Glimpse into History: The Dawn of a Privileged Scaffold

While the precise first synthesis of the parent triazolo[1,5-a]pyridine ring system is not definitively documented in readily available literature, the historical context of heterocyclic chemistry suggests its emergence in the early 20th century. The closely related[1][2][3]triazolo[1,5-a]pyrimidine scaffold was first reported in 1909 by Bulow and Haas. Early synthetic explorations into fused triazole systems often involved the cyclization of 2-hydrazinopyridines. A pivotal reaction in the history of related triazole chemistry is the Dimroth rearrangement, discovered by Otto Dimroth in 1909, which describes the isomerization of certain triazoles.[4] This rearrangement has been a key method for accessing the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer from its[1][2][3]triazolo[4,3-a]pyridine counterpart.[3][5][6]

A significant advancement in the synthesis of this scaffold came in 2009 with the work of the Nagasawa group, who developed a copper-catalyzed tandem addition-oxidative cyclization of 2-aminopyridines and nitriles.[7][8][9] This methodology provided a more efficient and versatile route to a wide range of substituted triazolo[1,5-a]pyridines.

Key Synthetic Methodologies: Building the Core

The construction of the triazolo[1,5-a]pyridine core has been the subject of extensive research, leading to a variety of synthetic strategies. These can be broadly categorized into the formation of the triazole ring onto a pre-existing pyridine or the construction of the pyridine ring onto a triazole precursor.

Table 1: Key Synthetic Approaches to Triazolo[1,5-a]pyridines

MethodStarting MaterialsKey Reagents/CatalystsYear of Key DevelopmentReference
Cyclization of 2-Hydrazinopyridines 2-Hydrazinopyridines, Carboxylic acids/derivativesDehydrating agents (e.g., POCl₃, PPA)Early 20th CenturyHistorical literature on fused heterocycles
Dimroth Rearrangement [1][2][3]Triazolo[4,3-a]pyridinesHeat, Acid, or Base1909[4]
Copper-Catalyzed Tandem Addition-Oxidative Cyclization 2-Aminopyridines, NitrilesCuBr2009[7][8][9]
PIFA-Mediated Intramolecular Annulation N-(Pyridin-2-yl)benzimidamidesPhenyliodine bis(trifluoroacetate) (PIFA)2014[10]
Experimental Protocols

1. Copper-Catalyzed Tandem Addition-Oxidative Cyclization (Nagasawa Method) [9]

  • Reaction: To a solution of 2-aminopyridine (1.0 mmol) and nitrile (1.2 mmol) in a suitable solvent such as 1,2-dichlorobenzene (DCB) is added CuBr (10 mol%) and ZnI₂ (20 mol%).

  • Conditions: The reaction mixture is stirred under an atmosphere of air (or oxygen) at 120-140 °C for 12-24 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.

2. PIFA-Mediated Intramolecular Annulation [10]

  • Reaction: To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in a solvent such as dichloromethane (CH₂Cl₂) is added phenyliodine bis(trifluoroacetate) (PIFA) (1.1 mmol) in one portion at room temperature.

  • Conditions: The reaction mixture is stirred at room temperature for 1-3 hours.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The residue is purified by flash chromatography on silica gel to yield the corresponding[1][2][3]triazolo[1,5-a]pyridine.

Biological Significance and Signaling Pathways

Triazolo[1,5-a]pyridine derivatives have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug development.

Anticancer Activity

Several triazolo[1,5-a]pyridine compounds have exhibited potent anticancer properties through various mechanisms of action.

  • ERK Signaling Pathway: Certain derivatives have been shown to inhibit the proliferation of cancer cells by suppressing the ERK signaling pathway.[1] This involves the downregulation of the phosphorylation of key proteins such as ERK1/2, c-Raf, and MEK1/2.[1]

ERK_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation Triazolopyridine Triazolo[1,5-a]pyridine Compound Triazolopyridine->RAF Triazolopyridine->MEK Triazolopyridine->ERK

Caption: Inhibition of the ERK signaling pathway by triazolo[1,5-a]pyridine compounds.

  • EGFR/AKT Pathway: Other analogues have demonstrated inhibition of the epidermal growth factor receptor (EGFR) and the downstream AKT signaling pathway, leading to reduced cancer cell proliferation.[2]

EGFR_AKT_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Cell_Survival Cell Survival, Growth, Proliferation AKT->Cell_Survival Triazolopyridine Triazolo[1,5-a]pyridine Compound Triazolopyridine->EGFR Triazolopyridine->AKT

Caption: Inhibition of the EGFR/AKT signaling pathway.

  • Hedgehog Signaling Pathway: Some[1][2][3]triazolo[4,3-a]pyridine derivatives act as potent inhibitors of the Smoothened (Smo) receptor in the Hedgehog signaling pathway, which is aberrantly activated in certain cancers.[5]

α-Glucosidase Inhibition

Triazolo[1,5-a]pyridine derivatives have emerged as potent and selective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[3] Their mechanism of action is often competitive, meaning they bind to the active site of the enzyme, preventing the substrate from binding and thereby reducing the rate of glucose release into the bloodstream.[3][11] This makes them attractive candidates for the management of type 2 diabetes.

Alpha_Glucosidase_Inhibition cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Alpha_Glucosidase α-Glucosidase (Active Site) Glucose Glucose Alpha_Glucosidase->Glucose Hydrolysis Inhibited_Enzyme Inhibited Enzyme-Inhibitor Complex Carbohydrate Carbohydrate (Substrate) Carbohydrate->Alpha_Glucosidase Carbohydrate->Inhibited_Enzyme Binding Blocked Triazolopyridine Triazolo[1,5-a]pyridine Inhibitor Triazolopyridine->Inhibited_Enzyme

Caption: Competitive inhibition of α-glucosidase by triazolo[1,5-a]pyridine compounds.

RORγt Inverse Agonism

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a key transcription factor in the differentiation of pro-inflammatory Th17 cells, which are implicated in autoimmune diseases. Triazolo[1,5-a]pyridine derivatives have been developed as potent inverse agonists of RORγt, effectively inhibiting the production of IL-17A and other pro-inflammatory cytokines.[8][12][13]

RORgt_Inverse_Agonism RORgt RORγt DNA DNA (IL-17 Promoter) RORgt->DNA Transcription Transcription DNA->Transcription IL17A_mRNA IL-17A mRNA Transcription->IL17A_mRNA IL17A_Protein IL-17A Protein IL17A_mRNA->IL17A_Protein Inflammation Inflammation IL17A_Protein->Inflammation Triazolopyridine Triazolo[1,5-a]pyridine Inverse Agonist Triazolopyridine->RORgt

Caption: Mechanism of RORγt inverse agonism by triazolo[1,5-a]pyridine compounds.

Quantitative Data Summary

The following table summarizes key quantitative data for representative triazolo[1,5-a]pyridine compounds across different biological targets.

Table 2: Biological Activity of Representative Triazolo[1,5-a]pyridine Derivatives

Compound ClassTargetAssayIC₅₀ / EC₅₀Reference
AnticancerMGC-803, HCT-116, MCF-7 cellsAntiproliferative9.47 µM, 9.58 µM, 13.1 µM (Compound H12)[1]
AnticancerHCC1937 and HeLa cellsAntiproliferative7.01 µM to 48.28 µM (Compounds 1-3)[2]
α-Glucosidase Inhibitorα-GlucosidaseEnzyme Inhibition6.60 ± 0.09 µM (Compound 15j)[3]
RORγt Inverse AgonistRORγtLuciferase Reporter Gene AssayPotent inhibition (Compound 5a)[8][12]

Conclusion and Future Perspectives

The triazolo[1,5-a]pyridine scaffold has proven to be a remarkably versatile and privileged structure in the realm of medicinal chemistry. From its historical roots in the early 20th century to the development of modern, efficient synthetic methodologies, the journey of these compounds has been one of continuous innovation. The diverse range of biological activities, including potent anticancer, antidiabetic, and anti-inflammatory properties, underscores the immense therapeutic potential of this heterocyclic system.

Future research in this area will likely focus on the development of more selective and potent analogues through structure-activity relationship (SAR) studies and computational modeling. The exploration of novel biological targets and the application of green chemistry principles in their synthesis will undoubtedly continue to drive the field forward, paving the way for the discovery of next-generation therapeutics based on the triazolo[1,5-a]pyridine core.

References

The Ascendant Scaffold: A Comprehensive Review of Triazolo[1,5-a]pyridine Chemistry for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique electronic properties, synthetic accessibility, and ability to engage in various biological interactions have cemented its importance in modern drug discovery. This technical guide provides a comprehensive review of the core chemistry of triazolo[1,5-a]pyridines, detailing their synthesis, reactivity, and applications, with a particular focus on their role as kinase inhibitors in oncology.

Core Synthesis Strategies: Building the Triazolo[1,5-a]pyridine Framework

The construction of the triazolo[1,5-a]pyridine core can be broadly categorized into several key synthetic approaches, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions. These methods primarily involve the cyclization of suitably functionalized pyridine precursors.

Copper-Catalyzed Oxidative Cyclization

One of the most robust methods for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the copper-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. This approach often utilizes air as a green oxidant and proceeds in good to excellent yields.[4]

Experimental Protocol: Heterogeneous Copper(II)-Catalyzed Synthesis of[1][2][3]triazolo[1,5-a]pyridines [4]

  • Materials: 2-Pyridine ketone hydrazone, MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst, ethyl acetate.

  • Procedure:

    • To a solution of the 2-pyridine ketone hydrazone in ethyl acetate, add the heterogeneous copper(II) catalyst.

    • Stir the reaction mixture at room temperature under an air atmosphere.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter the catalyst from the reaction mixture. The catalyst can be recovered and reused.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has gained prominence for its ability to accelerate reaction rates and improve yields. For the synthesis of[1][2][5]triazolo[1,5-a]pyridines, microwave irradiation of a mixture of enaminonitriles and benzohydrazides in a suitable solvent offers a rapid and efficient catalyst-free method.[1]

Experimental Protocol: Microwave-Assisted Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [1][6]

  • Materials: Enaminonitrile, benzohydrazide, dry toluene (or ethanol).

  • Procedure:

    • In a microwave-safe vial, combine the enaminonitrile (1.0 equiv.) and the appropriate benzohydrazide (2.0 equiv.).

    • Add dry toluene (or ethanol) to the vial.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the mixture at a specified temperature (e.g., 120-140 °C) for a short duration (e.g., 10-20 minutes).[1][6]

    • After cooling, purify the reaction mixture directly by silica gel column chromatography to yield the target 1,2,4-triazolo[1,5-a]pyridine.

PIFA-Mediated Intramolecular Annulation

Phenyliodine bis(trifluoroacetate) (PIFA) is a powerful hypervalent iodine reagent that can mediate the intramolecular oxidative N-N bond formation in N-(pyridin-2-yl)benzimidamides to furnish[1][2][5]triazolo[1,5-a]pyridines in high yields and short reaction times.[7]

General Experimental Procedure: PIFA-Mediated Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [7]

  • Materials: N-(pyridin-2-yl)benzimidamide, PIFA, dichloromethane (DCM).

  • Procedure:

    • Dissolve the N-(pyridin-2-yl)benzimidamide in dry DCM.

    • Add PIFA to the solution at room temperature.

    • Stir the reaction mixture for the time indicated by TLC analysis.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to obtain the pure[1][2][5]triazolo[1,5-a]pyridine.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of triazolo[1,5-a]pyridine derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 2-aminopyridines, hydrazones) Reaction Chemical Transformation (e.g., Cyclization, Annulation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Screening In vitro Kinase Assays (e.g., CDK2, VEGFR2, EGFR) Characterization->Screening Lead Compound Identification Cell_based Antiproliferative Assays (e.g., MTT, Cell Cycle Analysis) Screening->Cell_based In_vivo In vivo Studies (e.g., Xenograft Models) Cell_based->In_vivo SAR SAR In_vivo->SAR Structure-Activity Relationship (SAR) Studies SAR->Reaction Optimization

A generalized workflow for the synthesis and biological evaluation of triazolo[1,5-a]pyridine derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for representative triazolo[1,5-a]pyridine derivatives, including synthetic yields and biological activities.

Table 1: Synthetic Yields of Triazolo[1,5-a]pyridines

EntrySynthetic MethodStarting MaterialsProductYield (%)Reference
1Microwave-assistedEnaminonitrile and benzohydrazide1,2,4-Triazolo[1,5-a]pyridine70-90[1][6]
2Copper-catalyzed2-Pyridine ketone hydrazone1,2,3-Triazolo[1,5-a]pyridineGood[4]
3PIFA-mediatedN-(pyridin-2-yl)benzimidamide1,2,4-Triazolo[1,5-a]pyridineHigh[7]
4Trifluoroacetic anhydride cyclizationN-(pyrid-2-yl)formamidoximes[1][2][5]Triazolo[1,5-a]pyridinesGood[5]

Table 2: Biological Activity of Triazolo[1,5-a]pyridine and Related Derivatives as Kinase Inhibitors

Compound/Derivative ClassTarget KinaseIC50Cell Line (for antiproliferative activity)IC50 (Antiproliferative)Reference
Triazolo[1,5-a]pyrimidineCDK2120 nM--[2][8]
Pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidineCDK20.057 µMHCT-1166 nM[3]
Bis([1][2][5]triazolo)[4,3-a:3',4'-c]quinoxalineVEGFR-23.7 nMHepG26.4 µM[9]
[1][2][5]Triazolo[1,5-a]pyridineVEGFR-2Strong inhibitory activity--[10]
Pyrazolo[1,5-a]pyrimidineCDK20.09 µM--[11]
Thiazolo[5,4-b]pyridinec-KIT (V560G/D816V)4.77 µM--[12]
Pyrazolo[3,4-d]pyrimidineCDK20.061 µM--[13]
1,2,3-Triazole ScaffoldVEGFR-226.38 nMHT-29-[14]
PyrimidinoneCDK-20.172 µMMCF-70.050 µM[15]

Mechanism of Action: Targeting Key Signaling Pathways in Cancer

Many triazolo[1,5-a]pyridine derivatives exert their anticancer effects by inhibiting key protein kinases involved in cell cycle regulation and angiogenesis. The following sections detail the signaling pathways of three major targets: CDK2, VEGFR-2, and EGFR.

CDK2 and Cell Cycle Regulation

Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the G1/S phase transition of the cell cycle. Its inhibition by triazolo[1,5-a]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

CDK2_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb CyclinD_CDK46->pRb E2F E2F pRb->E2F CyclinE Cyclin E E2F->CyclinE DNA_Replication DNA Replication CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 CyclinE_CDK2->DNA_Replication Triazolo_pyridine Triazolo[1,5-a]pyridine Inhibitor Triazolo_pyridine->CDK2

Inhibition of the CDK2 signaling pathway by triazolo[1,5-a]pyridine derivatives.
VEGFR-2 and Angiogenesis

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can block the blood supply to tumors, thereby impeding their growth.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ Migration Cell Migration PLCg->Migration PI3K PI3K AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival RAS Ras RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR2->PLCg VEGFR2->PI3K VEGFR2->RAS Triazolo_pyridine Triazolo[1,5-a]pyridine Inhibitor Triazolo_pyridine->VEGFR2

Inhibition of the VEGFR-2 signaling pathway by triazolo[1,5-a]pyridine derivatives.
EGFR and Tumor Proliferation

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration. Dysregulation of EGFR signaling is a hallmark of many cancers.

EGFR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/SOS RAS Ras Grb2_Sos->RAS PI3K PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation EGFR->Grb2_Sos EGFR->PI3K Triazolo_pyridine Triazolo[1,5-a]pyridine Inhibitor Triazolo_pyridine->EGFR

Inhibition of the EGFR signaling pathway by triazolo[1,5-a]pyridine derivatives.

Conclusion

The triazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the generation of diverse chemical libraries, while its inherent biological activity against key targets in oncology and other diseases makes it a highly attractive starting point for drug development campaigns. The detailed synthetic protocols, quantitative biological data, and elucidation of signaling pathways presented in this guide are intended to serve as a valuable resource for researchers in their efforts to harness the full potential of this remarkable heterocyclic system. Future work in this area will undoubtedly focus on the development of more potent and selective inhibitors, as well as the exploration of novel biological targets for this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols for the Copper-Catalyzed Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of triazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols focus on copper-catalyzed methodologies, which offer efficient and versatile routes to these valuable scaffolds.

Introduction

Triazolo[1,5-a]pyridines are bicyclic heteroaromatic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities. These activities include potential applications as anticancer, antimicrobial, and anti-inflammatory agents. Furthermore, certain[1][2][3]triazolo[1,5-a]pyridine derivatives have been identified as potent trypanocidal agents by inhibiting the sterol biosynthesis pathway. The development of efficient synthetic methods for this scaffold is therefore of high importance for the discovery of new therapeutic agents. Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of triazolo[1,5-a]pyridines, offering mild reaction conditions, good functional group tolerance, and high yields.

This document outlines two primary copper-catalyzed methods for the synthesis of triazolo[1,5-a]pyridines:

  • Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Pyridyl Hydrazones for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.

  • Copper-Catalyzed Reaction of 2-Aminopyridines with Nitriles for the synthesis of[1][2][4]triazolo[1,5-a]pyridines.

Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided for each method to facilitate their application in a research setting.

Method 1: Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Pyridyl Hydrazones

This method provides an efficient route to[1][2][3]triazolo[1,5-a]pyridines through the oxidative cyclization of readily available 2-pyridyl hydrazones using a copper catalyst and air as the oxidant. A heterogeneous copper(II) catalyst can be employed, which offers advantages in terms of recyclability and low metal contamination of the product.[5]

Data Presentation
EntryStarting Hydrazone (R1, R2)CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1R1=Ph, R2=HMCM-41-2N-Cu(OAc)₂5Ethyl AcetateRoom Temp196
2R1=4-Me-Ph, R2=HMCM-41-2N-Cu(OAc)₂5Ethyl AcetateRoom Temp1.594
3R1=4-Cl-Ph, R2=HMCM-41-2N-Cu(OAc)₂5Ethyl AcetateRoom Temp292
4R1=4-NO₂-Ph, R2=HMCM-41-2N-Cu(OAc)₂5Ethyl AcetateRoom Temp385
5R1=2-Thienyl, R2=HMCM-41-2N-Cu(OAc)₂5Ethyl AcetateRoom Temp1.591

Data is illustrative and based on reported yields for similar substrates.[5]

Experimental Protocol

Synthesis of 2-Phenyl-[1][2][3]triazolo[1,5-a]pyridine (Entry 1)

Materials:

  • 2-Acetylpyridine phenylhydrazone (1 mmol, 211.3 mg)

  • MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst (MCM-41-2N-Cu(OAc)₂) (5 mol% Cu loading)

  • Ethyl acetate (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 2-acetylpyridine phenylhydrazone (1 mmol, 211.3 mg) and the MCM-41-2N-Cu(OAc)₂ catalyst.

  • Add ethyl acetate (5 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1 hour), filter the reaction mixture to recover the heterogeneous catalyst.

  • Wash the catalyst with ethyl acetate (2 x 5 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

One-Pot Synthesis from 2-Acylpyridine and Hydrazine:

This method can also be performed as a one-pot synthesis directly from the corresponding 2-acylpyridine and hydrazine monohydrate, which can improve yields by preventing hydrazone decomposition.[5]

Proposed Reaction Mechanism

The proposed mechanism for the copper-catalyzed aerobic oxidative cyclization of 2-pyridyl hydrazones involves the formation of a diazo intermediate followed by intramolecular cyclization.

G cluster_0 Catalytic Cycle Hydrazone 2-Pyridyl Hydrazone Intermediate1 Hydrazone-Cu(II) Complex Hydrazone->Intermediate1 + Cu(II) CuII Cu(II) Catalyst Intermediate2 Diazo Intermediate Intermediate1->Intermediate2 - H⁺, - Cu(I) Product [1,2,3]Triazolo[1,5-a]pyridine Intermediate2->Product Intramolecular Cyclization CuI Cu(I) CuI->CuII + O₂ O2 O₂ (Air) H2O H₂O

Caption: Proposed catalytic cycle for the copper-catalyzed aerobic oxidative cyclization.

Method 2: Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitriles

This method allows for the synthesis of[1][2][4]triazolo[1,5-a]pyridines through a copper-catalyzed reaction of 2-aminopyridines with various nitriles under an air atmosphere. This reaction proceeds via sequential N-C and N-N bond-forming oxidative coupling.[1]

Data Presentation
Entry2-AminopyridineNitrileCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
12-AminopyridineBenzonitrileCuBr101,2-Dichlorobenzene1202485
22-Amino-5-methylpyridineBenzonitrileCuBr101,2-Dichlorobenzene1202482
32-Aminopyridine4-MethoxybenzonitrileCuBr101,2-Dichlorobenzene1202478
42-AminopyridineAcetonitrileCuBr101,2-Dichlorobenzene1202465
52-AminopyridinePivalonitrileCuBr101,2-Dichlorobenzene1202475

Data is illustrative and based on reported yields for similar substrates.[1][6]

Experimental Protocol

Synthesis of 2-Phenyl-[1][2][4]triazolo[1,5-a]pyridine (Entry 1)

Materials:

  • 2-Aminopyridine (1 mmol, 94.1 mg)

  • Benzonitrile (2 mmol, 206.2 mg, 0.20 mL)

  • Copper(I) bromide (CuBr) (0.1 mmol, 14.3 mg)

  • 1,2-Dichlorobenzene (2 mL)

Procedure:

  • To a sealed reaction tube, add 2-aminopyridine (1 mmol, 94.1 mg), benzonitrile (2 mmol, 206.2 mg), and CuBr (0.1 mmol, 14.3 mg).

  • Add 1,2-dichlorobenzene (2 mL) to the tube.

  • Seal the tube and heat the reaction mixture at 120 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 2-phenyl-[1][2][4]triazolo[1,5-a]pyridine.

Proposed Reaction Mechanism

The proposed mechanism involves the copper-catalyzed addition of 2-aminopyridine to the nitrile, followed by oxidative N-N bond formation.

G cluster_1 Reaction Pathway Reactants 2-Aminopyridine + Nitrile Amidine_intermediate N-(Pyridin-2-yl)benzimidamide Intermediate Reactants->Amidine_intermediate + Cu(I) Cu_cat Cu(I) Catalyst Oxidative_cyclization Oxidative N-N Bond Formation Amidine_intermediate->Oxidative_cyclization [O] (Air) Product [1,2,4]Triazolo[1,5-a]pyridine Oxidative_cyclization->Product

Caption: General workflow for the synthesis of[1][2][4]triazolo[1,5-a]pyridines.

Application in Drug Discovery: Inhibition of Sterol Biosynthesis

[1][2][3]Triazolo[1,5-a]pyridine derivatives have shown promise as trypanocidal agents, targeting the sterol biosynthesis pathway in Trypanosoma cruzi, the parasite responsible for Chagas disease. Specifically, these compounds can inhibit the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the parasite's cell membrane.[7]

Signaling Pathway Diagram

G cluster_pathway Sterol Biosynthesis Pathway in T. cruzi Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol (Essential for cell membrane) Lanosterol->Ergosterol Multiple Steps Demethylase 14α-demethylase Cell_death Parasite Cell Death Ergosterol->Cell_death Depletion leads to Triazolo_pyridine This compound Derivative Triazolo_pyridine->Demethylase Inhibits

References

One-Pot Synthesis of Substituted Triazolo[1,5-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of substituted triazolo[1,5-a]pyridines, a class of heterocyclic compounds with significant applications in medicinal and pharmaceutical chemistry.[1] These compounds are known to exhibit a range of biological activities, making their synthesis a key area of interest in drug discovery and development.

Introduction

[1][2]Triazolo[1,5-a]pyridines are nitrogen-containing fused heterocyclic compounds that have garnered considerable attention due to their diverse pharmacological properties. They have been investigated as potential therapeutic agents for various conditions, including cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.[1] Traditional multi-step synthetic routes to these compounds can be time-consuming and often result in lower overall yields. The one-pot synthesis methodologies outlined below offer a more streamlined, efficient, and atom-economical approach to accessing this important scaffold.

Synthetic Methodologies

Several one-pot methodologies have been developed for the synthesis of substituted triazolo[1,5-a]pyridines. These methods often involve the reaction of readily available starting materials under specific catalytic or reaction conditions. Key approaches include:

  • Microwave-Mediated Catalyst-Free Synthesis: This eco-friendly method utilizes enaminonitriles and benzohydrazides under microwave irradiation, proceeding through a tandem transamidation, nucleophilic addition, and condensation sequence.[1][3]

  • Copper-Catalyzed Oxidative Cyclization: This approach often employs a copper catalyst, such as copper(II) acetate or copper(I) bromide, to facilitate the oxidative N-N bond formation from precursors like 2-pyridyl aldehyde/ketone hydrazones.[4] Atmospheric oxygen can often be used as the terminal oxidant.[4]

  • Iodine-Catalyzed Pseudo Five-Component Reaction: This method involves the reaction of benzylidenehydrazine, aromatic aldehydes, malononitrile, and acetylenic esters in the presence of molecular iodine as a catalyst.[5]

Experimental Protocols

This section provides detailed protocols for two distinct and effective one-pot synthetic methods.

Protocol 1: Microwave-Mediated Catalyst-Free Synthesis from Enaminonitriles and Benzohydrazides[1]

This protocol describes a tandem reaction that is both catalyst-free and additive-free, offering an environmentally benign route to the target compounds in short reaction times.[1]

Materials:

  • Enaminonitrile (1.0 equiv.)

  • Benzohydrazide (2.0 equiv.)

  • Toluene

  • Microwave reactor vials

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a microwave reactor vial, add the enaminonitrile (1.0 equiv.) and the corresponding benzohydrazide (2.0 equiv.).

  • Add toluene as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for the specified time (typically 30-60 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired substituted triazolo[1,5-a]pyridine.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: Copper-Catalyzed One-Pot Synthesis from 2-Acylpyridines and Hydrazine[5]

This protocol details a one-pot procedure starting from readily available 2-acylpyridines, involving in situ hydrazone formation followed by copper-catalyzed oxidative cyclization.

Materials:

  • 2-Acylpyridine (1.0 equiv.)

  • Hydrazine hydrate (1.5 equiv.)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Ethyl acetate

  • Standard laboratory glassware and purification apparatus

Procedure:

  • In a round-bottom flask, dissolve the 2-acylpyridine (1.0 equiv.) in ethyl acetate.

  • Add hydrazine hydrate (1.5 equiv.) to the solution and stir at room temperature for 1-2 hours to form the hydrazone in situ. Monitor the formation of the hydrazone by TLC.

  • To the reaction mixture, add copper(II) acetate (10 mol%).

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) under an air atmosphere for the required time (typically 12-24 hours), monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure substituted triazolo[1,5-a]pyridine.

  • Confirm the structure of the product using spectroscopic methods.

Data Presentation

The following table summarizes the yields of various substituted triazolo[1,5-a]pyridines synthesized using the microwave-mediated catalyst-free method.

EntryEnaminonitrile Substituent (R¹)Benzohydrazide Substituent (R²)ProductYield (%)
1Phenyl4-Methoxy2-(4-Methoxyphenyl)-5-phenyl-[1][2]triazolo[1,5-a]pyridine91
2Phenyl4-Fluoro2-(4-Fluorophenyl)-5-phenyl-[1][2]triazolo[1,5-a]pyridine91.1
34-Methylphenyl4-Methoxy2-(4-Methoxyphenyl)-5-(p-tolyl)-[1][2]triazolo[1,5-a]pyridine81.3
43-Furyl4-Methoxy5-(Furan-3-yl)-2-(4-methoxyphenyl)-[1][2]triazolo[1,5-a]pyridine72.5

Data extracted from literature reports for illustrative purposes.[6]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of substituted triazolo[1,5-a]pyridines.

One_Pot_Synthesis_Workflow Start Starting Materials (e.g., Enaminonitrile & Hydrazide) ReactionVessel One-Pot Reaction - Solvent - Catalyst (if any) - Heat/Microwave Start->ReactionVessel Monitoring Reaction Monitoring (TLC) ReactionVessel->Monitoring During Reaction Workup Work-up - Solvent Removal - Extraction ReactionVessel->Workup Reaction Complete Monitoring->ReactionVessel Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Substituted Triazolo[1,5-a]pyridine) Purification->Product

Caption: General workflow for the one-pot synthesis of triazolo[1,5-a]pyridines.

Reaction Mechanism Pathway

This diagram illustrates a plausible reaction mechanism for the microwave-mediated synthesis from enaminonitriles and benzohydrazides.

Reaction_Mechanism Reactants Enaminonitrile + Benzohydrazide Transamidation Transamidation Reactants->Transamidation Intermediate1 Intermediate A Transamidation->Intermediate1 NucleophilicAddition Intramolecular Nucleophilic Addition Intermediate1->NucleophilicAddition Intermediate2 Intermediate B NucleophilicAddition->Intermediate2 Condensation Condensation & Aromatization Intermediate2->Condensation Product Triazolo[1,5-a]pyridine Condensation->Product

Caption: Plausible mechanism for microwave-mediated synthesis.[1][3]

References

Applications of Triazolo[1,5-a]pyridines in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its structural similarity to purines allows it to interact with a variety of biological targets, making it a valuable framework for the design of novel therapeutic agents. This document provides detailed application notes and experimental protocols for key areas where triazolo[1,5-a]pyridine derivatives have shown significant promise, including oncology, inflammation, neurodegenerative diseases, and metabolic disorders.

Application Note 1: Anticancer Activity - Kinase Inhibition

Triazolo[1,5-a]pyridine and its isosteric analog,[1][2][3]triazolo[1,5-a]pyrimidine, have emerged as potent scaffolds for the development of kinase inhibitors targeting various signaling pathways implicated in cancer progression. These compounds have shown inhibitory activity against Janus kinase 2 (JAK2), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2), among others.

Signaling Pathways

Signaling_Pathways cluster_JAK2 JAK2 Signaling cluster_EGFR_VEGFR2 EGFR/VEGFR2 Signaling cluster_CDK2 CDK2 Cell Cycle Regulation JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 phosphorylates Proliferation_Survival Gene Transcription (Proliferation, Survival) STAT3->Proliferation_Survival CEP33779 CEP-33779 ([1][2][3]triazolo[1,5-a]pyridine) CEP33779->JAK2 inhibits EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR2 VEGFR2 VEGFR2->PI3K AKT AKT PI3K->AKT Angiogenesis_Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Angiogenesis_Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis_Proliferation Compound12b Compound 12b ([1][2][3]triazolo[1,5-a]pyrimidine) Compound12b->EGFR inhibits Compound12b->VEGFR2 inhibits CDK2 CDK2 CyclinE Cyclin E CDK2->CyclinE G1_S_Transition G1/S Phase Transition CyclinE->G1_S_Transition TP_Derivative TP Derivative 5 TP_Derivative->CDK2 inhibits

Quantitative Data: Kinase Inhibitory Activity
Compound IDTarget KinaseIC50 (µM)Cell Line(s)Reference
CEP-33779 JAK20.0018-[4]
Compound 12b EGFR2.19NCI 60 cell line panel[5]
VEGFR22.95NCI 60 cell line panel[5]
TrkA3.49NCI 60 cell line panel[5]
CDK29.31NCI 60 cell line panel[5]
Compound 9b EGFR>10NCI 60 cell line panel[5]
VEGFR28.21NCI 60 cell line panel[5]
Compound 12d EGFR7.00NCI 60 cell line panel[5]
VEGFR25.48NCI 60 cell line panel[5]
Compound 12e EGFR4.31NCI 60 cell line panel[5]
VEGFR24.62NCI 60 cell line panel[5]
TP Derivative 5 CDK20.12-[6]
Compound 21b ALK50.018HaCaT[7]
Experimental Protocol: In Vitro Antiproliferative MTT Assay

This protocol is used to assess the cytotoxic effects of triazolo[1,5-a]pyridine derivatives on various cancer cell lines.

MTT_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24 hours Treat_Cells Treat cells with various concentrations of triazolo[1,5-a]pyridine compounds Incubate_48_72h Incubate for 48-72 hours Add_MTT Add MTT solution to each well Incubate_4h Incubate for 4 hours Add_Solubilizer Add solubilizing agent (e.g., DMSO) Measure_Absorbance Measure absorbance at 570 nm Calculate_IC50 Calculate % viability and IC50 values End End

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, U-87 MG)

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Triazolo[1,5-a]pyridine compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolo[1,5-a]pyridine compounds in culture medium. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with 0.1% DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Application Note 2: Anti-inflammatory Activity

Certain triazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[8] This suggests their potential as therapeutic agents for inflammatory diseases.

Quantitative Data: Anti-inflammatory Activity
Compound IDAssayIC50 (µM)Cell LineReference
Compound 3 (Ursolic acid-based) NO Production InhibitionNot specified, but significantRAW 264.7[8]
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This protocol is designed to evaluate the anti-inflammatory potential of triazolo[1,5-a]pyridine derivatives by measuring their ability to inhibit NO production in LPS-stimulated macrophage cells.

NO_Assay_Workflow cluster_workflow NO Production Inhibition Assay Workflow Start Start Seed_Cells Seed RAW 264.7 cells in a 24-well plate Incubate_24h Incubate for 24 hours Pretreat_Cells Pre-treat cells with triazolo[1,5-a]pyridine compounds for 1 hour Stimulate_Cells Stimulate with LPS (1 µg/mL) Incubate_24h_2 Incubate for 24 hours Collect_Supernatant Collect cell culture supernatant Griess_Reaction Perform Griess reaction Measure_Absorbance Measure absorbance at 540 nm Calculate_Inhibition Calculate % NO inhibition End End

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete DMEM medium

  • Triazolo[1,5-a]pyridine compounds dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 24-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 × 10⁵ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite Measurement: After incubation, collect 100 µL of the cell culture supernatant from each well. Mix the supernatant with 100 µL of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite is determined using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Nitrite in treated group / Nitrite in LPS-only group)] × 100

Application Note 3: Treatment of Neurodegenerative Diseases

Triazolopyrimidines have been investigated as microtubule-stabilizing agents, which hold promise for the treatment of neurodegenerative diseases like Alzheimer's disease. By stabilizing microtubules, these compounds may help to restore normal axonal transport, which is often impaired in tauopathies.

Experimental Protocol: Evaluation of Microtubule Stabilization in a Neuronal Cell Line

This protocol provides a general framework for assessing the microtubule-stabilizing effects of triazolo[1,5-a]pyridine derivatives in a cell-based assay.

Microtubule_Assay_Workflow cluster_workflow Microtubule Stabilization Assay Workflow Start Start Seed_Cells Seed neuronal cells (e.g., SH-SY5Y) on coverslips Incubate_24h Incubate for 24 hours Treat_Cells Treat cells with triazolo[1,5-a]pyridine compounds Induce_Depolymerization Induce microtubule depolymerization (e.g., cold treatment or nocodazole) Fix_and_Permeabilize Fix and permeabilize cells Immunostaining Immunostain for α-tubulin Imaging Image with fluorescence microscopy Analyze_Network Analyze microtubule network integrity End End

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete culture medium

  • Triazolo[1,5-a]pyridine compounds

  • Microtubule-depolymerizing agent (e.g., nocodazole)

  • Paraformaldehyde (PFA)

  • Triton X-100

  • Bovine serum albumin (BSA)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Glass coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture neuronal cells on glass coverslips in a 24-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the triazolo[1,5-a]pyridine compounds for a specified period (e.g., 24 hours).

  • Microtubule Depolymerization: Induce microtubule depolymerization by treating the cells with a depolymerizing agent like nocodazole or by incubating the cells at 4°C.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.1% Triton X-100 in PBS.

  • Immunostaining: Block non-specific binding with BSA and then incubate with a primary antibody against α-tubulin. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips on glass slides and visualize the microtubule network using a fluorescence microscope. The integrity and density of the microtubule network are qualitatively and/or quantitatively analyzed to assess the stabilizing effect of the compounds.

Application Note 4: Antidiabetic Activity - α-Glucosidase Inhibition

Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help to control postprandial hyperglycemia, a key aspect of managing type 2 diabetes.

Quantitative Data: α-Glucosidase Inhibitory Activity
Compound IDIC50 (µM)Reference
15a 20.32 ± 0.11
15c 9.69 ± 0.09
15j 6.60 ± 0.09
Acarbose (Standard) 750.00 ± 0.56
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of triazolo[1,5-a]pyridine derivatives to inhibit the activity of α-glucosidase.

aGlucosidase_Workflow cluster_workflow α-Glucosidase Inhibition Assay Workflow Start Start Prepare_Reaction Prepare reaction mixture: α-glucosidase, buffer, and triazolo[1,5-a]pyridine compound Preincubate Pre-incubate at 37°C Add_Substrate Add substrate (pNPG) Incubate Incubate at 37°C Stop_Reaction Stop reaction with Na₂CO₃ Measure_Absorbance Measure absorbance at 405 nm Calculate_Inhibition Calculate % inhibition and IC50 End End

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Triazolo[1,5-a]pyridine compounds

  • Sodium carbonate (Na₂CO₃)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, mix the α-glucosidase enzyme solution with the test compound at various concentrations in phosphate buffer.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Initiate the reaction by adding the pNPG substrate.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding Na₂CO₃ solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor. The IC50 value is determined from a dose-response curve.

Synthesis Protocol: General Procedure for the Synthesis of 6-Amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles

This protocol describes a general method for the synthesis of a class of triazolo[1,5-a]pyridines with potent α-glucosidase inhibitory activity.

Reaction Scheme: 3-Aryl-(1,2,4-triazol-5-yl)acetonitrile + Substituted α-azidochalcone --(K₂CO₃, EtOH, reflux)--> 6-Amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile

Materials:

  • Appropriately substituted 3-aryl-(1,2,4-triazol-5-yl)acetonitrile

  • Appropriately substituted α-azidochalcone

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of the 3-aryl-(1,2,4-triazol-5-yl)acetonitrile (1.0 mmol) and the α-azidochalcone (1.0 mmol) in ethanol (10 mL), add potassium carbonate (1.5 mmol).

  • Heat the reaction mixture to reflux and stir for the appropriate time (monitored by TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitrile.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.

References

Application Notes and Protocols for Triazolo[1,5-a]pyridine Derivatives as Trypanocidal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the evaluation of triazolo[1,5-a]pyridine and its closely related analogs as potential therapeutic agents against Trypanosoma cruzi, the causative parasite of Chagas disease. This document includes quantitative data on the trypanocidal activity of related compounds, detailed experimental protocols for key assays, and visualizations of the experimental workflow and a proposed mechanism of action.

Data Presentation: In Vitro Trypanocidal Activity

Table 1: In Vitro Activity and Cytotoxicity of Triazolopyrimidine Derivatives against Trypanosoma cruzi [1]

Compound IDR1R2T. cruzi EC50 (nM)T. brucei EC50 (nM)Mammalian Cell EC50 (nM)
GNF6702 (Parent) 2,5-dimethyl-1,3-oxazole3-fluoro-2-methyl-phenyl205>4000
17 2,5-dimethyl-1,3-oxazole2,5-dimethyl-1,3-oxazole2010>4000
19 3,3-difluoro-pyrrolidin-1-yl3-fluoro-2-methyl-phenyl8020>4000
20 2,4-dimethyl-1,3-oxazole2-chlorophenyl2010>4000
21 3,3-difluoro-pyrrolidin-1-yl2-chlorophenyl8020>4000
26 3,3-difluoro-pyrrolidin-1-yl4-chlorophenyl9030>4000
27 3,3-difluoro-pyrrolidin-1-yl3-chlorophenyl9030>4000

Data extracted from a study on triazolopyrimidines, which are structural analogs of triazolo[1,5-a]pyridines.[1]

Mechanism of Action: Inhibition of Sterol Biosynthesis

A novel series of[1][2][3]triazolo[1,5-a]pyridine derivatives has been identified as potent trypanocidal agents.[2] One of the lead compounds, compound 16, has been shown to inhibit the enzyme 14α-demethylase, a key enzyme in the sterol biosynthesis pathway of T. cruzi.[2][4] This inhibition leads to an imbalance in the parasite's sterol metabolism, ultimately causing cell cycle arrest at the G2/M phase and inducing cell death.[2][4]

Signaling_Pathway Triazolo[1,5-a]pyridine_derivative Triazolo[1,5-a]pyridine_derivative 14alpha-demethylase 14alpha-demethylase Triazolo[1,5-a]pyridine_derivative->14alpha-demethylase Inhibits Ergosterol_Biosynthesis Ergosterol_Biosynthesis 14alpha-demethylase->Ergosterol_Biosynthesis Catalyzes Altered_Sterol_Metabolism Altered_Sterol_Metabolism Ergosterol_Biosynthesis->Altered_Sterol_Metabolism Leads to Cell_Cycle_Arrest_G2M Cell_Cycle_Arrest_G2M Altered_Sterol_Metabolism->Cell_Cycle_Arrest_G2M Cell_Death Cell_Death Cell_Cycle_Arrest_G2M->Cell_Death

Caption: Proposed mechanism of action of triazolo[1,5-a]pyridine derivatives.

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of triazolo[1,5-a]pyridine derivatives against Trypanosoma cruzi.

In Vitro Trypanocidal Activity Assay (Resazurin-Based)

Objective: To determine the 50% effective concentration (EC50) of the test compounds against the epimastigote form of T. cruzi.

Materials:

  • T. cruzi epimastigotes (e.g., CL Brener strain)

  • Liver Infusion Tryptose (LIT) medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Resazurin sodium salt solution (0.125 mg/mL in PBS)

  • Positive control (e.g., Benznidazole)

  • Microplate reader (fluorescence)

Procedure:

  • Culture T. cruzi epimastigotes in LIT medium at 28°C until they reach the mid-logarithmic growth phase.

  • Adjust the parasite concentration to 1 x 10^6 parasites/mL in fresh LIT medium.

  • Prepare serial dilutions of the test compounds and the positive control in LIT medium in a 96-well plate. The final DMSO concentration should not exceed 0.5%.

  • Add 100 µL of the parasite suspension to each well containing 100 µL of the diluted compounds. Include wells with parasites and medium only (negative control) and wells with medium only (blank).

  • Incubate the plates for 72 hours at 28°C.

  • Add 20 µL of the resazurin solution to each well and incubate for another 24 hours.

  • Measure the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the percentage of growth inhibition for each concentration relative to the negative control and determine the EC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of the test compounds on the cell cycle of T. cruzi epimastigotes.

Materials:

  • T. cruzi epimastigotes

  • LIT medium with 10% FBS

  • Test compounds

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Culture epimastigotes to a density of approximately 5 x 10^6 cells/mL.

  • Treat the parasites with the test compounds at their EC50 and 2xEC50 concentrations for 24 and 48 hours. An untreated control should be run in parallel.

  • Harvest the parasites by centrifugation at 1500 x g for 10 minutes at 4°C.

  • Wash the cells twice with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating for at least 2 hours at -20°C.

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.

  • Add 500 µL of PI staining solution and incubate for 15 minutes in the dark at room temperature.

  • Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.

Analysis of Sterol Biosynthesis Pathway

Objective: To determine if the test compounds inhibit the sterol biosynthesis pathway by analyzing the sterol profile of treated parasites.

Materials:

  • T. cruzi epimastigotes

  • LIT medium with 10% FBS

  • Test compounds

  • Chloroform:Methanol (2:1, v/v)

  • Saponification reagent (10% KOH in 80% ethanol)

  • Hexane

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Treat a culture of 1 x 10^8 epimastigotes with the test compound at its EC50 concentration for 72 hours.

  • Harvest the parasites by centrifugation and wash with PBS.

  • Extract the total lipids from the cell pellet by adding chloroform:methanol (2:1, v/v) and vortexing vigorously.

  • Saponify the lipid extract by adding the saponification reagent and incubating at 80°C for 1 hour.

  • Extract the non-saponifiable lipids (sterols) with hexane.

  • Evaporate the hexane extract to dryness under a stream of nitrogen.

  • Derivatize the sterols to make them volatile for GC-MS analysis (e.g., silylation).

  • Analyze the derivatized sterol profile by GC-MS and compare the sterol composition of treated parasites with that of untreated controls. An accumulation of lanosterol and a depletion of ergosterol and other downstream sterols would indicate inhibition of 14α-demethylase.

Experimental Workflow

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis & Interpretation Primary_Screening Primary Screening (Resazurin Assay) EC50_Determination EC50 Determination Primary_Screening->EC50_Determination Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) EC50_Determination->Cell_Cycle_Analysis Sterol_Biosynthesis_Analysis Sterol Biosynthesis Analysis (GC-MS) EC50_Determination->Sterol_Biosynthesis_Analysis Data_Analysis Data Analysis Cell_Cycle_Analysis->Data_Analysis Sterol_Biosynthesis_Analysis->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

Application Notes and Protocols for Triazolo[1,5-a]pyridine-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of triazolo[1,5-a]pyridines as versatile fluorescent probes. This document details their application in the detection of metal ions and pH, as well as their use in cellular imaging. Detailed experimental protocols and quantitative data are provided to facilitate the practical application of these probes in research and development.

Introduction to Triazolo[1,5-a]pyridines as Fluorescent Probes

Triazolo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in the field of fluorescence sensing due to their favorable photophysical properties. These properties include high fluorescence quantum yields, significant Stokes shifts, and good photostability. The rigid, planar structure of the triazolopyridine scaffold, combined with the ability to introduce various functional groups, allows for the fine-tuning of their spectral and sensing characteristics. This versatility makes them excellent candidates for the development of selective and sensitive fluorescent probes for a wide range of analytes and biological applications.[1]

Application Note 1: Detection of Ferric Ions (Fe³⁺)

Background

Iron is an essential element for most living organisms, playing a crucial role in various metabolic processes. However, an imbalance in iron homeostasis can lead to oxidative stress and various diseases. Therefore, the development of sensitive and selective probes for the detection of ferric ions (Fe³⁺) in biological and environmental systems is of great importance. Certain derivatives of triazolo[1,5-a]pyrimidines have been designed as effective fluorescent probes for Fe³⁺, typically operating via a fluorescence quenching mechanism.[2][3]

Sensing Mechanism: Fluorescence Quenching

The detection of Fe³⁺ by triazolo[1,5-a]pyridine-based probes often relies on a process called fluorescence quenching. The paramagnetic nature of the Fe³⁺ ion is a key factor in this mechanism. Upon coordination of Fe³⁺ to the triazolopyridine probe, the ion can promote non-radiative decay pathways for the excited state of the fluorophore, leading to a decrease in fluorescence intensity. This "turn-off" response is highly sensitive and can be visually observed or quantified using a fluorometer.

Fe3_Sensing_Mechanism cluster_0 In the absence of Fe³⁺ cluster_1 In the presence of Fe³⁺ Probe Triazolo[1,5-a]pyridine Probe (Fluorescent) Complex [Probe-Fe³⁺] Complex (Non-fluorescent) Probe->Complex Emission Fluorescence Emission (λem) Probe->Emission Fluoresces Fe3 Fe³⁺ Ion Fe3->Complex Quenching Fluorescence Quenching Complex->Quenching Excitation Excitation Light (λex) Excitation->Probe

Fluorescence quenching mechanism for Fe³⁺ detection.
Quantitative Data

Probe DerivativeAnalytesDetection Limit (LOD)Response TimeQuantum Yield (Φ)Reference
Amide derivative of[2][3]triazolo[1,5-a]pyrimidineFe³⁺0.82 µM< 5 secondsHigh (not specified)[2][3]
[2][3]triazolo[5,1-b]quinazoline derivativeFe³⁺1.3 x 10⁻⁵ M< 5 secondsNot specified
Experimental Protocol: Fe³⁺ Detection in Aqueous Solution

1. Materials and Reagents:

  • Triazolo[1,5-a]pyridine-based Fe³⁺ probe

  • FeCl₃ (or other Fe³⁺ salt)

  • Other metal salts (for selectivity studies, e.g., NaCl, KCl, CaCl₂, MgCl₂, CuCl₂, ZnCl₂, etc.)

  • HEPES buffer (or other appropriate buffer, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Fluorometer

  • UV-Vis Spectrophotometer

  • pH meter

2. Preparation of Solutions:

  • Probe Stock Solution (1 mM): Dissolve the appropriate amount of the triazolo[1,5-a]pyridine probe in DMSO to obtain a 1 mM stock solution. Store in the dark at 4°C.

  • Fe³⁺ Stock Solution (10 mM): Dissolve FeCl₃ in deionized water to prepare a 10 mM stock solution.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solutions in the desired buffer (e.g., HEPES buffer, pH 7.4). The final concentration of DMSO in the working solutions should be kept low (e.g., <1%) to avoid solvent effects.

3. Experimental Procedure:

  • In a quartz cuvette, place 2 mL of the buffered solution containing the triazolo[1,5-a]pyridine probe at the desired final concentration (e.g., 10 µM).

  • Record the initial fluorescence emission spectrum of the probe solution. The excitation wavelength should be set to the absorption maximum of the probe.

  • Add incremental amounts of the Fe³⁺ working solution to the cuvette.

  • After each addition, mix the solution thoroughly and allow it to incubate for the specified response time (e.g., 5 seconds).

  • Record the fluorescence emission spectrum after each addition.

  • For selectivity studies, repeat the experiment with other metal ion solutions at the same concentration as Fe³⁺.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum as a function of the Fe³⁺ concentration.

  • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Application Note 2: pH Sensing

Background

Intracellular and extracellular pH are critical parameters that regulate numerous biological processes, including enzyme activity, cell growth, and apoptosis. Aberrant pH levels are often associated with pathological conditions such as cancer and inflammation. Fluorescent probes that can accurately and sensitively report on pH changes in living systems are therefore valuable tools in biomedical research. Pyrazolo[1,5-a]pyridine derivatives have been developed as effective fluorescent pH probes, particularly for acidic environments.[4]

Sensing Mechanism: Intramolecular Charge Transfer (ICT)

The pH-sensing mechanism of these probes is often based on Intramolecular Charge Transfer (ICT). The pyrazolo[1,5-a]pyridine core can act as an electron donor, and an attached functional group (e.g., a carboxylic acid) can act as an electron acceptor. The protonation state of this functional group, which is dependent on the pH of the environment, modulates the efficiency of the ICT process. In acidic conditions, protonation of the acceptor group can enhance ICT, leading to a significant change in the fluorescence properties of the probe, such as an increase in fluorescence intensity and a shift in the emission wavelength.[4]

pHSensing_Mechanism cluster_0 Acidic pH cluster_1 Neutral/Basic pH Probe_low_pH Probe (Protonated) High Fluorescence Probe_high_pH Probe (Deprotonated) Low Fluorescence Probe_low_pH->Probe_high_pH - H⁺ Emission_strong Strong Emission Probe_low_pH->Emission_strong ICT_enhanced Enhanced ICT Probe_low_pH->ICT_enhanced Probe_high_pH->Probe_low_pH + H⁺ Emission_weak Weak Emission Probe_high_pH->Emission_weak ICT_weak Weak ICT Probe_high_pH->ICT_weak H_plus H⁺ Excitation Excitation Light (λex) Excitation->Probe_low_pH Excitation->Probe_high_pH

ICT-based pH sensing mechanism.
Quantitative Data

Probe NamepH RangepKaQuantum Yield (Φ)Response TimeReference
PP-1 (pyrazolo[1,5-a]pyridine carboxylic acid)2.4 - 5.23.030.64 (at pH 2.4)< 10 seconds[4]
Experimental Protocol: pH Measurement

1. Materials and Reagents:

  • Pyrazolo[1,5-a]pyridine-based pH probe

  • Britton-Robinson (B-R) buffer solutions of various pH values

  • DMSO

  • Fluorometer

  • pH meter

2. Preparation of Solutions:

  • Probe Stock Solution (1 mM): Dissolve the probe in DMSO to a concentration of 1 mM.

  • Buffer Solutions: Prepare a series of B-R buffer solutions with a range of pH values (e.g., from 2.0 to 8.0).

3. Experimental Procedure:

  • To a series of cuvettes, add 2 mL of the B-R buffer solutions of different pH values.

  • Add a small aliquot of the probe stock solution to each cuvette to reach the desired final concentration (e.g., 10 µM). The final DMSO concentration should be minimal.

  • Incubate the solutions for a short period (e.g., 5 minutes) to ensure equilibration.

  • Measure the fluorescence emission spectra of each solution at the probe's excitation wavelength.

4. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the pH value.

  • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Application Note 3: Bioimaging

Background

Fluorescent probes that can function within living cells are invaluable for studying cellular processes in real-time. Triazolo[1,5-a]pyridine derivatives with good cell permeability and low cytotoxicity are promising candidates for bioimaging applications. They can be designed to target specific organelles or to respond to changes in the intracellular environment, such as fluctuations in ion concentrations or pH.[2][3][4]

Experimental Workflow

The general workflow for using a triazolo[1,5-a]pyridine probe for live-cell imaging involves cell culture, probe loading, and fluorescence microscopy.

Bioimaging_Workflow A 1. Cell Culture (e.g., HeLa cells) B 2. Probe Loading (Incubate cells with probe) A->B C 3. Washing (Remove excess probe) B->C D 4. Imaging (Fluorescence Microscopy) C->D E 5. Data Analysis D->E

References

Application of Triazolo[1,5-a]pyridine Scaffolds as Ligands in Catalytic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine core and its analogues, such as imidazo[1,5-a]pyridine, are privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry and material sciences.[1] While often explored for their intrinsic biological activities, these nitrogen-rich bicyclic systems also possess excellent coordination properties, making them promising candidates for the development of novel ligands in transition-metal-catalyzed reactions. Their rigid structure and the presence of multiple nitrogen atoms allow for the fine-tuning of steric and electronic properties, which are crucial for catalytic performance.

This document provides detailed application notes and experimental protocols for the use of triazolo[1,5-a]pyridine analogues as ligands in key catalytic transformations, with a focus on cross-coupling and asymmetric reactions. Although direct examples of triazolo[1,5-a]pyridine-based ligands are emerging, the closely related imidazo[1,5-a]pyridine scaffold has been successfully employed and serves as an excellent model for the potential of this ligand class.

Application Notes

Phosphino-Imidazo[1,5-a]pyridine Ligands for Suzuki-Miyaura Cross-Coupling

3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been demonstrated as highly effective ancillary ligands for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] These monophosphine ligands facilitate the coupling of sterically hindered aryl and heteroaryl halides with boronic acids, a critical transformation in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

The modular synthesis of these ligands allows for the introduction of various substituents on the imidazo[1,5-a]pyridine core and the phosphine moiety, enabling the systematic optimization of the ligand for specific substrates. The electron-donating nature and steric bulk of these ligands are thought to promote the oxidative addition and reductive elimination steps in the catalytic cycle.[3]

Chiral Imidazo[1,5-a]pyridine-Based Ligands in Asymmetric Catalysis

The development of chiral ligands is paramount for enantioselective catalysis. Chiral imidazo[1,5-a]pyridine-based ligands have been successfully applied in gold(I)-catalyzed intramolecular hydrocarboxylation of allenes.[4] By incorporating chiral aniline moieties at the N(2) position, a short and modular synthetic route provides access to a library of ligands with tunable steric and electronic properties. These ligands have demonstrated the ability to induce high levels of enantiocontrol in the formation of tricyclic N(1)–C(2)-fused oxazino-indolones.[4]

Furthermore, chiral N-heterocyclic carbene (NHC) ligands based on an imidazo[1,5-a]pyridine-3-ylidene backbone fused to a chiral oxazoline auxiliary have shown great promise in the rhodium(I)-catalyzed enantioselective hydrosilylation of ketones.[5] These bidentate NHC-oxazoline ligands form stable metal complexes that efficiently catalyze the reduction of a wide range of ketones to their corresponding chiral secondary alcohols with high yields and enantioselectivities.[5]

Quantitative Data Summary

The following tables summarize the performance of imidazo[1,5-a]pyridine-based ligands in representative catalytic reactions.

Table 1: Suzuki-Miyaura Cross-Coupling of m-Bromo-xylene with 2-Methoxyphenylboronic Acid [3]

LigandBaseSolventTemp (°C)Time (h)Yield (%)
4a K₃PO₄1,4-Dioxane801295
4b K₃PO₄1,4-Dioxane801292
4c K₃PO₄1,4-Dioxane801298
4d K₃PO₄1,4-Dioxane801289
4e Cs₂CO₃1,4-Dioxane802475

Reaction Conditions: 5.0 mol% ligand, 2.5 mol% Pd(OAc)₂, 2.5 equivalents of base.

Table 2: Au(I)-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes [4]

LigandAdditiveSolventTemp (°C)Time (h)Yield (%)ee (%)
L1 Ag₂ODCE23248590
L2 Ag₂ODCE23249294
L3 Ag₂ODCE23249596

Reaction Conditions: 5 mol% [Au(L)Cl], 5 mol% Ag₂O.

Table 3: Rh(I)-Catalyzed Enantioselective Hydrosilylation of Acetophenone [5]

LigandHydrosilaneSolventTemp (°C)Time (h)Conversion (%)ee (%)
ImPy-Ox-L1 HSi(OEt)₃THF4016>9992
ImPy-Ox-L2 HSi(OEt)₃THF4016>9988
ImPy-Ox-L3 HSi(OEt)₃THF4016>9993

Reaction Conditions: 1 mol% [Rh(L)(cod)]BF₄, 1.5 equiv. hydrosilane.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligands[3]

This protocol describes a general two-step synthesis for 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands.

Step 1: Synthesis of 1-Iodo-3-aryl-imidazo[1,5-a]pyridine

  • To a solution of 2-aminomethylpyridine (1.0 equiv.) in a suitable solvent, add the desired substituted benzoyl chloride (1.1 equiv.).

  • After completion of the coupling reaction, perform cyclization, followed by iodination to yield the 1-iodo-3-aryl-imidazo[1,5-a]pyridine intermediate.

Step 2: Palladium-Catalyzed Phosphination

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1-iodo-3-aryl-imidazo[1,5-a]pyridine intermediate (1.0 equiv.) in anhydrous 1,4-dioxane.

  • Add Pd(OAc)₂ (2.5 mol%) and the desired secondary phosphine (1.2 equiv.).

  • Add a suitable base, such as K₃PO₄ (2.5 equiv.).

  • Heat the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction[3][6]
  • In a reaction vial, combine the aryl/heteroaryl halide (1.0 equiv.), aryl/heteroarylboronic acid (1.5 equiv.), and the appropriate base (e.g., K₂CO₃, 2.0 equiv.).

  • Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd(OAc)₂ (2.5 mol%) and the imidazo[1,5-a]pyridine-based ligand (5 mol%).

  • Add a degassed solvent mixture (e.g., ethanol or 1,4-dioxane/water).

  • Seal the vial and heat the reaction mixture at 80-110 °C for the specified time (typically 12-24 hours), with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired biaryl product.

Visualizations

Ligand_Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Intermediate Synthesis cluster_reaction2 Step 2: Phosphination cluster_product Final Product 2-Aminomethylpyridine 2-Aminomethylpyridine Coupling Coupling 2-Aminomethylpyridine->Coupling Substituted Benzoyl Chloride Substituted Benzoyl Chloride Substituted Benzoyl Chloride->Coupling Cyclization Cyclization Coupling->Cyclization Iodination Iodination Cyclization->Iodination 1-Iodo-3-aryl-imidazo[1,5-a]pyridine 1-Iodo-3-aryl-imidazo[1,5-a]pyridine Iodination->1-Iodo-3-aryl-imidazo[1,5-a]pyridine Phosphination Phosphination 1-Iodo-3-aryl-imidazo[1,5-a]pyridine->Phosphination Secondary Phosphine Secondary Phosphine Secondary Phosphine->Phosphination Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Phosphination Base (K3PO4) Base (K3PO4) Base (K3PO4)->Phosphination 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligand 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligand Phosphination->3-Aryl-1-phosphinoimidazo[1,5-a]pyridine Ligand

Caption: Workflow for the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L Active Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X_L2 R-Pd(II)-X Complex Oxidative_Addition->Aryl-Pd(II)-X_L2 Transmetalation Transmetalation Aryl-Pd(II)-X_L2->Transmetalation Aryl-Pd(II)-Aryl'_L2 R-Pd(II)-R' Complex Transmetalation->Aryl-Pd(II)-Aryl'_L2 Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative_Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: Synthesis of Chiral Ligands fromTriazolo[1,5-a]Pyridines for Asymmetric Catalysis

Application Notes and Protocols: Synthesis of Chiral Ligands from[1][2][3]Triazolo[1,5-a]Pyridines for Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently found in medicinal chemistry and materials science.[4] Its rigid, planar structure and tunable electronic properties make it an attractive framework for the development of novel chiral ligands for asymmetric catalysis. The strategic placement of chiral substituents on this scaffold can create a well-defined chiral pocket around a coordinated metal center, enabling high levels of stereocontrol in a variety of chemical transformations. This is analogous to the successful application of structurally similar imidazo[1,5-a]pyridine-based chiral ligands in enantioselective gold-catalyzed reactions.[5]

These application notes provide a detailed protocol for the synthesis of a new class of chiral P,N-ligands derived from the[1][2][3]triazolo[1,5-a]pyridine core. The proposed synthetic route is modular, allowing for the introduction of diverse chiral elements and tunable steric and electronic properties. The potential application of these ligands in asymmetric catalysis is highlighted, offering a valuable tool for the synthesis of enantioenriched molecules relevant to the pharmaceutical and fine chemical industries.

Proposed Synthetic Pathway

The synthesis of chiral ligands from[1][2][3]triazolo[1,5-a]pyridines can be achieved through a multi-step sequence starting from a functionalized triazolopyridine core. The general strategy involves the introduction of a phosphine moiety and a chiral group to create a bidentate P,N-ligand.

Gcluster_synthesisSynthesis of Chiral Triazolopyridine LigandAFunctionalized [1,2,4]Triazolo[1,5-a]pyridineBBrominationA->BNBS, ACNCPhosphinationB->Cn-BuLi, Ph2PClDChiral Amine CouplingC->DPd-catalyzed Buchwald-Hartwig aminationEChiral P,N-LigandD->E

Caption: Proposed synthetic workflow for chiral P,N-ligands from a[1][2][3]triazolo[1,5-a]pyridine scaffold.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of related heterocyclic ligands and provide a general guideline for the synthesis of chiral triazolopyridine-based ligands.[5]

Protocol 1: Synthesis of 8-bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine

This protocol describes the bromination of the C8 position of the triazolopyridine core, which serves as a handle for subsequent functionalization.

Materials:

  • 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 2-phenyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) in acetonitrile, add N-Bromosuccinimide (1.1 eq.) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 8-bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine.

Protocol 2: Synthesis of (8-(diphenylphosphino)-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine)

This protocol details the introduction of the phosphine moiety via a lithium-halogen exchange followed by quenching with an electrophilic phosphorus source.

Materials:

  • 8-bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Chlorodiphenylphosphine (Ph₂PCl)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and nitrogen/argon atmosphere setup

  • Syracuses for reagent addition

Procedure:

  • To a solution of 8-bromo-2-phenyl-[1][2][3]triazolo[1,5-a]pyridine (1.0 eq.) in anhydrous THF under an inert atmosphere, cool the reaction mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add chlorodiphenylphosphine (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the phosphinated triazolopyridine.

Protocol 3: Synthesis of Chiral P,N-Ligand via Buchwald-Hartwig Amination

This protocol describes the coupling of a chiral amine to the phosphinated triazolopyridine scaffold.

Materials:

  • (8-(diphenylphosphino)-2-phenyl-[1][2][3]triazolo[1,5-a]pyridin-5-yl) trifluoromethanesulfonate (assuming prior functionalization at the 5-position)

  • Chiral amine (e.g., (R)-1-phenylethanamine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Schlenk flask and nitrogen/argon atmosphere setup

Procedure:

  • In a Schlenk flask, combine the phosphinated triazolopyridine triflate (1.0 eq.), chiral amine (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), Xantphos (0.10 eq.), and cesium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final chiral P,N-ligand.

Application in Asymmetric Catalysis: A Case Study by Analogy

While the catalytic applications of chiral ligands derived from[1][2][3]triazolo[1,5-a]pyridines are an emerging area, the performance of the closely related imidazo[1,5-a]pyridine-based ligands in the gold-catalyzed enantioselective intramolecular hydrocarboxylation of allenes provides a strong predictive model for their potential efficacy.[5]

Representative Reaction: Enantioselective Hydrocarboxylation

Gcluster_reactionGold-Catalyzed Enantioselective HydrocarboxylationAAllenic Carboxylic AcidCChiral LactoneA->CHigh Yield, High eeB[Au(I)-Chiral Ligand] CatalystB->C

Caption: A representative gold-catalyzed enantioselective transformation.

Quantitative Data (Hypothetical, based on analogy)

The following table summarizes the expected performance of a hypothetical chiral triazolopyridine ligand (TP-Phos) in a model asymmetric reaction, based on data from analogous ligand systems.[5]

EntryCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)
12.0Toluene259295
21.0Toluene258894
32.0Dichloromethane258591
42.0Toluene09097

Conclusion

The[1][2][3]triazolo[1,5-a]pyridine scaffold presents a promising and underexplored platform for the design of novel chiral ligands. The synthetic protocols outlined here, by analogy to established methods for related heterocycles, offer a rational approach to a new class of P,N-ligands. The modularity of the synthesis allows for fine-tuning of the ligand's steric and electronic properties, which is crucial for achieving high enantioselectivity in a broad range of asymmetric transformations. Further research into the synthesis and application of these ligands is anticipated to open new avenues in asymmetric catalysis and facilitate the development of efficient synthetic routes to valuable chiral molecules.

Application Notes and Protocols for the Functionalization of the 1,2,4-Triazolo[1,5-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure prominently featured in medicinal chemistry and materials science.[1] As a bioisostere of purine, this core is integral to numerous biologically active compounds.[2][3] These compounds exhibit a wide range of pharmacological activities, including the inhibition of kinases like JAK1 and JAK2, and function as RORγt inverse agonists and PHD-1 inhibitors.[1][4] Their applications extend to treatments for cardiovascular disorders, type 2 diabetes, and various cancers.[1][5][6] The functionalization of the triazolo[1,5-a]pyridine core is crucial for modulating the physicochemical properties, biological activity, and therapeutic potential of these molecules. This document provides an overview of key functionalization strategies, detailed experimental protocols, and data summaries to guide researchers in this field.

Key Functionalization Strategies

The derivatization of the 1,2,4-triazolo[1,5-a]pyridine core can be achieved through various modern synthetic methodologies, including direct C-H functionalization and traditional cross-coupling reactions. These strategies allow for the introduction of diverse substituents at specific positions of the heterocyclic system, enabling the fine-tuning of its properties.

1. C-H Functionalization

Direct C-H functionalization is an atom-economical and efficient method for modifying the pyridine ring of the scaffold.[7] Position 7 of the[1][8][9]triazolo[1,5-a]pyrimidine system is typically the most C-H active site, making it a prime target for regioselective reactions like alkenylation.[4] This approach avoids the need for pre-functionalized starting materials, streamlining the synthetic process.

2. Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. Functionalized triazolopyridinylidenes have been developed as abnormal N-heterocyclic carbene (aNHC) ligands for palladium catalysts, demonstrating high efficiency in the cross-coupling of challenging substrates like chloroarenes and nitroarenes.[10] Sonogashira coupling has also been successfully employed to introduce alkynyl moieties onto the scaffold.[4]

3. Cyclization and Annulation Reactions

The construction of the fused heterocyclic system itself offers numerous opportunities for introducing functionality.

  • Microwave-Mediated Catalyst-Free Synthesis : An eco-friendly and efficient method involves the tandem reaction of enaminonitriles and benzohydrazides under microwave irradiation. This approach proceeds without a catalyst and tolerates a broad range of functional groups, producing excellent yields in short reaction times.[1][11]

  • Oxidative N-N Bond Formation : Methods using reagents like phenyliodine bis(trifluoroacetate) (PIFA) or an I2/KI system can mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides to form the triazole ring.[8][12]

  • Copper-Catalyzed Reactions : Copper catalysts are widely used for synthesizing the core, for instance, through the reaction of 2-aminopyridine with nitriles or via [3+2] cycloaddition reactions involving azinium-N-imines and nitriles.[8][11][13]

Below is a general workflow illustrating common synthetic pathways to the functionalized core.

G cluster_start Starting Materials cluster_methods Functionalization & Cyclization Methods cluster_product Product Start1 2-Aminopyridines + Nitriles Method1 Copper-Catalyzed Oxidative Cyclization Start1->Method1 Start2 N-(pyridin-2-yl)amidines Method2 PIFA or I2/KI Mediated Oxidative N-N Formation Start2->Method2 Start3 Enaminonitriles + Benzohydrazides Method3 Microwave-Assisted Catalyst-Free Tandem Reaction Start3->Method3 Product Functionalized 1,2,4-Triazolo[1,5-a]pyridines Method1->Product Method2->Product Method3->Product

Caption: General synthetic strategies for functionalizing the triazolo[1,5-a]pyridine core.

Application Notes: Drug Discovery

Functionalized 1,2,4-triazolo[1,5-a]pyridines are highly valuable in drug development. Their structural similarity to purines allows them to interact with a variety of biological targets.

  • RORγt Inverse Agonists : Retinoic acid receptor-related orphan nuclear receptor γt (RORγt) is a key transcription factor in the pathogenesis of autoimmune diseases like psoriasis.[14] Triazolopyridine derivatives have been designed as potent RORγt inverse agonists that inhibit the production of pro-inflammatory cytokines such as IL-17A.[1][14] Structure-activity relationship (SAR) studies have led to orally bioavailable candidates with robust, dose-dependent inhibitory effects.[14]

  • Anticancer Agents : Certain derivatives have shown potent anticancer activity.[5][6] One class of these compounds functions through a unique mechanism of tubulin inhibition. They promote tubulin polymerization but, unlike paclitaxel, they inhibit the binding of vinca alkaloids to tubulin.[5][6] These agents have demonstrated the ability to overcome multidrug resistance and have shown high potency in nude mouse xenograft models.[5]

The diagram below illustrates the inhibitory action of a triazolopyridine-based RORγt inverse agonist on the IL-17A signaling pathway.

G RORgt RORγt IL17A_Gene IL-17A Gene Transcription RORgt->IL17A_Gene Activates TP_Inhibitor Triazolopyridine Derivative TP_Inhibitor->RORgt Inhibits IL17A_Protein IL-17A Protein (Pro-inflammatory Cytokine) IL17A_Gene->IL17A_Protein Leads to Inflammation Inflammation (e.g., Psoriasis) IL17A_Protein->Inflammation Promotes

Caption: Inhibition of RORγt-mediated IL-17A production by a triazolopyridine derivative.

Data Presentation: Summary of Synthetic Methods

The following tables summarize quantitative data for selected functionalization methods, providing a comparative overview of their efficiency and scope.

Table 1: Microwave-Mediated Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [11]

EntryBenzohydrazide SubstituentEnaminonitrile SubstituentProductYield (%)
1H4-OCH₃3a83
24-OCH₃4-OCH₃3b89
34-CH₃4-OCH₃3c82
44-F4-OCH₃3d85
54-Cl4-OCH₃3e88
6H4-Cl3l79
7H4-Br3m75

Reaction Conditions: Enaminonitrile (1.0 equiv.), Benzohydrazide (2.0 equiv.), Toluene, 140 °C, Microwave.

Table 2: PIFA-Mediated Oxidative Cyclization of N-(pyridin-2-yl)benzimidamides [8]

EntryR¹ Substituent (Amidine)R² Substituent (Pyridine)Yield (%)Time (min)
14-OCH₃-PhH9810
24-Cl-PhH9610
32-NaphthylH9410
44-OCH₃-Ph5-Br8920
54-OCH₃-Ph5-Cl9120
64-OCH₃-Ph4-CH₃9315

Reaction Conditions: N-(pyridin-2-yl)benzimidamide (0.2 mmol), PIFA (0.24 mmol), Dichloromethane, Room Temperature.

Experimental Protocols

This section provides detailed methodologies for key synthetic procedures.

Protocol 1: General Procedure for Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [11]

This protocol describes a sustainable method for synthesizing the core structure.

G start Start step1 Combine enaminonitrile (1.0 equiv.), benzohydrazide (2.0 equiv.), and dry toluene (1.5 mL) in a microwave vial. start->step1 step2 Seal the vial and place it in the microwave reactor. step1->step2 step3 Irradiate at 140 °C for the specified time (typically 10-30 min). step2->step3 step4 Cool the reaction mixture to room temperature. step3->step4 step5 Remove solvent under reduced pressure. step4->step5 step6 Purify the crude residue by column chromatography (Silica gel, EtOAc/Hexane). step5->step6 end Final Product step6->end

Caption: Experimental workflow for microwave-assisted triazolopyridine synthesis.

Methodology:

  • Reaction Setup : In an oven-dried microwave reaction vial equipped with a magnetic stir bar, combine the appropriate enaminonitrile (1.0 equivalent), the corresponding benzohydrazide (2.0 equivalents), and dry toluene (1.5 mL).

  • Microwave Irradiation : Seal the vial with a cap and place it inside the cavity of a microwave reactor. Irradiate the mixture at a constant temperature of 140 °C for the time specified in the literature (monitoring by TLC is recommended).

  • Work-up : After the reaction is complete, allow the vial to cool to room temperature. Transfer the mixture to a round-bottom flask.

  • Purification : Concentrate the reaction mixture under reduced pressure to remove the toluene. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 1,2,4-triazolo[1,5-a]pyridine product.

  • Characterization : Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Protocol 2: PIFA-Mediated Intramolecular Annulation of N-(pyridin-2-yl)benzimidamides [8]

This protocol details a rapid, metal-free synthesis at room temperature.

Methodology:

  • Reaction Setup : To a solution of the N-(pyridin-2-yl)benzimidamide (0.2 mmol, 1.0 equivalent) in dichloromethane (DCM, 2.0 mL) in a round-bottom flask, add phenyliodine bis(trifluoroacetate) (PIFA) (0.24 mmol, 1.2 equivalents) in one portion at room temperature.

  • Reaction Execution : Stir the resulting mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-20 minutes.

  • Quenching and Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 10 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is often pure enough for characterization, but if necessary, it can be further purified by flash column chromatography or recrystallization.

  • Characterization : Analyze the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

References

Application Notes and Protocols for the Synthesis of 7-Substituted Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 7-substituted triazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The protocols outlined below cover two primary strategies: direct functionalization of the triazolo[1,5-a]pyridine core via lithiation and construction of the substituted heterocyclic system through cycloaddition reactions.

Introduction

Triazolo[1,5-a]pyridines are bicyclic aromatic compounds that have garnered considerable attention due to their diverse biological activities, including their potential as anticancer, antimicrobial, and antiparasitic agents.[1][2][3] Substitution at the 7-position of the pyridine ring, in particular, has been explored to modulate the pharmacological properties of these compounds. This document offers detailed methodologies for the targeted synthesis of these valuable derivatives.

Synthetic Strategies

Two principal routes for the synthesis of 7-substituted triazolo[1,5-a]pyridines are presented:

  • Directed Lithiation of the[1][4][5]Triazolo[1,5-a]pyridine Core: This method involves the direct deprotonation of the C7 position of the parent heterocycle, followed by quenching with a suitable electrophile. This approach is advantageous for introducing a variety of substituents onto the pre-formed triazolopyridine scaffold.[6]

  • Microwave-Assisted Cycloaddition/Condensation: This strategy builds the triazolo[1,5-a]pyridine ring system from acyclic or monocyclic precursors. By using appropriately substituted starting materials, the desired 7-substituted product can be obtained in a highly efficient, often catalyst-free, one-pot reaction.[7]

Data Presentation

The following table summarizes the yields for various 7-substituted triazolo[1,5-a]pyridine derivatives synthesized using the methods described in this document.

Entry7-SubstituentSynthesis MethodYield (%)Reference
1PhenylMicrowave-Assisted Cycloaddition83[4]
24-MethoxyphenylMicrowave-Assisted Cycloaddition78[4]
34-ChlorophenylMicrowave-Assisted Cycloaddition85[4]
44-BromophenylMicrowave-Assisted Cycloaddition81[4]
52-NaphthylMicrowave-Assisted Cycloaddition75[4]
6Thiophen-2-ylMicrowave-Assisted Cycloaddition72[4]
7HydroxydiphenylmethylDirected LithiationNot specified[8]
8(1-Hydroxycyclohexyl)Directed LithiationNot specified[8]

Experimental Protocols

Protocol 1: Synthesis of 7-Substituted[1][4][9]Triazolo[1,5-a]pyridines via Microwave-Assisted Cycloaddition

This protocol describes a catalyst-free and environmentally friendly method for the synthesis of 7-substituted[1][9]triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation.

Step 1: Synthesis of the Enaminonitrile Precursor

The synthesis of the enaminonitrile precursor involves a two-step process starting from an appropriate acetophenone.[4]

  • Horner-Wadsworth-Emmons (HWE) Reaction:

    • To a suspension of sodium hydride (60% dispersion in mineral oil, 2.2 equiv.) in dry tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diethyl cyanomethylphosphonate (2.2 equiv.) dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the corresponding acetophenone (1.0 equiv.) and allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel chromatography to obtain the α,β-unsaturated nitrile.

  • Synthesis of the Enaminonitrile:

    • In a sealed vessel, combine the α,β-unsaturated nitrile (1.0 equiv.), ammonium acetate (1.2 equiv.), and dimethylformamide-dimethylacetal (DMF-DMA, 5.0 equiv.) in dimethyl sulfoxide (DMSO).

    • Heat the mixture at 120 °C until the reaction is complete (monitored by TLC).

    • After cooling, the reaction mixture is typically used directly in the next step without further purification.

Step 2: Microwave-Assisted Cycloaddition

  • In an oven-dried microwave vial, add the enaminonitrile (1.0 equiv.) and the desired benzohydrazide (2.0 equiv.).[4]

  • Evacuate the vial and backfill with nitrogen three times.

  • Add dry toluene as the solvent.

  • Seal the vial and perform microwave heating at 140 °C until the reaction is complete as indicated by TLC.[4]

  • After cooling to room temperature, directly purify the reaction mixture by silica gel column chromatography to yield the 7-substituted[1][4][9]triazolo[1,5-a]pyridine.[4]

Protocol 2: Synthesis of 7-Substituted[1][4][5]Triazolo[1,5-a]pyridines via Directed Lithiation

This protocol involves the regiospecific lithiation of the[1][4][5]triazolo[1,5-a]pyridine core at the 7-position, followed by reaction with an electrophile.[8]

  • Dissolve[1][4][5]triazolo[1,5-a]pyridine in dry diethyl ether under a nitrogen atmosphere and cool the solution to -40 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) in ether. The LDA is prepared in situ from diisopropylamine and n-butyllithium.

  • Stir the reaction mixture at -40 °C for a specified time to ensure complete formation of the 7-lithio derivative.

  • Add a solution of the desired electrophile (e.g., an aldehyde or ketone) in dry ether to the reaction mixture.

  • Allow the reaction to proceed at -40 °C and then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent, dry the combined organic layers, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain the 7-substituted[1][4][5]triazolo[1,5-a]pyridine.

Visualizations

Synthetic Workflow: Microwave-Assisted Synthesis

microwave_synthesis acetophenone Substituted Acetophenone hwe Horner-Wadsworth-Emmons Reaction acetophenone->hwe unsat_nitrile α,β-Unsaturated Nitrile hwe->unsat_nitrile enamine_synth Enaminonitrile Formation unsat_nitrile->enamine_synth enaminonitrile Enaminonitrile Precursor enamine_synth->enaminonitrile microwave Microwave-Assisted Cycloaddition enaminonitrile->microwave benzohydrazide Benzohydrazide benzohydrazide->microwave product 7-Substituted [1,2,4]triazolo[1,5-a]pyridine microwave->product

Caption: Workflow for the microwave-assisted synthesis of 7-substituted[1][4][9]triazolo[1,5-a]pyridines.

Synthetic Workflow: Directed Lithiation

lithiation_synthesis start [1,2,3]Triazolo[1,5-a]pyridine lithiation 7-Lithiation (LDA, -40°C) start->lithiation lithio_intermediate 7-Lithio Intermediate lithiation->lithio_intermediate quench Electrophilic Quench lithio_intermediate->quench electrophile Electrophile (e.g., RCHO, R2CO) electrophile->quench product 7-Substituted This compound quench->product

Caption: Workflow for the synthesis of 7-substituted[1][4][5]triazolo[1,5-a]pyridines via directed lithiation.

Potential Biological Targeting Strategy

While the specific signaling pathways for many 7-substituted triazolo[1,5-a]pyridines are still under investigation, analogous compounds in the broader triazolopyrimidine class have been shown to act as inhibitors of protein kinases, such as c-Met, and to interfere with microtubule polymerization.[1][10] A general workflow for evaluating the anticancer potential of these compounds is depicted below.

biological_evaluation cluster_invitro cluster_cell compound 7-Substituted Triazolo[1,5-a]pyridine in_vitro In Vitro Evaluation compound->in_vitro cell_based Cell-Based Assays in_vitro->cell_based kinase_assay Kinase Inhibition (e.g., c-Met) in_vitro->kinase_assay tubulin_assay Microtubule Polymerization Assay in_vitro->tubulin_assay animal_model In Vivo Animal Model cell_based->animal_model prolif_assay Antiproliferative Assay (e.g., MTT) cell_based->prolif_assay cell_cycle Cell Cycle Analysis cell_based->cell_cycle apoptosis Apoptosis Assay cell_based->apoptosis

Caption: General workflow for the biological evaluation of 7-substituted triazolo[1,5-a]pyridines as potential anticancer agents.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) encountered during synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my synthesis of a triazolo[1,5-a]pyridine. What are the common causes?

A1: Low yields in triazolo[1,5-a]pyridine synthesis can stem from several factors, depending on the synthetic route. Here are some common causes:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Suboptimal reaction conditions: Temperature, reaction time, solvent, and catalyst/reagent stoichiometry are critical. For instance, in microwave-assisted synthesis, temperatures that are too high or too low can decrease the yield.[1]

  • Poor quality of starting materials: Impurities in starting materials can interfere with the reaction. Ensure the purity of your reactants before starting the synthesis.

  • Side reactions: Depending on the substrates and conditions, side reactions can consume starting materials and generate impurities. For example, in syntheses involving hydrazones, the formation of byproducts of unknown structure can lower the yield of the desired triazolotetrazine.[2]

  • Product degradation: The synthesized triazolo[1,5-a]pyridine may be unstable under the reaction or work-up conditions.

  • Substituent effects: The electronic nature of substituents on the pyridine or aryl rings can significantly influence the reaction rate and yield. Electron-donating groups on phenylhydrazones generally lead to shorter reaction times and higher yields, while electron-withdrawing groups can result in longer reaction times and lower yields.[3]

Q2: I am struggling with the purification of my triazolo[1,5-a]pyridine derivative. What are the recommended purification methods?

A2: Purification of triazolo[1,5-a]pyridines can be challenging due to the potential for closely related impurities. The most common and effective purification techniques are:

  • Column Chromatography: This is a widely used method for purifying triazolo[1,5-a]pyridines.[1]

    • Stationary Phase: Silica gel is the most common stationary phase.

    • Eluent System: A gradient of non-polar to polar solvents is typically used. Common solvent systems include hexane/ethyl acetate[1] and chloroform/ethyl acetate.

    • Troubleshooting: Peak tailing can be an issue due to the basic nature of the pyridine nitrogen. This can often be mitigated by adding a small amount of a basic modifier like triethylamine to the eluent system.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities are either very soluble or insoluble at all temperatures. Common solvents for recrystallization include ethanol, methanol, and acetonitrile.[4]

  • Washing: Washing the crude product with a suitable solvent can remove unreacted starting materials or soluble impurities. Diethyl ether is often used for this purpose.[4]

Q3: Are there any specific functional groups that are not well-tolerated in the synthesis of triazolo[1,5-a]pyridines?

A3: Functional group tolerance is a key consideration in any synthesis. While many modern methods for triazolo[1,5-a]pyridine synthesis exhibit good functional group tolerance[5][6], certain groups can be problematic:

  • Sterically Hindering Groups: Bulky groups near the reaction center can impede the cyclization step, leading to lower yields or requiring more forcing reaction conditions.

  • Highly Reactive Groups: Functional groups that are sensitive to the reaction conditions (e.g., acidic or basic media, oxidizing agents) may need to be protected. For example, unprotected acidic protons can be deprotonated by strong bases used in some synthetic routes.

  • Electron-Withdrawing Groups: As mentioned, strong electron-withdrawing groups on the starting materials can deactivate the system towards cyclization, resulting in lower yields and longer reaction times.[3]

Troubleshooting Guides

Guide 1: Low Yield in Copper-Catalyzed Synthesis from 2-Aminopyridines and Nitriles

This guide addresses common issues in the popular copper-catalyzed synthesis of 2-aryl-[5][6][7]triazolo[1,5-a]pyridines.

Symptom Possible Cause(s) Suggested Solution(s)
Low conversion of starting materials 1. Inactive catalyst. 2. Insufficient oxidant (air/oxygen). 3. Low reaction temperature.1. Use a fresh, high-purity copper salt (e.g., CuBr, Cu(OAc)2). 2. Ensure good aeration of the reaction mixture by stirring vigorously or bubbling air through the solution. 3. Increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition.
Formation of multiple side products 1. Homocoupling of 2-aminopyridine. 2. Hydrolysis of the nitrile. 3. Over-oxidation of the product.1. Use a slight excess of the nitrile. 2. Ensure anhydrous reaction conditions. 3. Monitor the reaction closely and stop it once the starting material is consumed.
No product formation 1. Incorrect solvent. 2. Presence of catalyst poisons.1. Toluene or DMSO are commonly used solvents.[6] 2. Purify starting materials and use high-purity solvents.
Guide 2: Issues with PIFA-Mediated Intramolecular Annulation of N-(pyridin-2-yl)benzimidamides

This guide focuses on troubleshooting the synthesis of triazolo[1,5-a]pyridines using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant.

Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired product 1. Degradation of PIFA. 2. Suboptimal reaction temperature. 3. Presence of water.1. Use fresh, high-quality PIFA. Store it in a desiccator. 2. The reaction is often performed at room temperature.[5] Running the reaction at lower temperatures (e.g., 0 °C) may reduce side reactions. 3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a complex mixture of products 1. Over-oxidation by PIFA. 2. Side reactions involving the trifluoroacetate byproduct.1. Use the stoichiometric amount of PIFA (typically 1.1-1.5 equivalents). Adding it portion-wise may help. 2. Consider adding a non-nucleophilic base to scavenge the trifluoroacetic acid formed during the reaction.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 2,5,7-Trisubstituted[5][6][7]Triazolo[1,5-a]pyridines

This protocol is adapted from a catalyst-free method for the synthesis of triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.[1][6]

Materials:

  • Enaminonitrile (1.0 equiv)

  • Benzohydrazide (2.0 equiv)

  • Dry Toluene

  • Microwave vial (0.5–2.0 mL)

Procedure:

  • To an oven-dried microwave vial, add the enaminonitrile (0.175 mmol, 1.0 equiv.) and the benzohydrazide (0.35 mmol, 2.0 equiv.).

  • Evacuate the vial and backfill with nitrogen three times.

  • Add dry toluene (1.5 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C and maintain for the required time (typically 1-3 hours), monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the crude product directly by silica gel column chromatography using a suitable eluent system (e.g., chloroform/ethyl acetate, 10:1).[6]

Protocol 2: Synthesis of[5][6][7]Triazolo[1,5-a]pyridines via PIFA-Mediated Oxidative Cyclization

This protocol is a general procedure based on the PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[5]

Materials:

  • N-(pyridin-2-yl)benzimidamide (1.0 equiv)

  • [Bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv)

  • Dichloromethane (DCM)

  • Round-bottom flask

Procedure:

  • Dissolve the N-(pyridin-2-yl)benzimidamide (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add PIFA (1.2 mmol) portion-wise to the stirred solution over 10 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data

Table 1: Effect of Reaction Conditions on Microwave-Assisted Synthesis of 3m *

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1202483
2THF12024No Product
3DMSO12024No Product
4DMF1202443
5Pyridine1202476
6Dry Toluene120586
7Dry Toluene + 3Å MS120589
8Dry Toluene140 (Microwave)389
9Dry Toluene100 (Microwave)581
10Dry Toluene160 (Microwave)1.581

*Data adapted from Lee, K. et al. (2024). Molecules.[1] Product 3m is a specific trisubstituted triazolo[1,5-a]pyridine.

Table 2: Substrate Scope for the Synthesis of[5][6][7]Triazolo[1,5-a]pyridines via PIFA-Mediated Cyclization *

EntrySubstituent on Pyridine RingSubstituent on Aryl RingYield (%)
1H4-Me92
2H4-OMe95
3H4-Cl89
4H4-NO275
55-Me4-Me90
65-Cl4-Me85

*Illustrative data based on typical yields reported in the literature for this type of reaction.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Starting Materials setup Reaction Setup (e.g., Microwave Vial) start->setup reagents Reagents & Solvent reagents->setup conditions Set Reaction Conditions (Temp, Time) setup->conditions monitor Monitor Progress (TLC/LC-MS) conditions->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Column Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the synthesis of triazolo[1,5-a]pyridines.

troubleshooting_logic start Low Yield Observed check_completion Is the reaction complete? start->check_completion check_side_products Are there significant side products? check_completion->check_side_products Yes optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) check_completion->optimize_conditions No check_side_products->optimize_conditions Yes check_workup Review Work-up & Purification check_side_products->check_workup No success Yield Improved optimize_conditions->success purify_reagents Purify Starting Materials purify_reagents->start check_workup->purify_reagents No improve_purification Improve Purification Method (e.g., change eluent, recrystallization) check_workup->improve_purification Yes improve_purification->success

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of triazolo[1,5-a]pyridines and improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain triazolo[1,5-a]pyridines?

A1: Several efficient methods exist for the synthesis of triazolo[1,5-a]pyridines. Common strategies include the cyclization of N-(pyrid-2-yl)formamidoximes, copper-catalyzed reactions of 2-aminopyridines with various partners, and metal-free approaches.[1] A notable eco-friendly method is the microwave-mediated, catalyst-free tandem reaction between enaminonitriles and benzohydrazides.[2] Other approaches involve PIFA-mediated intramolecular annulation and I2/KI-mediated oxidative N-N bond formation.[1]

Q2: I am observing a very low yield in my reaction. What are the general factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include the purity of your starting materials, the choice of solvent and catalyst, the reaction temperature, and the reaction time. For instance, in some syntheses, switching to a different solvent or employing a catalyst can dramatically improve the yield. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is also crucial to determine the optimal reaction time and prevent product degradation from prolonged heating.

Q3: How do substituents on the starting materials affect the reaction yield?

A3: The electronic properties of substituents on your starting materials can significantly impact the reaction outcome. For example, in the microwave-assisted synthesis from enaminonitriles and benzohydrazides, substrates with strong electron-withdrawing groups (like NO2) on the benzohydrazide may result in a lower yield compared to those with electron-donating groups. The presence of certain functional groups, such as terminal alkynes, has also been reported to interfere with the cyclization process in some synthetic routes.

Q4: What are the best practices for purifying triazolo[1,5-a]pyridines?

A4: Purification of triazolo[1,5-a]pyridines is most commonly achieved through column chromatography on silica gel.[2] The choice of eluent is critical and typically involves a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), with the polarity gradually increased to elute the desired product. Recrystallization from a suitable solvent system is another effective method for obtaining highly pure product. The selection of the recrystallization solvent depends on the solubility of the specific triazolo[1,5-a]pyridine derivative.

Troubleshooting Guide

Problem 1: Low to no product formation in microwave-assisted synthesis.

Possible Cause Troubleshooting Step
Inappropriate Solvent The choice of solvent is crucial. Solvents like THF, DMSO, EtOH, and MeOH may not yield the desired product. Toluene, xylene, and chlorobenzene have been shown to be effective. Dry toluene, in particular, can provide high yields.
Suboptimal Temperature The reaction temperature significantly influences the yield. While higher temperatures can shorten the reaction time, they may also lead to decomposition. An optimal temperature, often around 140 °C for microwave synthesis, should be determined experimentally.
Presence of Water Traces of water can interfere with the reaction. Using a dry solvent and adding molecular sieves can enhance the yield.
Incorrect Reaction Time Both insufficient and excessive reaction times can lead to low yields. Monitor the reaction progress by TLC to determine the optimal endpoint.

Problem 2: Formation of side products or regioisomers.

Possible Cause Troubleshooting Step
Lack of Regioselectivity in Starting Materials The use of unsymmetrical starting materials can lead to the formation of regioisomers.
Side Reactions Undesired side reactions can compete with the main reaction pathway, reducing the yield of the desired product.
Reaction Conditions Favoring Isomerization In some cases, the reaction conditions (e.g., acidic or basic medium, high temperature) can promote the isomerization of the product.

Quantitative Data Summary

The following table summarizes the optimization of reaction conditions for the microwave-mediated synthesis of a specific triazolo[1,5-a]pyridine derivative.

EntrySolventAdditiveTemperature (°C)Time (h)Yield (%)
1Toluene-1202483
2THF-12024No Reaction
3DMSO-12024No Reaction
4EtOH-12024No Reaction
5Pyridine-1202476
6Xylene-1202469
7Chlorobenzene-1202479
8Toluene (dry)-120586
9Toluene (dry)3Å MS120589
10Toluene (dry)3Å MS140 (MW)389
11Toluene (dry)3Å MS100 (MW)578
12Toluene (dry)3Å MS120 (MW)482
13Toluene (dry)3Å MS160 (MW)1.581
14Toluene (dry)3Å MS180 (MW)0.6776

Experimental Protocols

1. General Procedure for Microwave-Mediated Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines [2]

  • Materials: Enaminonitrile (1.0 equiv.), Benzohydrazide (2.0 equiv.), Dry Toluene.

  • Apparatus: Oven-dried microwave vial (0.5–2.0 mL).

  • Procedure:

    • To the microwave vial, add the enaminonitrile and benzohydrazide.

    • Evacuate the vial and backfill with nitrogen three times.

    • Add dry toluene (1.5 mL).

    • Seal the vial and perform microwave heating at 140 °C.

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Purify the crude product directly using silica gel column chromatography with an appropriate eluent (e.g., chloroform/ethyl acetate 10:1).

2. General Procedure for Copper-Catalyzed Synthesis of 1,2,3-Triazolo[1,5-a]pyridines [3]

  • Materials: 2-Pyridine ketone hydrazone, MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst, Ethyl acetate.

  • Apparatus: Round-bottom flask with a stirrer.

  • Procedure:

    • In a round-bottom flask, dissolve the 2-pyridine ketone hydrazone in ethyl acetate.

    • Add the heterogeneous copper(II) catalyst.

    • Stir the reaction mixture at room temperature under an air atmosphere.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, filter the reaction mixture to recover the catalyst.

    • Wash the catalyst with ethyl acetate.

    • Combine the filtrate and washings, and evaporate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product Enaminonitrile Enaminonitrile (1) Intermediate_A Intermediate A Enaminonitrile->Intermediate_A Transamidation (- Dimethylamine) Benzohydrazide Benzohydrazide (2) Benzohydrazide->Intermediate_A Intermediate_B Intermediate B Intermediate_A->Intermediate_B Intramolecular Nucleophilic Attack Intermediate_C Intermediate C Intermediate_B->Intermediate_C Condensation Product 1,2,4-Triazolo[1,5-a]pyridine (3) Intermediate_C->Product Dehydration (- H2O) troubleshooting_workflow cluster_optimization Condition Optimization Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Purity Confirmed Purification_Issues Investigate Purification Optimize_Conditions->Purification_Issues Optimization Ineffective Success Yield Improved Optimize_Conditions->Success Conditions Optimized Solvent Screen Solvents Optimize_Conditions->Solvent Purification_Issues->Success Purification Optimized Temperature Vary Temperature Time Adjust Reaction Time Catalyst Screen Catalysts logical_relationships Low_Yield Low Yield EWG Strong Electron-Withdrawing Group on Benzohydrazide EWG->Low_Yield can lead to EDG Electron-Donating Group on Benzohydrazide High_Yield Higher Yield EDG->High_Yield can lead to Catalyst_Free Catalyst-Free Microwave Synthesis Catalyst_Free->EWG Catalyst_Free->EDG

References

Technical Support Center: Optimization of Triazolo[1,5-a]pyridine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of triazolo[1,5-a]pyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing[1][2][3]triazolo[1,5-a]pyridines?

A1: Several reliable methods exist for the synthesis of the[1][2][3]triazolo[1,5-a]pyridine core. The choice of method often depends on the availability of starting materials and desired substitution patterns. Common strategies include:

  • Oxidative Cyclization: This is a prevalent approach involving the formation of an N-N bond. It often starts from readily available N-aryl amidines or 2-aminopyridines. Various catalytic systems, including copper, PIFA (phenyliodine bis(trifluoroacetate)), and I₂/KI, are used to facilitate the cyclization.[1]

  • Tandem Reactions: Some methods, like the reaction between enaminonitriles and benzohydrazides, proceed through a tandem sequence of transamidation, nucleophilic addition, and condensation, often achievable without a catalyst under microwave irradiation.[2][4]

  • Rearrangement Reactions: The Dimroth rearrangement of the isomeric[1][2][3]triazolo[4,3-a]pyrimidine can be used to form the more stable[1][2][3]triazolo[1,5-a]pyrimidine system.[5] Additionally, a tandem SNAr/Boulton-Katritzky rearrangement of 2-fluoropyridines has been reported.[1][6]

  • Cyclocondensation: The reaction of 2-hydrazinopyridines with various reagents can lead to the formation of the triazole ring.

Q2: What is the Dimroth rearrangement and how does it relate to this synthesis?

A2: The Dimroth rearrangement is a thermal or acid/base-catalyzed isomerization of N-heterocyclic compounds. In this context, it refers to the conversion of a[1][2][3]triazolo[4,3-a]pyridine to the thermodynamically more stable[1][2][3]triazolo[1,5-a]pyridine isomer.[5][7] This is a crucial consideration, as some synthetic routes may initially form the [4,3-a] isomer, which then rearranges in situ to the desired [1,5-a] product. In some cases, the [4,3-a] isomer can be an undesired side product if the rearrangement is incomplete.

Q3: Are there catalyst-free and environmentally friendly methods available?

A3: Yes. To address the need for more sustainable chemistry, catalyst-free methods have been developed. One notable example is the microwave-mediated synthesis from enaminonitriles and benzohydrazides in a minimal amount of solvent like toluene.[2][3] This method is described as eco-friendly, avoiding the use of metal catalysts or external additives and often resulting in high yields in short reaction times.[2]

Q4: How can microwave irradiation assist in the synthesis?

A4: Microwave chemistry has gained significant attention for its ability to accelerate reaction rates, often leading to shorter reaction times, reduced side product formation, and improved yields compared to conventional heating.[6] For triazolo[1,5-a]pyridine synthesis, microwave irradiation has been successfully used to drive catalyst-free reactions to completion efficiently.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of triazolo[1,5-a]pyridines.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are a common problem that can stem from several factors. Use the following points and the workflow diagram below to troubleshoot the issue.

  • Purity of Starting Materials: Impurities in reactants, especially the aminopyridine or amidine precursors, can inhibit the reaction or lead to side products. Recommendation: Verify the purity of your starting materials by NMR or LC-MS. If necessary, purify them by recrystallization or chromatography before use.[8]

  • Reaction Conditions (Solvent, Temperature, Time): The reaction outcome is highly sensitive to conditions. For instance, in the reaction of enaminonitriles and benzohydrazides, toluene and pyridine were found to be effective solvents, while THF, DMSO, and alcohols did not yield the product.[6] Suboptimal temperature can lead to an incomplete reaction or degradation of the product.[8] Recommendation: Screen different solvents and systematically optimize the reaction temperature and time. Monitor the reaction progress using TLC or LC-MS to determine the optimal endpoint.

  • Catalyst Activity: If using a catalytic method (e.g., copper-catalyzed), the choice of catalyst, its loading, and its activity are critical. The catalyst may be deactivated by impurities or be unsuitable for the specific substrate. Recommendation: Screen different catalysts and loadings.[8] Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere if required).

  • Atmosphere Control: Many oxidative cyclizations require an oxidant, which can be atmospheric air or a chemical additive.[1] Conversely, some reagents may be air- or moisture-sensitive. Recommendation: Carefully control the reaction atmosphere. If an aerobic oxidation is required, ensure adequate exposure to air. If reagents are sensitive, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

Low_Yield_Troubleshooting start Low / No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Purify Starting Materials (Recrystallization, Chromatography) purity_ok->purify_sm No check_conditions Review Reaction Conditions (Solvent, Temp, Time) purity_ok->check_conditions Yes purify_sm->check_purity conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Screen Solvents Optimize Temperature & Time conditions_ok->optimize_conditions No check_catalyst Evaluate Catalyst (If Applicable) conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst Active? Loading Correct? check_catalyst->catalyst_ok optimize_catalyst Screen Catalysts Optimize Loading catalyst_ok->optimize_catalyst No check_atmosphere Check Atmosphere Control (Inert vs. Oxidative) catalyst_ok->check_atmosphere Yes optimize_catalyst->check_catalyst atmosphere_ok Atmosphere Correct? check_atmosphere->atmosphere_ok adjust_atmosphere Adjust Reaction Atmosphere atmosphere_ok->adjust_atmosphere No end_node Improved Yield atmosphere_ok->end_node Yes adjust_atmosphere->check_atmosphere

Caption: Troubleshooting workflow for low reaction yield.

Issue 2: Formation of Side Products and Regioisomers

Question: My reaction produces a mixture of products, including what I suspect is the[1][2][3]triazolo[4,3-a]pyridine isomer. How can I improve selectivity?

Answer: The formation of regioisomers and other side products is a common challenge.[8][9]

  • Isomer Control: The[1][2][3]triazolo[1,5-a]pyridine is generally the more thermodynamically stable isomer. Formation of the [4,3-a] isomer can sometimes be kinetically favored. Recommendation: Increasing the reaction temperature or time may promote the Dimroth rearrangement to the desired [1,5-a] product.[7] The presence of acid or base can also catalyze this rearrangement.

  • Byproduct Formation: In oxidative cyclizations, over-oxidation or side reactions with the starting materials can occur. For example, syntheses involving 3,5-dinitropyridine derivatives can be accompanied by byproducts.[9] Recommendation: Carefully control the stoichiometry of the oxidant. Lowering the reaction temperature may also reduce the rate of side reactions. Monitoring the reaction closely and stopping it once the main product has formed is crucial.

Issue 3: Purification Challenges

Question: I am finding it difficult to purify my final compound. What methods are most effective?

Answer: Purification can be challenging due to the polarity of the triazolopyridine core and the presence of similar byproducts.

  • Column Chromatography: This is the most common purification method.[8]

    • Stationary Phase: Standard silica gel is typically effective.

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding ethyl acetate, dichloromethane, or methanol. The exact solvent system will depend on the specific substitution pattern of your molecule.

  • Recrystallization: If a solid product is obtained with moderate purity, recrystallization can be a highly effective method for obtaining analytically pure material. Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures with hexanes.

  • Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic salts, acids, bases, and highly polar reagents like DMSO or DMF before attempting chromatography.[6][8]

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for[1][2][3]Triazolo[1,5-a]pyridines
Starting MaterialsCatalyst/ReagentSolventConditionsTimeYield RangeReference
Enaminonitriles + BenzohydrazidesNoneToluene140 °C (Microwave)20-30 min71-94%[2]
2-Aminopyridine + NitrilesCuBrN/AAerobicN/AGood[6]
N-(pyridin-2-yl)benzimidamidesPIFADichloroethane80 °C0.5-2 hHigh[1]
N-aryl amidinesI₂ / KI / K₂CO₃DMSO100 °C1-4 hGood-Excellent[1]
GuanidylpyridinesCuBrDMF100 °C (Air)12 hHigh[10]
N-arylamidinesChloramine-TAcetonitrile80 °C15-45 minHigh[1]

Experimental Protocols

Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis[2]

This protocol describes the synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides.

  • Preparation: Add enaminonitrile (1.0 equiv., 0.175 mmol) and the corresponding benzohydrazide (2.0 equiv., 0.35 mmol) to an oven-dried microwave vial.

  • Inerting: Evacuate the vial and backfill with nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add dry toluene (1.5 mL) to the vial.

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for the time determined by TLC monitoring (typically 20-30 minutes).

  • Work-up and Purification: After cooling the reaction mixture to room temperature, directly load it onto a silica gel column. Purify using column chromatography (e.g., eluting with a chloroform/ethyl acetate mixture) to yield the final product.

Protocol 2: I₂/KI-Mediated Oxidative N-N Bond Formation[1]

This protocol outlines an environmentally benign synthesis from N-aryl amidines.

  • Preparation: In a reaction tube, combine the N-aryl amidine (1.0 equiv.), potassium carbonate (K₂CO₃, 2.0 equiv.), iodine (I₂, 1.5 equiv.), and potassium iodide (KI, 1.5 equiv.).

  • Solvent Addition: Add dimethyl sulfoxide (DMSO) as the solvent.

  • Reaction: Stir the mixture at 100 °C for the required time (typically 1-4 hours), monitoring progress by TLC.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by silica gel column chromatography.

Visualizations

Synthetic Route Decision Diagram

This diagram helps in selecting a suitable synthetic strategy based on available starting materials.

Route_Decision start Choose Synthetic Route start_material Available Starting Material? start->start_material aminopyridine 2-Aminopyridine start_material->aminopyridine 2-Aminopyridine amidine N-Aryl Amidine start_material->amidine N-Aryl Amidine enaminonitrile Enaminonitrile start_material->enaminonitrile Enaminonitrile fluoropyridine 2-Fluoropyridine start_material->fluoropyridine 2-Fluoropyridine route1 React with Nitrile (Cu-Catalyzed) aminopyridine->route1 route2 Oxidative N-N Formation (Iodine, PIFA, etc.) amidine->route2 route3 React with Benzohydrazide (Microwave, Catalyst-Free) enaminonitrile->route3 route4 SNAr / Boulton-Katritzky (Base-Promoted) fluoropyridine->route4 product [1,2,4]Triazolo[1,5-a]pyridine route1->product route2->product route3->product route4->product

Caption: Decision tree for selecting a synthetic route.
Plausible Reaction Mechanism for Microwave-Mediated Synthesis[2]

This diagram illustrates the proposed reaction pathway for the catalyst-free formation of the triazolopyridine ring from an enaminonitrile and a benzohydrazide.

Reaction_Mechanism compound1 Enaminonitrile (1) + Benzohydrazide (2) intermediateA Intermediate A compound1->intermediateA Transamidation (- Dimethylamine) intermediateB Intermediate B (Cyclized) intermediateA->intermediateB Intramolecular Nucleophilic Attack intermediateC Intermediate C (Condensed) intermediateB->intermediateC Condensation product3 [1,2,4]Triazolo[1,5-a]pyridine (3) intermediateC->product3 Elimination (- H₂O)

Caption: Proposed mechanism for microwave-mediated synthesis.

References

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of triazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of triazolo[1,5-a]pyridines?

A1: The most prevalent side reaction is the formation of the isomeric[1]triazolo[4,3-a]pyridines.[2][3] These isomers can sometimes be the major product depending on the reaction conditions. Another potential side reaction, particularly for[1][4][5]triazolo[1,5-a]pyridines, is the opening of the triazole ring with the loss of molecular nitrogen.[6] Additionally, dimerization of starting materials or intermediates and other undesired transformations can occur, especially in continuous flow synthesis setups.

Q2: How can I minimize the formation of the unwanted[1]triazolo[4,3-a]pyridine isomer?

A2: Minimizing the formation of the[1]triazolo[4,3-a]pyridine isomer often involves careful selection of reaction conditions. Factors that can influence the regioselectivity of the cyclization include the choice of catalyst, solvent, and temperature. In many cases, the initially formed[1]triazolo[4,3-a]pyridine can be converted to the more thermodynamically stable[1]triazolo[1,5-a]pyridine via a Dimroth rearrangement.[2][7] Therefore, reaction conditions can be optimized to either favor the direct formation of the desired isomer or to promote the in situ rearrangement of the undesired isomer.

Q3: What is the Dimroth rearrangement and how does it affect my synthesis?

A3: The Dimroth rearrangement is a molecular rearrangement where the endocyclic and exocyclic nitrogen atoms of a triazole ring switch places.[8] In the context of triazolopyridine synthesis, the less stable[1]triazolo[4,3-a]pyridine isomer can rearrange to the more stable[1]triazolo[1,5-a]pyridine isomer.[2][7] This rearrangement is often facilitated by acidic or basic conditions and can be influenced by temperature.[7][9] Understanding and controlling this rearrangement is crucial for obtaining a high yield of the desired[1]triazolo[1,5-a]pyridine product.

Q4: Are there any "greener" or more efficient methods to synthesize triazolo[1,5-a]pyridines that might reduce side reactions?

A4: Yes, several modern synthetic methods aim to improve efficiency and reduce byproducts. Microwave-assisted synthesis has been shown to be a catalyst-free, additive-free, and eco-friendly method that can reduce unwanted byproducts and shorten reaction times.[5] Additionally, the use of certain catalysts, such as copper in aerobic oxidative cyclizations, can provide high yields under mild conditions.[1] Metal-free oxidative N-N bond formation reactions using reagents like I2/KI are also considered environmentally benign.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Triazolo[1,5-a]pyridine Product
Potential Cause Troubleshooting Recommendation
Suboptimal Reaction Conditions Optimize reaction temperature, time, and solvent. For instance, in the synthesis from enaminonitriles and benzohydrazides, microwave irradiation at 140°C in toluene has been shown to give higher yields compared to conventional reflux.[5]
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of starting materials.
Formation of Stable[1]triazolo[4,3-a]pyridine Isomer If the undesired isomer is isolated, attempt a subsequent Dimroth rearrangement by treating the product with acid or base, or by heating in a suitable solvent. The optimal conditions for rearrangement will depend on the specific substrate.[7][9]
Degradation of Starting Materials or Product Ensure the use of pure, dry reagents and solvents. Some intermediates may be sensitive to air or moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Issue 2: Presence of the Isomeric[1][2][3]triazolo[4,3-a]pyridine as a Major Byproduct
Potential Cause Troubleshooting Recommendation
Reaction Kinetics Favoring the [4,3-a] Isomer Modify the reaction conditions to favor the thermodynamically more stable [1,5-a] isomer. This can sometimes be achieved by increasing the reaction temperature or prolonging the reaction time to allow for the Dimroth rearrangement to occur.[7]
Inappropriate Catalyst or Solvent The choice of catalyst and solvent can significantly influence the regioselectivity. For example, in some syntheses, the presence of two nitro groups in the pyridine ring can facilitate the in-situ Dimroth rearrangement to the extent that the [4,3-a] isomer is not isolated.[2] Experiment with different catalytic systems (e.g., copper-based vs. iodine-based) and solvents of varying polarity.[1]
Substituent Effects The electronic nature of the substituents on the starting materials can influence the cyclization pathway. Electron-withdrawing groups on the pyridine ring can facilitate the Dimroth rearrangement.[7]

Data Presentation

Table 1: Comparison of Microwave-Assisted vs. Conventional Reflux Synthesis of a 7-(4-methoxyphenyl)-2-phenyl-[1]triazolo[1,5-a]pyridine Derivative

MethodTemperature (°C)Time (h)Yield (%)Reference
Microwave1400.582.6[10]
Reflux1202485.1[10]

Note: While the reflux method shows a slightly higher yield in this specific example, microwave synthesis significantly reduces the reaction time.

Experimental Protocols

Protocol 1: Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles[6]

This protocol describes a general, environmentally friendly method for the synthesis of 1,2,4-triazolo[1,5-a]pyridines.

Materials:

  • Appropriate enaminonitrile (1.0 equiv.)

  • Appropriate benzohydrazide (2.0 equiv.)

  • Dry toluene

  • Oven-dried microwave vial (0.5–2.0 mL)

Procedure:

  • To the oven-dried microwave vial, add the enaminonitrile and benzohydrazide.

  • Evacuate the vial and backfill with nitrogen three times.

  • Add dry toluene (1.5 mL).

  • Seal the reaction vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Purify the product directly by silica gel column chromatography.

Visualizations

Side_Reaction_Pathway Reactants Starting Materials (e.g., 2-Hydrazinopyridine + Aldehyde) Intermediate Cyclization Intermediate Reactants->Intermediate Cyclization Isomer [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Intermediate->Isomer Initial Ring Closure Product [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Isomer->Product Dimroth Rearrangement

Caption: Formation of the undesired[1]triazolo[4,3-a]pyridine isomer and its subsequent Dimroth rearrangement to the desired[1]triazolo[1,5-a]pyridine.

Troubleshooting_Workflow Start Synthesis of Triazolo[1,5-a]pyridine Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis CheckYield Is Yield Satisfactory? Analysis->CheckYield CheckPurity Is Product Pure? CheckYield->CheckPurity Yes LowYield Low Yield CheckYield->LowYield No Impure Presence of Byproducts CheckPurity->Impure No End Pure Product, High Yield CheckPurity->End Yes OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Solvent LowYield->OptimizeConditions ChangeMethod Consider Alternative Synthesis: - Microwave-assisted - Different Catalyst Impure->ChangeMethod Purification Optimize Purification: - Recrystallization - Column Chromatography Impure->Purification OptimizeConditions->Start ChangeMethod->Start Purification->Analysis

Caption: A general troubleshooting workflow for the synthesis of triazolo[1,5-a]pyridines.

References

Technical Support Center: Purification of Triazolo[1,5-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of triazolo[1,5-a]pyridine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of triazolo[1,5-a]pyridine derivatives in a question-and-answer format.

Issue 1: Low Yield After Purification

  • Question: My final yield of the purified triazolo[1,5-a]pyridine derivative is significantly lower than expected. What are the common causes and how can I improve it?

  • Answer: Low yields are a frequent challenge in purification. The primary causes often relate to the chosen purification method, be it recrystallization or column chromatography.

    • For Recrystallization:

      • Excessive Solvent: Using too much solvent to dissolve the crude product is a primary reason for low recovery, as a significant amount of the compound will remain in the mother liquor.

      • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. If the compound is too soluble even at low temperatures, the yield will be poor.

      • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product might crystallize prematurely on the filter paper or in the funnel.

    • For Column Chromatography:

      • Irreversible Adsorption: The compound may be binding too strongly to the stationary phase (e.g., silica gel), leading to incomplete elution.

      • Improper Solvent System: An eluent that is not polar enough may not effectively move the compound down the column. Conversely, an overly polar eluent might move the compound too quickly, resulting in poor separation from impurities and loss of some product in mixed fractions.

      • Sample Loading: Improper loading of the sample onto the column can lead to band broadening and product loss.

    Solutions:

    • Recrystallization:

      • Use the minimum amount of hot solvent necessary to dissolve your crude product.

      • Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

      • To prevent premature crystallization during hot filtration, pre-heat the funnel and receiving flask.

      • After the first crop of crystals is collected, concentrate the mother liquor to obtain a second crop.

    • Column Chromatography:

      • Perform small-scale trials on a Thin Layer Chromatography (TLC) plate to determine the optimal solvent system that gives your desired compound an Rf value of approximately 0.3.

      • If strong adsorption is suspected, consider deactivating the silica gel with a small amount of a base like triethylamine (if your compound is basic) or using a different stationary phase like alumina.

      • Employ a dry loading technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column. This often results in sharper bands.

Issue 2: Persistent Impurities After Purification

  • Question: Despite purification, my analytical data (e.g., NMR, LC-MS) still shows the presence of impurities. What could be the reason, and what are the next steps?

  • Answer: Persistent impurities often have similar physicochemical properties to the target compound, making separation challenging.

    • Co-elution in Column Chromatography: The impurity may have a similar polarity to your product, causing it to co-elute.

    • Similar Solubility in Recrystallization: The impurity might have comparable solubility characteristics to your desired compound, leading to its inclusion in the crystal lattice.

    • Potential Side Products: Depending on the synthetic route, common side products can be isomeric structures or unreacted starting materials that are difficult to separate. For instance, in syntheses involving cyclization, incomplete cyclization can leave starting materials that need to be removed.

    Solutions:

    • Optimize Column Chromatography:

      • Try a different solvent system. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can alter the selectivity.

      • Consider a different stationary phase. If using silica gel, alumina or a reverse-phase column (like C18) might provide better separation.

    • Refine Recrystallization:

      • Attempt recrystallization from a different solvent or a multi-solvent system.

      • Ensure a slow cooling rate, as rapid cooling can trap impurities within the crystals.

    • Consider a Second Purification Method: If one method fails, a combination of techniques is often effective. For example, initial purification by column chromatography can be followed by a final recrystallization step to achieve high purity.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common purification techniques for triazolo[1,5-a]pyridine derivatives?

    • A1: The most frequently employed purification methods are silica gel column chromatography and recrystallization.[1]

  • Q2: What are some common solvent systems for column chromatography of triazolo[1,5-a]pyridine derivatives?

    • A2: Several solvent systems have been successfully used. The choice depends on the polarity of the specific derivative. Common systems include chloroform/ethyl acetate and hexanes/ethyl acetate.[1] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

  • Q3: What are suitable solvents for the recrystallization of triazolo[1,5-a]pyridine derivatives?

    • A3: Ethanol is a commonly used solvent for the recrystallization of these compounds.[2] Depending on the solubility of the specific derivative, other solvents like methanol, or mixed solvent systems such as ethanol/water, may also be effective.

  • Q4: My triazolo[1,5-a]pyridine derivative is a basic compound. Are there any special considerations for column chromatography?

    • A4: Yes, basic compounds can sometimes interact strongly with the acidic silanol groups on silica gel, leading to peak tailing and poor separation. To mitigate this, you can add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent.

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Triazolo[1,5-a]pyridine Derivatives

Stationary PhaseEluent SystemEluent RatioReference
Silica GelChloroform / Ethyl Acetate10:1[1]
Silica GelHexanes / Ethyl Acetate9:1[1]

Table 2: Recrystallization Solvents for Triazolo[1,5-a]pyridine Derivatives

SolventTypical OutcomeReference
EthanolFormation of crystals[2]
Ethanol / WaterCan be effective for certain derivatives[3]
n-ButanolUsed for precipitation of some 1,2,4-triazoles[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of a triazolo[1,5-a]pyridine derivative using silica gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column, ensuring there are no air bubbles. Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude triazolo[1,5-a]pyridine derivative in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). In a separate flask, adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane), gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate) based on the pre-determined optimal solvent system from TLC analysis.

  • Fraction Collection: Collect fractions in test tubes as the separated components elute from the column.

  • Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified triazolo[1,5-a]pyridine derivative.

Protocol 2: Purification by Recrystallization

This protocol outlines a general procedure for the purification of a triazolo[1,5-a]pyridine derivative by recrystallization.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude triazolo[1,5-a]pyridine derivative in the minimum amount of a suitable hot solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing the solution in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any residual impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Mandatory Visualization

Diagram 1: Inhibition of the JAK-STAT Signaling Pathway

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Subunit 1 Receptor Subunit 2 Cytokine->Receptor 1. Binding JAK1 JAK1 Receptor->JAK1 2. Dimerization & Activation JAK2 JAK2 Receptor->JAK2 STAT1 STAT1 JAK1->STAT1 3. Phosphorylation STAT2 STAT2 JAK2->STAT2 STAT_dimer STAT Dimer STAT1->STAT_dimer 4. Dimerization STAT2->STAT_dimer DNA DNA STAT_dimer->DNA 5. Translocation Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK1 Inhibition Inhibitor->JAK2 Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression 6. Transcription

Caption: Inhibition of the JAK-STAT signaling pathway by a triazolo[1,5-a]pyridine derivative.

Diagram 2: Inhibition of the Sterol Biosynthesis Pathway in Trypanosoma cruzi

Sterol_Biosynthesis_Inhibition Farnesyl_PP Farnesyl Pyrophosphate Squalene Squalene Farnesyl_PP->Squalene Squalene Synthase Squalene_epoxide Squalene Epoxide Squalene->Squalene_epoxide Squalene Epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol Synthase Fourteen_demethyl_lanosterol 14-demethyl Lanosterol Lanosterol->Fourteen_demethyl_lanosterol CYP51 (14α-demethylase) Ergosterol_and_other_sterols Ergosterol & other Sterols Fourteen_demethyl_lanosterol->Ergosterol_and_other_sterols Multiple Steps Inhibitor Triazolo[1,5-a]pyridine Derivative (Azole-type) Inhibitor->Lanosterol Inhibition of CYP51

Caption: Inhibition of the sterol biosynthesis pathway in T. cruzi by a triazolo[1,5-a]pyridine derivative.

References

Technical Support Center: Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of triazolo[1,5-a]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Yield and Reaction Optimization

Q1: My triazolo[1,5-a]pyridine synthesis is giving a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in triazolo[1,5-a]pyridine synthesis can stem from several factors. Here's a breakdown of potential causes and solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical. A systematic optimization of these parameters is often necessary. For instance, in microwave-assisted syntheses, temperature screening can reveal a narrow optimal range for achieving high yields in short reaction times.

  • Catalyst Issues (if applicable): In metal-catalyzed reactions, the choice of catalyst, ligand, and catalyst loading is crucial. Deactivation of the catalyst or inappropriate catalyst-to-substrate ratio can lead to poor conversion. Ensure the catalyst is of good quality and consider screening different catalysts or ligands.

  • Purity of Starting Materials: Impurities in the starting materials, such as the aminopyridine or the coupling partner, can interfere with the reaction and lead to the formation of side products. Ensure all starting materials are pure before use.

  • Side Reactions: The formation of byproducts, most notably the isomeric[1][2][3]triazolo[4,3-a]pyridine via Dimroth rearrangement, can significantly reduce the yield of the desired product.[3][4] Other side reactions may also occur depending on the specific synthetic route.

  • Work-up and Purification Losses: The desired product might be lost during the extraction and purification steps. Optimize your work-up procedure to minimize losses and choose an appropriate purification method.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_purity->optimize_conditions check_catalyst Evaluate Catalyst System (if applicable) optimize_conditions->check_catalyst analyze_byproducts Analyze Byproducts (e.g., via NMR, MS) check_catalyst->analyze_byproducts is_isomer Isomeric Product (Dimroth Rearrangement)? analyze_byproducts->is_isomer adjust_ph Adjust pH to Suppress Rearrangement is_isomer->adjust_ph Yes optimize_purification Optimize Work-up and Purification is_isomer->optimize_purification No adjust_ph->optimize_purification success Improved Yield optimize_purification->success

Caption: A troubleshooting workflow for addressing low yields in triazolo[1,5-a]pyridine synthesis.

Formation of Isomeric Byproducts

Q2: I am observing the formation of an isomeric byproduct in my reaction. How can I identify and minimize it?

A2: The most common isomeric byproduct in the synthesis of[1][2][3]triazolo[1,5-a]pyridines is the corresponding[1][2][3]triazolo[4,3-a]pyridine, formed through a Dimroth rearrangement.[3][4]

  • Identification: The two isomers can often be distinguished by their spectroscopic data. For example, the chemical shifts in ¹H and ¹³C NMR spectra can be characteristic for each isomer. In some cases, 2D NMR techniques like HMBC can be employed for unambiguous structure elucidation.

  • Minimization: The Dimroth rearrangement is often promoted by acidic or basic conditions.[3][4] Therefore, careful control of the reaction pH is crucial.

    • If the reaction is performed under acidic conditions, consider using a milder acid or a buffer system.

    • If the reaction is conducted in the presence of a base, using a non-nucleophilic base or minimizing the reaction time and temperature might help.

    • In some synthetic routes, the[1][2][3]triazolo[4,3-a]pyridine is an intermediate that rearranges to the more stable[1][2][3]triazolo[1,5-a]pyridine. In such cases, ensuring complete rearrangement by adjusting the reaction time or temperature might be necessary.

Dimroth Rearrangement Mechanism

dimroth_rearrangement triazolo_4_3_a [1,2,4]Triazolo[4,3-a]pyridine ring_opening Ring Opening (Nucleophilic Attack) triazolo_4_3_a->ring_opening intermediate Acyclic Intermediate ring_opening->intermediate bond_rotation Bond Rotation intermediate->bond_rotation ring_closure Ring Closure bond_rotation->ring_closure triazolo_1_5_a [1,2,4]Triazolo[1,5-a]pyridine ring_closure->triazolo_1_5_a

Caption: The mechanism of the Dimroth rearrangement from[1][2][3]triazolo[4,3-a]pyridine to[1][2][3]triazolo[1,5-a]pyridine.

Purification Challenges

Q3: I am having difficulty purifying my triazolo[1,5-a]pyridine product. What are some common purification strategies?

A3: Purification of triazolo[1,5-a]pyridines can sometimes be challenging due to the presence of closely related isomers or other byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system is key. A gradient elution starting from a non-polar solvent and gradually increasing the polarity can be effective in separating the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure compound.

  • Preparative TLC/HPLC: For small-scale reactions or when separation by column chromatography is difficult, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.

Data Presentation

Table 1: Optimization of Microwave-Assisted Synthesis of a Triazolo[1,5-a]pyridine Derivative

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene1202483
2THF12024No Product
3DMSO12024No Product
4DMF12024<10
5Pyridine1202476
6Xylene1202469
7Chlorobenzene1202479
8Toluene (dry)120586
9Toluene (dry, with 3Å MS)120589
10Toluene (dry, with 3Å MS)140 (Microwave)0.592

Data adapted from a representative synthesis. Yields are for isolated product.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Triazolo[1,5-a]pyridines

This protocol is a general guideline for the copper-catalyzed synthesis from 2-aminopyridines and nitriles.

  • To a reaction vial, add 2-aminopyridine (1.0 mmol), nitrile (1.2 mmol), CuBr (0.1 mmol, 10 mol%), and a suitable solvent (e.g., DMF, 3 mL).

  • Seal the vial and stir the reaction mixture at a predetermined temperature (e.g., 100-120 °C) for the required time (typically 12-24 h). The reaction is often carried out under an atmosphere of air.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired triazolo[1,5-a]pyridine.

Protocol 2: Synthesis of N'-(pyridin-2-yl)benzimidamide (A Key Precursor)

  • To a solution of 2-aminopyridine (10 mmol) in a suitable solvent (e.g., pyridine), add benzoyl chloride (11 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture into ice-water and extract with an appropriate organic solvent (e.g., dichloromethane).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude N-(pyridin-2-yl)benzamide can be converted to the corresponding imidoyl chloride and then to the amidine, or directly to the amidine under specific conditions. For the conversion to the amidine, treatment with a suitable aminating agent in the presence of a Lewis acid or other activating agents is a common approach.

General Synthetic Pathway

synthetic_pathway start_materials 2-Aminopyridine + Aldehyde/Nitrile/etc. intermediate Intermediate (e.g., N-(pyridin-2-yl)amidine) start_materials->intermediate cyclization Oxidative Cyclization (e.g., Cu-catalyzed, I2/KI) intermediate->cyclization product [1,2,4]Triazolo[1,5-a]pyridine cyclization->product

Caption: A general synthetic pathway for the preparation of[1][2][3]triazolo[1,5-a]pyridines.

References

Technical Support Center: Efficient Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of triazolo[1,5-a]pyridines.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of triazolo[1,5-a]pyridines, offering potential causes and solutions.

1. Low or No Product Yield

Question Potential Cause Troubleshooting Steps
My reaction is not yielding the desired triazolo[1,5-a]pyridine, or the yield is very low. What should I check? Inactive Catalyst: The catalyst may have degraded due to improper storage or handling. For copper catalysts, oxidation to inactive species can occur.Solution: Use a fresh batch of catalyst. For air-sensitive catalysts, ensure reactions are set up under an inert atmosphere (e.g., nitrogen or argon). Consider using a more robust catalyst or a catalyst-free method if catalyst deactivation is a persistent issue.
Suboptimal Reaction Conditions: The temperature, reaction time, or solvent may not be optimal for the chosen catalytic system and substrates.Solution: Screen different solvents and temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. For microwave-assisted synthesis, optimize the temperature and irradiation time.
Poor Quality Starting Materials: Impurities in the starting materials (e.g., 2-aminopyridines, nitriles, or amidines) can inhibit the catalyst or lead to side reactions.Solution: Ensure the purity of all reactants. Recrystallize or purify starting materials if necessary.
Incomplete Oxidative Cyclization: For methods requiring an oxidant (e.g., copper-catalyzed aerobic oxidation, PIFA, or I2/KI), the oxidant may be insufficient or degraded.Solution: Ensure the correct stoichiometry of the oxidant. For aerobic oxidations, ensure adequate air or oxygen supply to the reaction mixture.

2. Formation of Side Products and Impurities

Question Potential Cause Troubleshooting Steps
I am observing significant byproduct formation in my reaction. How can I minimize this? Side Reactions with Copper Catalysts: In copper-catalyzed reactions, homocoupling of starting materials or the formation of other nitrogen-containing heterocycles can occur.Solution: Optimize the catalyst loading and reaction temperature. The addition of co-catalysts or ligands can sometimes suppress side reactions.
Iodination of Aromatic Rings: When using I2/KI as the oxidant, electrophilic iodination of electron-rich aromatic substrates can be a competing reaction.Solution: Carefully control the stoichiometry of I2. The use of KI can help to suppress unwanted iodination by forming the less reactive triiodide ion (I3-).
Formation of Regioisomers: With unsymmetrical 2-aminopyridines, the formation of more than one regioisomeric product is possible.Solution: The regioselectivity can be influenced by the steric and electronic properties of the substituents on the pyridine ring and the reaction conditions. It may be necessary to separate the isomers by chromatography.

3. Catalyst Selection and Handling

Question Potential Cause Troubleshooting Steps
Which catalyst should I choose for my triazolo[1,5-a]pyridine synthesis? Substrate Compatibility and Desired Reaction Conditions: The choice of catalyst depends on the functional group tolerance required, desired reaction conditions (e.g., temperature, atmosphere), and cost.Solution: Refer to the catalyst comparison table below. Copper catalysts are often inexpensive and effective for a broad range of substrates.[1] Metal-free oxidative systems (PIFA, I2/KI) offer an alternative to avoid transition metal contamination.[1] For green and catalyst-free conditions, microwave-assisted synthesis is a good option.[2]
My heterogeneous catalyst seems to have lost activity after one run. How can I improve its reusability? Leaching of the Active Metal or Fouling of the Catalyst Surface: The active catalytic species may be leaching into the reaction mixture, or the catalyst surface may be blocked by reaction byproducts.Solution: Ensure the catalyst is robust under the reaction conditions. After the reaction, wash the catalyst thoroughly with an appropriate solvent to remove any adsorbed species before reusing it.

Catalyst Performance Comparison

The following table summarizes the performance of common catalytic systems for the synthesis of triazolo[1,5-a]pyridines. Yields and reaction conditions can vary depending on the specific substrates used.

Catalyst/ReagentTypical SubstratesTypical Yield (%)Reaction TimeTemperature (°C)Key AdvantagesPotential Issues
CuBr 2-Aminopyridines and nitriles70-9512-24 h120-140Readily available, inexpensive, good functional group tolerance.[1]High temperatures, potential for metal contamination.
Cu(OAc)2 2-Pyridine ketone hydrazones80-956-12 hRoom Temp - 80Mild conditions, can be used for one-pot synthesis.[3]Requires pre-formation of hydrazone in some cases.
PIFA N-(pyridin-2-yl)benzimidamides85-980.5-2 hRoom TempMetal-free, short reaction times, high yields.[1]PIFA is a relatively expensive reagent.
I2/KI N-aryl amidines75-951-3 h100Environmentally benign, metal-free, scalable.[1]Potential for iodination of sensitive substrates.
Microwave (catalyst-free) Enaminonitriles and benzohydrazides80-9510-30 min140Catalyst-free, very short reaction times, eco-friendly.[2]Requires specialized microwave equipment.

Experimental Protocols

1. Copper-Catalyzed Synthesis from 2-Aminopyridine and Benzonitrile [4]

  • Materials: 2-aminopyridine (1.0 mmol), benzonitrile (1.2 mmol), CuBr (0.1 mmol, 10 mol%), ZnI₂ (0.2 mmol, 20 mol%), 1,2-dichlorobenzene (3 mL).

  • Procedure:

    • To an oven-dried reaction tube, add 2-aminopyridine, benzonitrile, CuBr, and ZnI₂.

    • Add 1,2-dichlorobenzene under an air atmosphere.

    • Seal the tube and heat the mixture at 140 °C for 24 hours.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired triazolo[1,5-a]pyridine.

2. PIFA-Mediated Intramolecular Annulation [1]

  • Materials: N-(pyridin-2-yl)benzimidamide (0.5 mmol), Phenyliodine bis(trifluoroacetate) (PIFA) (0.6 mmol), Dichloromethane (5 mL).

  • Procedure:

    • Dissolve the N-(pyridin-2-yl)benzimidamide in dichloromethane in a round-bottom flask.

    • Add PIFA to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

3. I2/KI-Mediated Oxidative N-N Bond Formation [5]

  • Materials: N-aryl amidine (0.5 mmol), Iodine (I₂) (0.6 mmol), Potassium iodide (KI) (0.75 mmol), Potassium carbonate (K₂CO₃) (1.0 mmol), DMSO (2 mL).

  • Procedure:

    • In a sealed tube, combine the N-aryl amidine, I₂, KI, and K₂CO₃.

    • Add DMSO to the mixture.

    • Heat the reaction at 100 °C for 1 hour.

    • After cooling, add water to the reaction mixture and extract with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the residue by flash column chromatography.

4. Microwave-Assisted Catalyst-Free Synthesis [2]

  • Materials: Enaminonitrile (0.175 mmol), Benzohydrazide (0.35 mmol), Dry toluene (1.5 mL).

  • Procedure:

    • In an oven-dried microwave vial, add the enaminonitrile and benzohydrazide.

    • Evacuate and backfill the vial with nitrogen three times.

    • Add dry toluene.

    • Seal the vial and perform microwave heating at 140 °C for the optimized time (typically 10-30 minutes).

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Directly purify the reaction mixture by silica gel column chromatography (eluent: chloroform/ethyl acetate).

Visualizations

Experimental Workflow: Catalyst Screening

G cluster_start Starting Materials cluster_catalysis Catalytic Method cluster_conditions Reaction Conditions cluster_analysis Analysis & Purification cluster_product Final Product start 2-Aminopyridine + Nitrile/Amidine A Copper-Catalyzed (e.g., CuBr) start->A B Metal-Free Oxidative (e.g., PIFA, I2/KI) start->B C Catalyst-Free (Microwave) start->C condA High Temperature (120-140°C) A->condA condB Room Temperature to 100°C B->condB condC Microwave Irradiation (140°C) C->condC analysis TLC/LC-MS Monitoring condA->analysis condB->analysis condC->analysis purification Column Chromatography analysis->purification end Triazolo[1,5-a]pyridine purification->end

Caption: A generalized workflow for catalyst selection and optimization in triazolo[1,5-a]pyridine synthesis.

Logical Relationship: Troubleshooting Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Product Yield cause1 Inactive Catalyst problem->cause1 cause2 Suboptimal Conditions problem->cause2 cause3 Impure Starting Materials problem->cause3 cause4 Incomplete Reaction problem->cause4 sol1 Use Fresh Catalyst / Inert Atmosphere cause1->sol1 sol2 Optimize Temperature, Time, and Solvent cause2->sol2 sol3 Purify Reactants cause3->sol3 sol4 Increase Reaction Time / Check Reagent Stoichiometry cause4->sol4

Caption: A troubleshooting guide for addressing low product yield in triazolo[1,5-a]pyridine synthesis.

References

Technical Support Center: Managing Regioselectivity in Triazolo[1,5-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing regioselectivity during the synthesis of triazolo[1,5-a]pyridines.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Formation of Regioisomeric Mixtures

Question: I am attempting to synthesize a[1][2][3]triazolo[1,5-a]pyridine, but I am obtaining a mixture of the desired [1,5-a] isomer and the[1][2][3]triazolo[4,3-a]pyridine isomer. How can I control the regioselectivity?

Answer: The formation of regioisomeric mixtures is a common challenge in the synthesis of fused triazole systems. The[1][2][3]triazolo[4,3-a]pyridine is often the kinetically favored product, while the desired[1][2][3]triazolo[1,5-a]pyridine is the thermodynamically more stable isomer. Here are several strategies to favor the formation of the [1,5-a] isomer:

  • Thermal Rearrangement (Dimroth Rearrangement): The most common method to convert the kinetically favored [4,3-a] isomer to the more stable [1,5-a] isomer is through a Dimroth rearrangement.[1][2][3][4][5] This rearrangement is often facilitated by heat or the presence of acid or base. If you have isolated the [4,3-a] isomer, you can subject it to thermal conditions (e.g., refluxing in a high-boiling solvent like pyridine or DMF) to promote its conversion to the [1,5-a] form.[4]

  • Reaction Conditions:

    • Temperature and Reaction Time: Prolonged reaction times at elevated temperatures generally favor the formation of the thermodynamically more stable [1,5-a] isomer.

    • pH: The Dimroth rearrangement can be catalyzed by both acids and bases.[1][5] Depending on your specific substrates, exploring acidic or basic conditions might facilitate the desired isomerization.

  • Choice of Starting Materials: The structure of your starting materials can significantly influence the initial regioselectivity. For instance, in the synthesis from N-(pyridin-2-yl)amidines, the nature of the substituents can direct the cyclization pathway.

Issue 2: Difficulty in Differentiating Between [1,5-a] and [4,3-a] Isomers

Question: How can I confidently distinguish between the[1][2][3]triazolo[1,5-a]pyridine and[1][2][3]triazolo[4,3-a]pyridine isomers in my reaction mixture?

Answer: Differentiating between these two isomers is crucial for reaction monitoring and product characterization. Several analytical techniques can be employed:

  • NMR Spectroscopy:

    • ¹H-NMR: The chemical shifts of the protons on the pyridine ring can be indicative of the isomer. However, these differences can sometimes be subtle.

    • ¹³C-NMR: The chemical shift of the carbon atom at the 3-position (C3) in the triazole ring is a key differentiator. For[1][2][3]triazolo[4,3-a]pyridines, the C3 chemical shift is typically in the range of 130-140 ppm. In contrast, the corresponding carbon (C2) in[1][2][3]triazolo[1,5-a]pyridines appears further downfield, between 158 and 169 ppm.[6]

    • ¹⁵N-NMR: 1H-15N HMBC experiments provide unambiguous differentiation between the two regioisomers. The nitrogen chemical shifts are distinct for each isomeric system, allowing for confident structural assignment.[7]

  • Melting Point: The two isomeric series often exhibit significantly different melting points.[1][5]

  • UV Absorption: The isomers may also have different UV absorption wavelengths.[1][5]

Data Presentation

Table 1: Influence of Reaction Conditions on Regioselectivity

Starting MaterialsCatalyst/ConditionsSolventTemperature (°C)Regioisomeric Ratio ([1,5-a] : [4,3-a])Reference
N-(pyridin-2-yl)benzimidamidePIFADichloromethaneRoom TempPredominantly [1,5-a][8]
2-aminopyridine, nitrileCuBrToluene120Good yield of [1,5-a][9]
Enaminonitrile, benzohydrazideNone (Microwave)Toluene120Good to excellent yield of [1,5-a][9][10][11]
2-hydrazinopyridine, isothiocyanateElectrochemicalAcetonitrileRoom TempGood yield of 3-amino-[1][2][3]triazolo[4,3-a]pyridineN/A

Experimental Protocols

Protocol 1: General Synthesis of[1][2][3]triazolo[1,5-a]pyridines via PIFA-Mediated Intramolecular Annulation of N-(pyridin-2-yl)benzimidamides [8]

  • To a solution of N-(pyridin-2-yl)benzimidamide (0.5 mmol) in dichloromethane (5 mL) at room temperature, add phenyliodine bis(trifluoroacetate) (PIFA) (0.6 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.

Protocol 2: Microwave-Mediated, Catalyst-Free Synthesis of[1][2][3]triazolo[1,5-a]pyridines from Enaminonitriles and Benzohydrazides [9][10][11]

  • In a microwave reactor vial, combine the enaminonitrile (1.0 equiv) and the corresponding benzohydrazide (2.0 equiv) in toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for the time specified for the particular substrates (typically 1-2 hours).

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the pure[1][2][3]triazolo[1,5-a]pyridine.

Visualizations

Regioselectivity_Pathway cluster_start Starting Materials cluster_products Products 2-Aminopyridine_Derivative 2-Aminopyridine Derivative Intermediate Reaction Intermediate 2-Aminopyridine_Derivative->Intermediate Reagent Cyclization Reagent (e.g., Hydrazide, Amidine) Reagent->Intermediate Kinetic_Product [1,2,4]triazolo[4,3-a]pyridine (Kinetic Product) Intermediate->Kinetic_Product Kinetic Control (Lower Temp, Shorter Time) Thermo_Product [1,2,4]triazolo[1,5-a]pyridine (Thermodynamic Product) Intermediate->Thermo_Product Thermodynamic Control (Higher Temp, Longer Time) Kinetic_Product->Thermo_Product Dimroth Rearrangement (Heat, Acid/Base)

Caption: Factors influencing the regioselective synthesis of triazolopyridines.

Troubleshooting_Workflow Start Experiment Yields Regioisomeric Mixture Analyze Analyze Mixture Ratio (NMR, LC-MS) Start->Analyze Identify_Isomers Confirm Isomer Structures (¹³C, ¹⁵N NMR) Analyze->Identify_Isomers Decision Is [1,5-a] isomer the major product? Identify_Isomers->Decision Rearrange Perform Dimroth Rearrangement on isolated mixture or [4,3-a] isomer Identify_Isomers->Rearrange If [4,3-a] is significant Optimize Optimize Reaction Conditions: - Increase Temperature - Prolong Reaction Time - Screen Solvents/Catalysts Decision->Optimize No Purify Purify Desired [1,5-a] Isomer Decision->Purify Yes Optimize->Analyze Rearrange->Analyze End Obtain Regiopure Product Purify->End

Caption: Troubleshooting workflow for managing regioselectivity issues.

References

Technical Support Center: Overcoming Solubility Challenges with Triazolo[1,5-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered with triazolo[1,5-a]pyridine compounds during experimental research and drug development.

Frequently Asked Questions (FAQs)

Q1: My triazolo[1,5-a]pyridine compound shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common challenge with heterocyclic compounds like triazolo[1,5-a]pyridines, many of which are kinase inhibitors with relatively flat, aromatic structures. The initial approach should involve a systematic assessment of the compound's physicochemical properties to understand the root cause of poor solubility.

Recommended Initial Steps:

  • Determine the compound's pKa: The triazolo[1,5-a]pyridine scaffold is weakly basic. Knowing the pKa will help in selecting appropriate pH conditions for solubilization.

  • Measure kinetic and thermodynamic solubility: These initial measurements in aqueous buffers at different pH values (e.g., 2.0, 5.0, 7.4) will provide a baseline for solubility and guide the selection of a suitable formulation strategy.[1][2][3][4][5][6]

  • Characterize the solid-state properties: Techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) can identify the crystalline form (polymorphs) or if the compound is amorphous. Different solid forms can have significantly different solubilities.

Q2: How does pH affect the solubility of triazolo[1,5-a]pyridine compounds?

A2: As weak bases, the solubility of triazolo[1,5-a]pyridine derivatives is generally pH-dependent. They tend to be more soluble in acidic conditions where the pyridine nitrogen can be protonated, forming a more soluble salt form. Conversely, as the pH increases and approaches the compound's pKa, the un-ionized form will dominate, leading to a decrease in solubility and potential precipitation. Therefore, for oral formulations, it is crucial to consider the pH gradient of the gastrointestinal tract.

Q3: What are the most common strategies for enhancing the solubility of triazolo[1,5-a]pyridine compounds?

A3: Several strategies can be employed, broadly categorized into physical and chemical modifications:

  • Chemical Modifications:

    • Salt Formation: Forming a salt, typically a hydrochloride (HCl) salt, is a widely used and effective method to improve the solubility of weakly basic compounds.[7][8][9]

    • Co-crystallization: Creating a co-crystal with a pharmaceutically acceptable co-former can modify the crystal lattice and improve solubility and dissolution rates.[10][11]

  • Physical Modifications & Formulation Approaches:

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution. Spray drying is a common technique for preparing ASDs.[12][13][14][15][16]

    • Particle Size Reduction: Micronization or nanosuspension technologies increase the surface area of the drug particles, which can improve the dissolution rate.

    • Use of Excipients:

      • Co-solvents: Utilizing a mixture of water and a water-miscible organic solvent (e.g., DMSO, DMF, PEG 300) can increase solubility for in vitro assays or preclinical formulations.[3][4]

      • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.

      • Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer During In Vitro Assays

  • Problem: A triazolo[1,5-a]pyridine compound, initially dissolved in DMSO, precipitates when diluted into an aqueous buffer (e.g., PBS pH 7.4) for a biological assay.

  • Troubleshooting Steps:

    • Lower the Final DMSO Concentration: High concentrations of DMSO can cause compounds to initially dissolve but then precipitate upon further dilution. Aim for a final DMSO concentration of <1%, if possible.

    • Use a Co-solvent System: If lowering the DMSO concentration is not feasible, consider using a pre-mixed aqueous buffer containing a small percentage of a co-solvent like PEG 300 or ethanol.

    • Adjust the Buffer pH: If the compound has a pKa in a suitable range, lowering the pH of the assay buffer (if tolerated by the assay) can increase solubility.

    • Incorporate a Surfactant: Adding a low concentration of a non-ionic surfactant (e.g., Tween 80) to the assay buffer can help maintain solubility.

Issue 2: Low Oral Bioavailability in Animal Studies Due to Poor Solubility

  • Problem: An orally administered triazolo[1,5-a]pyridine compound shows low and variable exposure in pharmacokinetic studies, likely due to dissolution-limited absorption.

  • Troubleshooting Steps:

    • Formulate as a Salt: Prepare a hydrochloride or other pharmaceutically acceptable salt of the compound to improve its dissolution rate in the acidic environment of the stomach.

    • Develop an Amorphous Solid Dispersion (ASD): Formulating the compound as an ASD with a suitable polymer (e.g., HPMCAS) can create a supersaturated solution in the gastrointestinal tract, enhancing absorption.[17]

    • Prepare a Lipid-Based Formulation: For highly lipophilic compounds, formulating in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can improve solubilization and absorption.

    • Particle Size Reduction: Micronization of the drug substance can increase the surface area available for dissolution.

Quantitative Data on Solubility

The following table summarizes available solubility data for representative triazolo[1,5-a]pyridine compounds. It is important to note that direct comparison can be challenging due to variations in experimental conditions.

Compound NameStructureSolubilityConditionsReference(s)
Filgotinib N-(5-(4-((1,1-dioxidothiomorpholino)methyl)phenyl)-[1][3][18]triazolo[1,5-a]pyridin-2-yl)cyclopropanecarboxamide~15 mg/mLDMSO[3][5]
~15 mg/mLDMF[15]
~0.15 mg/mL1:5 DMF:PBS (pH 7.2)[3][15]
0.18 mg/mLWater[6]
CEP-33779 N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1][3][18]triazolo[1,5-a]pyridin-2-amine50 mg/mLDMSO[19]
InsolubleEtOH[20]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the "gold standard" shake-flask method for determining the equilibrium (thermodynamic) solubility of a triazolo[1,5-a]pyridine compound.[1][2][4][16][21]

Materials:

  • Triazolo[1,5-a]pyridine compound (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid compound to a glass vial. The excess solid should be visually present throughout the experiment.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-72 hours). It is advisable to take time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the concentration in solution does not change between time points).

  • After equilibration, allow the vials to stand for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

  • The calculated concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Preparation of a Hydrochloride (HCl) Salt

This protocol provides a general method for the preparation of an HCl salt of a weakly basic triazolo[1,5-a]pyridine compound to improve its aqueous solubility.[22]

Materials:

  • Triazolo[1,5-a]pyridine free base

  • Anhydrous diethyl ether or other suitable organic solvent in which the free base is soluble but the HCl salt is not.

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether)

  • Stir plate and magnetic stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Dissolve the triazolo[1,5-a]pyridine free base in a minimal amount of the anhydrous organic solvent in a flask with a magnetic stir bar.

  • While stirring, slowly add a stoichiometric amount (or a slight excess) of the HCl solution to the dissolved free base.

  • The HCl salt should precipitate out of the solution. Continue stirring for a period (e.g., 1-2 hours) to ensure complete precipitation.

  • Collect the precipitated salt by vacuum filtration.

  • Wash the salt with a small amount of the cold anhydrous organic solvent to remove any unreacted starting material.

  • Dry the salt under vacuum at an appropriate temperature to remove any residual solvent.

  • Characterize the resulting salt by techniques such as melting point, NMR, and XRPD to confirm its identity and purity.

Signaling Pathways and Experimental Workflows

Many triazolo[1,5-a]pyridine compounds are developed as kinase inhibitors. Understanding the signaling pathways they target is crucial for interpreting experimental results. Below are diagrams of two common pathways targeted by this class of compounds.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT_inactive STAT (inactive) Receptor->STAT_inactive 4. STAT Recruitment JAK->Receptor 3. Phosphorylation JAK->STAT_inactive 5. STAT Phosphorylation STAT_active STAT (active dimer) STAT_inactive->STAT_active 6. Dimerization Nucleus Nucleus STAT_active->Nucleus 7. Nuclear Translocation Gene Target Gene Transcription Nucleus->Gene Inhibitor Triazolo[1,5-a]pyridine JAK Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for triazolo[1,5-a]pyridine-based JAK inhibitors.

PI3K_Akt_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK 1. Binding & Dimerization PI3K PI3K RTK->PI3K 2. PI3K Recruitment & Activation PIP2 PIP2 PI3K->PIP2 3. Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt_inactive Akt (inactive) PIP3->Akt_inactive PDK1->Akt_inactive 4. Phosphorylation Akt_active Akt (active) Akt_inactive->Akt_active Downstream Downstream Effectors (Cell Survival, Proliferation) Akt_active->Downstream 5. Downstream Signaling Inhibitor Triazolo[1,5-a]pyridine PI3K Inhibitor Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway, a common target for triazolo[1,5-a]pyridine-based inhibitors.

Experimental_Workflow Start Poorly Soluble Triazolo[1,5-a]pyridine Compound Solubility_Screening Solubility Screening (Kinetic & Thermodynamic) Start->Solubility_Screening Decision1 Solubility Acceptable? Solubility_Screening->Decision1 Proceed Proceed to In Vitro/In Vivo Studies Decision1->Proceed Yes Formulation_Strategy Select Formulation Strategy Decision1->Formulation_Strategy No Salt_Formation Salt Formation Formulation_Strategy->Salt_Formation Co_crystal Co-crystallization Formulation_Strategy->Co_crystal ASD Amorphous Solid Dispersion Formulation_Strategy->ASD Characterization Characterize New Form (Solubility, Stability) Salt_Formation->Characterization Co_crystal->Characterization ASD->Characterization Decision2 Improved Properties? Characterization->Decision2 Decision2->Proceed Yes Decision2->Formulation_Strategy No, Re-evaluate

References

Technical Support Center: Scale-Up Synthesis of Triazolo[1,5-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of triazolo[1,5-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when scaling up the synthesis of triazolo[1,5-a]pyridine derivatives?

A1: Scaling up from laboratory to pilot plant or industrial production can present several challenges that are often not apparent at the bench scale.[1] These include:

  • Reduced Yields: A noticeable decrease in product yield is a common observation during scale-up.[1]

  • Increased Reaction Times: Reaction kinetics can be significantly affected by changes in scale, often leading to longer reaction completion times.[1]

  • Exotherm Control: Many synthetic routes to triazolopyridines involve exothermic steps. Managing heat dissipation in large reactors is critical to prevent runaway reactions and ensure product quality and safety.[1][2]

  • Mixing and Mass Transfer Limitations: Inefficient mixing in large vessels can lead to localized temperature and concentration gradients, promoting side reactions and the formation of impurities.[1][2]

  • Changes in Impurity Profile: New or increased levels of impurities may appear at a larger scale due to variations in reaction conditions.[1]

  • Product Isolation and Purification: Isolating and purifying large quantities of the final product can be challenging, often necessitating the development of scalable crystallization and purification methods.[1]

Q2: How can I improve the yield of my scaled-up triazolo[1,5-a]pyridine synthesis?

A2: To improve yields during scale-up, consider the following strategies:

  • Reaction Condition Optimization: Re-optimize reaction parameters such as temperature, pressure, and catalyst loading at the intended scale. What works in the lab may not be optimal in a larger reactor.

  • Controlled Reagent Addition: Implement a semi-batch or continuous feeding strategy for critical reagents. This can help maintain optimal stoichiometric ratios and control reaction exotherms.

  • Enhanced Mixing: Ensure the reactor is equipped with an appropriate agitation system to provide efficient mixing and heat transfer. The choice of impeller and stirring speed is crucial.

  • Inert Atmosphere: For oxygen- or moisture-sensitive reactions, ensure a robust inert atmosphere is maintained throughout the process in the larger reactor.

Q3: What are the key safety considerations when scaling up these syntheses?

A3: Safety is paramount during scale-up. Key considerations include:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the reaction's thermal profile and prevent runaway reactions.[1]

  • Reagent Handling: Establish safe handling procedures and engineering controls for any hazardous reagents used in the synthesis.[1]

  • Pressure Management: For reactions that generate gaseous byproducts, ensure the reactor is equipped with appropriate venting and pressure relief systems to prevent pressure buildup.[1]

  • Containment: Use appropriate containment strategies to minimize exposure to potent or hazardous compounds.

Troubleshooting Guides

Problem 1: Low or Inconsistent Yields
Symptom Possible Cause Suggested Solution
Significantly lower yield compared to lab scale. Inefficient heat transfer in the larger reactor leading to side reactions.- Lower the reaction temperature if kinetics allow. - Improve agitation to enhance heat dissipation. - Use a jacketed reactor with a reliable temperature control unit.
Poor mixing leading to localized "hot spots" or areas of high reactant concentration.- Optimize the stirrer design and speed for the reactor geometry. - Consider using baffles to improve mixing efficiency.
Degradation of starting materials or product over longer reaction times.- Re-evaluate the reaction time at scale. - Analyze in-process samples to determine the optimal reaction endpoint.
Batch-to-batch inconsistency in yield. Variations in raw material quality.- Implement stringent quality control checks for all incoming raw materials.
Inconsistent atmospheric control (e.g., moisture or oxygen ingress).- Ensure a consistent and dry inert atmosphere (e.g., nitrogen or argon) is maintained for all batches.
Problem 2: Increased Impurity Profile
Symptom Possible Cause Suggested Solution
Appearance of new, previously unseen impurities. Longer reaction times or higher temperatures at scale promoting side reactions.- Re-optimize temperature and reaction time for the larger scale. - Analyze the impurity structure to understand its formation mechanism and identify preventative measures.
Inefficient mixing leading to localized excesses of reagents.- Improve mixing efficiency through optimized agitation. - Implement controlled addition of key reagents.
Higher levels of known impurities. Incomplete reaction or competing side reactions being more prevalent at scale.- Adjust stoichiometry of reactants. - Investigate alternative catalysts or solvents that may offer higher selectivity.
Potential for ring-opening of the triazole ring.- Carefully control temperature and pH to minimize degradation pathways.
Problem 3: Difficult Product Isolation and Purification
Symptom Possible Cause Suggested Solution
Product precipitates as an oil or fine powder that is difficult to filter. Uncontrolled crystallization due to rapid cooling or supersaturation.- Develop a controlled crystallization process with a defined cooling profile. - Use seeding to promote the formation of larger, more easily filterable crystals.
Product is highly soluble in the reaction solvent.- Perform a solvent screen to identify a suitable anti-solvent for precipitation. - Concentrate the reaction mixture before initiating crystallization.
Product co-precipitates with impurities. Impurities have similar solubility profiles to the product.- Optimize the crystallization solvent system to maximize the solubility of impurities while minimizing product solubility. - Consider a re-crystallization or slurry wash of the crude product.
Chromatographic purification is not feasible at scale. High cost and solvent consumption of large-scale chromatography.- Focus on developing a robust crystallization method for purification. - Explore alternative non-chromatographic purification techniques like extractive workups or reactive crystallization.

Experimental Protocols

Key Synthetic Methodologies

Below are detailed experimental protocols for common methods used in the synthesis of triazolo[1,5-a]pyridine derivatives, with considerations for scale-up.

1. Microwave-Mediated, Catalyst-Free Synthesis

This method offers an environmentally friendly approach with short reaction times.[3]

  • Reaction: Enaminonitriles with benzohydrazides.

  • Lab-Scale Protocol (0.175 mmol):

    • In an oven-dried microwave vial, add the enaminonitrile (1.0 equiv.) and benzohydrazide (2.0 equiv.).

    • Evacuate and backfill the vial with nitrogen three times.

    • Add dry toluene (1.5 mL).

    • Seal the vial and heat in a microwave reactor at 140 °C until reaction completion as monitored by TLC.

    • Cool the reaction mixture to room temperature and purify directly by silica gel column chromatography.

  • Scale-Up Considerations:

    • Heat Transfer: Microwave heating can be difficult to scale up homogeneously. For larger volumes, consider a continuous flow microwave reactor or transitioning to conventional heating in a well-agitated, jacketed reactor.

    • Solvent: While toluene is effective, for greener processes, consider alternative high-boiling point solvents.

2. Copper-Catalyzed Aerobic Oxidative Cyclization

A robust method utilizing a readily available catalyst.

  • Reaction: Guanidylpyridines and their derivatives.

  • General Lab-Scale Protocol:

    • To a round-bottom flask, add the guanidylpyridine (1.0 equiv.), a copper catalyst (e.g., CuBr, 5-10 mol%), and a suitable solvent (e.g., DMF, DMSO).

    • Heat the reaction mixture under an atmosphere of air or oxygen.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

    • Purify by column chromatography or crystallization.

  • Scale-Up Considerations:

    • Oxygen Delivery: Ensuring efficient and safe delivery of oxygen into a large reactor is critical. Sparging or using a headspace of oxygen-enriched air may be necessary. Careful monitoring of the oxygen concentration is required to avoid creating a flammable atmosphere.

    • Catalyst Removal: At scale, removal of the copper catalyst can be challenging. Consider using a heterogeneous catalyst that can be easily filtered off or explore methods for catalyst precipitation and removal.

3. I₂/KI-Mediated Oxidative N-N Bond Formation

An environmentally benign and scalable method.[4]

  • Reaction: N-aryl amidines.

  • General Lab-Scale Protocol:

    • Dissolve the N-aryl amidine (1.0 equiv.) in a suitable solvent (e.g., acetonitrile, ethanol).

    • Add a solution of iodine (I₂) and potassium iodide (KI) in water.

    • Stir the reaction at room temperature or with gentle heating until completion.

    • Quench the reaction with an aqueous solution of sodium thiosulfate to remove excess iodine.

    • Extract the product with an organic solvent and purify.

  • Scale-Up Considerations:

    • Reagent Addition: The addition of the I₂/KI solution should be controlled to manage any potential exotherm.

    • Work-up: Handling large volumes of aqueous waste from the quench and extraction steps needs to be planned for.

Visualizations

Logical Workflow for Scale-Up Troubleshooting

scale_up_troubleshooting start Scale-Up Issue Identified yield Low Yield start->yield purity High Impurity start->purity isolation Difficult Isolation start->isolation kinetics Slow Reaction start->kinetics heat_transfer Check Heat Transfer yield->heat_transfer mixing Evaluate Mixing yield->mixing conditions Re-optimize Conditions (Temp, Time, Conc.) yield->conditions raw_materials Verify Raw Material Quality yield->raw_materials purity->mixing purity->conditions workup Optimize Work-up & Purification purity->workup crystallization Develop Controlled Crystallization isolation->crystallization isolation->workup kinetics->conditions solution Problem Resolved heat_transfer->solution mixing->solution conditions->solution raw_materials->solution crystallization->solution workup->solution

Caption: A logical workflow for troubleshooting common scale-up issues.

Experimental Workflow for a Generic Scale-Up Synthesis

experimental_workflow lab Lab-Scale Synthesis (g scale) optimization Parameter Optimization (Temp, Conc, Time) lab->optimization hazard Thermal Hazard Assessment (DSC/RC) optimization->hazard pilot Pilot-Scale Synthesis (kg scale) hazard->pilot process_control In-Process Controls (IPC) pilot->process_control purification Scalable Purification (Crystallization) process_control->purification final Final Product purification->final

References

Validation & Comparative

A Comparative Guide to the Synthesis of Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. Its synthesis has been the subject of extensive research, leading to a variety of synthetic methodologies. This guide provides a comparative analysis of the most common and effective methods for the synthesis of triazolo[1,5-a]pyridines, offering a comprehensive overview of their advantages, limitations, and practical applications. Experimental data, including reaction yields and conditions, are presented to aid in the selection of the most suitable method for a given research objective.

Overview of Synthetic Strategies

The synthesis of the triazolo[1,5-a]pyridine ring system can be broadly categorized into several key approaches, each with its own set of advantages and substrate scope. The choice of method often depends on the availability of starting materials, desired substitution patterns, and reaction conditions.

MethodStarting MaterialsKey Reagents/CatalystsGeneral Conditions
Dimroth Rearrangement [1]Triazolo[4,3-a]pyridinesHeat or BaseTypically high temperatures (e.g., boiling pyridine)
[3+2] Cycloaddition Azinium-N-imines and nitrilesCopper acetateMechanochemical grinding or conventional heating
Copper-Catalyzed 2-Aminopyridines and nitrilesCuBr, Cu(OAc)₂, or other Cu saltsOxidative conditions, often with air or other oxidants
PIFA-Mediated N-(Pyridin-2-yl)benzimidamidesPhenyliodine bis(trifluoroacetate) (PIFA)Mild conditions, short reaction times
Microwave-Assisted Enaminonitriles and benzohydrazidesCatalyst-freeHigh temperature in a microwave reactor

Comparative Analysis of Synthesis Methods

The following table provides a more detailed comparison of the different synthetic methods, focusing on key performance indicators such as reaction yield, time, and temperature. It is important to note that these values are representative and can vary depending on the specific substrates and reaction scale.

MethodTypical Yield (%)Reaction TimeTemperature (°C)Catalyst/ReagentKey Advantages
Dimroth Rearrangement Good to Excellent24 hHigh (e.g., 115)None (thermal) or BaseAccess to thermodynamically more stable isomer.[2]
[3+2] Cycloaddition 51-801-2 hRoom TemperatureCopper acetateSolvent-free (mechanochemical), short reaction times.[3]
Copper-Catalyzed Good to Excellent12-24 h80-120CuBr, Cu(OAc)₂Readily available starting materials, good functional group tolerance.[4]
PIFA-Mediated High0.5-2 hRoom TemperaturePIFAMetal-free, short reaction times, high yields.
Microwave-Assisted Good to Excellent10-40 min140-180Catalyst-freeRapid synthesis, eco-friendly (catalyst-free).[4]

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Dimroth Rearrangement

The Dimroth rearrangement is a classical method for the synthesis of[1]triazolo[1,5-a]pyridines from their[1]triazolo[4,3-a]pyridine isomers. The reaction is typically driven by thermal energy.

General Procedure: A solution of the 2-substituted-[1]triazolo[4,3-a]pyridine in a high-boiling solvent, such as pyridine, is heated at reflux for an extended period. For instance, the rearrangement of a phenyl-substituted triazole can be achieved by boiling in pyridine for 24 hours.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired[1]triazolo[1,5-a]pyridine.

[3+2] Cycloaddition (Mechanochemical Method)

This modern approach offers a solvent-free and efficient synthesis of triazolo[1,5-a]pyridines.[3]

General Procedure: In a ball mill grinder vial, N-aminopyridinium salt (1.0 mmol), nitrile (1.2 mmol), copper(II) acetate (0.1 mmol), and potassium carbonate (2.0 mmol) are combined. The mixture is ground at a specified frequency (e.g., 30 Hz) for 1-2 hours. After the reaction is complete, the mixture is diluted with a suitable solvent (e.g., dichloromethane), filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel.

Copper-Catalyzed Synthesis from 2-Aminopyridines

This method utilizes readily available 2-aminopyridines and nitriles to construct the triazolo[1,5-a]pyridine core.

General Procedure: A mixture of 2-aminopyridine (1.0 mmol), nitrile (1.2 mmol), and a copper catalyst such as copper(I) bromide (CuBr, 10 mol%) in a suitable solvent (e.g., DMSO) is stirred in a sealed vessel under an atmosphere of air or oxygen. The reaction is heated at 80-120 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

PIFA-Mediated Intramolecular Annulation

This metal-free method provides a rapid and high-yielding synthesis of triazolo[1,5-a]pyridines.

General Procedure: To a solution of N-(pyridin-2-yl)benzimidamide (1.0 mmol) in a solvent like dichloromethane (DCM) at room temperature is added phenyliodine bis(trifluoroacetate) (PIFA) (1.1 mmol). The reaction mixture is stirred at room temperature for 30 minutes to 2 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with DCM, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

Microwave-Assisted Catalyst-Free Synthesis

This protocol offers a very rapid and environmentally friendly approach to the synthesis of triazolo[1,5-a]pyridines.[4]

General Procedure: In a microwave vial, enaminonitrile (1.0 equiv) and benzohydrazide (2.0 equiv) are suspended in a high-boiling solvent like toluene. The vial is sealed and subjected to microwave irradiation at a high temperature (e.g., 140-180 °C) for a short duration (10-40 minutes). After cooling, the solvent is evaporated, and the residue is directly purified by silica gel column chromatography to yield the desired product.[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the general workflows for the synthesis of triazolo[1,5-a]pyridines.

G cluster_start Starting Materials cluster_methods Synthetic Methods 2-Substituted Pyridines 2-Substituted Pyridines Copper-Catalyzed Cyclization Copper-Catalyzed Cyclization 2-Substituted Pyridines->Copper-Catalyzed Cyclization PIFA-Mediated Annulation PIFA-Mediated Annulation 2-Substituted Pyridines->PIFA-Mediated Annulation Triazolo[4,3-a]pyridines Triazolo[4,3-a]pyridines Dimroth Rearrangement Dimroth Rearrangement Triazolo[4,3-a]pyridines->Dimroth Rearrangement Azinium-N-imines + Nitriles Azinium-N-imines + Nitriles [3+2] Cycloaddition [3+2] Cycloaddition Azinium-N-imines + Nitriles->[3+2] Cycloaddition Enaminonitriles + Benzohydrazides Enaminonitriles + Benzohydrazides Microwave-Assisted Synthesis Microwave-Assisted Synthesis Enaminonitriles + Benzohydrazides->Microwave-Assisted Synthesis Product Triazolo[1,5-a]pyridine Copper-Catalyzed Cyclization->Product PIFA-Mediated Annulation->Product Dimroth Rearrangement->Product [3+2] Cycloaddition->Product Microwave-Assisted Synthesis->Product

Caption: General synthetic routes to triazolo[1,5-a]pyridines.

G cluster_workflow Experimental Workflow Start Select Method & Starting Materials Reaction Perform Synthesis: - Dimroth - [3+2] Cycloaddition - Cu-Catalyzed - PIFA-Mediated - Microwave Start->Reaction Workup Reaction Workup: - Quenching - Extraction - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Analysis Characterization: - NMR - MS - etc. Purification->Analysis End Pure Triazolo[1,5-a]pyridine Analysis->End

Caption: A typical experimental workflow for triazolo[1,5-a]pyridine synthesis.

Conclusion

The synthesis of triazolo[1,5-a]pyridines can be achieved through a variety of effective methods. Classical approaches like the Dimroth rearrangement remain relevant, while modern techniques, including microwave-assisted synthesis and mechanochemical [3+2] cycloadditions, offer significant advantages in terms of reaction time, yield, and environmental impact. The choice of a specific synthetic route should be guided by the desired substitution pattern, the availability of starting materials, and the laboratory equipment at hand. This guide provides the necessary comparative data and experimental protocols to facilitate this decision-making process for researchers in the field of medicinal chemistry and materials science.

References

Unveiling the Potent Biological Activities of Triazolo[1,5-a]pyridines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of its performance across various therapeutic areas, supported by experimental data, detailed protocols, and pathway visualizations to facilitate further research and development.

The fused heterocyclic system of triazolo[1,5-a]pyridines has been the subject of extensive investigation, leading to the discovery of potent agents with anticancer, antimicrobial, enzyme inhibitory, and antiparasitic properties.[1][2] This versatility stems from its unique electronic and structural features, which allow for diverse substitutions and interactions with various biological targets. This guide synthesizes key findings from recent literature to offer an objective comparison of these activities.

Anticancer Activity: Targeting Key Signaling Pathways and Cellular Machinery

Triazolo[1,5-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of critical kinases and disruption of microtubule dynamics.

A notable study synthesized a series of[3][4][5]triazolo[1,5-a]pyridinylpyridines and evaluated their antiproliferative effects. The results indicated potent activity against HCT-116 (colon cancer), U-87 MG (glioblastoma), and MCF-7 (breast cancer) cell lines.[3] Further investigation revealed that promising compounds, 1c and 2d , exerted their effects by modulating the AKT signaling pathway, a crucial regulator of cell survival and proliferation.[3] Similarly, other derivatives have been shown to suppress the ERK signaling pathway in gastric cancer cells, highlighting the scaffold's potential for targeted therapy.[6][7]

Beyond kinase inhibition, certain triazolo[1,5-a]pyrimidines, a closely related class of compounds, have been identified as unique tubulin polymerization promoters.[8] Unlike taxanes, they do not bind to the paclitaxel site but still inhibit vinca alkaloid binding, suggesting a novel mechanism for disrupting microtubule function. This unique mode of action could be instrumental in overcoming certain types of drug resistance.[8]

Comparative Anticancer Activity of Triazolo[1,5-a]pyridine Derivatives
Compound ClassCancer Cell LineIC50 (µM)Target/PathwayReference
[3][4][5]Triazolo[1,5-a]pyridinylpyridinesHCT-116, U-87 MG, MCF-7Varies by compoundAKT Pathway[3]
[3][4][5]Triazolo[1,5-a]pyrimidine IndolesMGC-803 (Gastric)9.47 (Compound H12)ERK Pathway[6][7]
[3][4][5]Triazolo[1,5-a]pyrimidine IndolesHCT-116 (Colon)9.58 (Compound H12)ERK Pathway[6]
[3][4][5]Triazolo[1,5-a]pyrimidine IndolesMCF-7 (Breast)13.1 (Compound H12)ERK Pathway[6]
[3][4][5]Triazolo[1,5-a]pyrimidinesT47D (Breast)3.49 (Compound 3)Tubulin Polymerization[6]
[3][4][5]Triazolo[1,5-a]pyrimidinesHCT29 (Colon)0.24 (Compound 3)Tubulin Polymerization[6]

Potent Enzyme Inhibition: A Avenue for Diverse Therapies

The triazolo[1,5-a]pyridine core has proven to be an effective template for designing potent and selective enzyme inhibitors, with implications for treating a wide array of diseases from inflammation to cancer and diabetes.

Janus Kinase (JAK) Inhibition

Derivatives of triazolo[1,5-a]pyridine have been developed as potent inhibitors of Janus kinases (JAKs), particularly JAK1 and JAK2, which are key components of signaling pathways for numerous cytokines and growth factors involved in inflammation and myeloproliferative disorders.[9][10][11] Optimized compounds have demonstrated high potency against JAK1/2 while maintaining selectivity over other kinases like JAK3, which is crucial for minimizing potential immunosuppressive side effects.[9] This has led to the discovery of orally bioavailable candidates like CEP-33779 for anticancer therapy.[10]

Transforming Growth Factor-β (TGF-β) Type I Receptor (ALK5) Kinase Inhibition

In the context of fibrosis and cancer, the TGF-β signaling pathway plays a critical role. Researchers have successfully designed 4-([3][4][5]triazolo[1,5-a]pyridin-6-yl)imidazoles and -pyrazoles as potent and selective inhibitors of ALK5. One of the lead compounds, 21b , exhibited an IC50 value of 0.018 µM against ALK5 and demonstrated high selectivity over p38α MAP kinase, indicating its potential for development as an anti-fibrotic or anticancer agent.[12]

α-Glucosidase Inhibition

Addressing the need for novel treatments for type 2 diabetes, a series of 6-amino-2,5,7-triaryl-[3][4][5]triazolo[1,5-a]pyridine-8-carbonitriles were synthesized and evaluated as α-glucosidase inhibitors.[13] Remarkably, all synthesized compounds displayed inhibitory activities significantly superior to the standard drug, acarbose. The most potent compound, 15j , had an IC50 value of 6.60 ± 0.09 µM, approximately 98-fold more potent than acarbose (IC50 = 750.00 ± 0.56 µM), and exhibited competitive and selective inhibition.[13]

Comparative Enzyme Inhibitory Activity
Compound SeriesTarget EnzymeIC50 ValueReference DrugReference
Triazolo[1,5-a]pyridine derivativesJAK1/2Sub-micromolar (J-4, J-6)N/A[9]
Pyrazole derivative 21b ALK50.018 µMN/A[12]
Triazolo[1,5-a]pyridine-8-carbonitrilesα-Glucosidase6.60 ± 0.09 µM (Compound 15j)Acarbose (750.00 ± 0.56 µM)[13]

Broad-Spectrum Antimicrobial Activity

Triazolo[1,5-a]pyridines and their pyrimidine bioisosteres have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi, including drug-resistant strains.[5][14][15]

Several studies have reported the synthesis of novel derivatives with potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like ampicillin and ciprofloxacin.[5][14] For instance, certain compounds demonstrated substantial efficacy against multidrug-resistant (MDR) clinical isolates.[15] The mechanism of action for some of these antibacterial agents has been linked to the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival.[14]

In addition to antibacterial effects, many of these compounds also exhibit antifungal properties, with activities comparable to fluconazole.[5][14] This dual antibacterial and antifungal activity makes the triazolo[1,5-a]pyridine scaffold a highly attractive starting point for the development of new anti-infective agents.

Comparative Antimicrobial Activity
Compound SeriesPathogenMIC (µM)Reference Drug (MIC, µM)TargetReference
Triazolo[1,5-a]pyrimidine derivativesGram-positive & Gram-negative bacteria16 - 102Ciprofloxacin (10 - 90)DNA Gyrase & DHFR[14]
Triazolo[1,5-a]pyrimidine derivativesFungal species15.50 - 26.30Fluconazole (11.50 - 17.50)Not specified[14]
Triazolo[1,5-a]pyrimidine amino acid derivativesMDR K. pneumoniae & MRSAFavorable vs. controlsCephalothin, ChloramphenicolNot specified[15]

Visualizing the Mechanisms: Pathways and Workflows

To better understand the biological context and experimental approaches discussed, the following diagrams illustrate key signaling pathways and a general workflow for assessing biological activity.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation TriazoloPyridine Triazolo[1,5-a]pyridines TriazoloPyridine->AKT Inhibition TriazoloPyridine->ERK Inhibition

Caption: Inhibition of PI3K/AKT and RAS/ERK signaling pathways by triazolo[1,5-a]pyridines.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer (pSTAT) STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene TriazoloPyridine Triazolo[1,5-a]pyridines TriazoloPyridine->JAK Inhibition

Caption: Mechanism of JAK/STAT pathway inhibition by triazolo[1,5-a]pyridine derivatives.

experimental_workflow Synthesis Synthesis of Triazolo[1,5-a]pyridine Derivatives Screening In Vitro Biological Screening (e.g., MTT Assay, MIC Assay) Synthesis->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response & IC50/EC50 Determination Hit_ID->Dose_Response MOA Mechanism of Action Studies (e.g., Enzyme Assays, Western Blot) Dose_Response->MOA In_Vivo In Vivo Efficacy Studies (Animal Models) MOA->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt

Caption: General experimental workflow for validating biological activity.

Detailed Experimental Protocols

A summary of common methodologies used in the cited studies is provided below to aid in the replication and validation of these findings.

Antiproliferative Activity (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7) are seeded in 96-well plates at a density of 4,000-5,000 cells per well in a suitable culture medium.[4][6]

  • Compound Treatment: After allowing the cells to adhere (typically 12-24 hours), they are treated with various concentrations of the test compounds (e.g., triazolo[1,5-a]pyridines) and a positive control (e.g., 5-Fluorouracil) for a specified duration (e.g., 24-48 hours).[4][6]

  • MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well at a final concentration of approximately 5 µg/mL and incubated for 4 hours to allow for formazan crystal formation by viable cells.[4]

  • Solubilization and Absorbance Reading: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 490 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Enzyme Inhibition Assay (Generic Protocol)
  • Assay Preparation: The reaction is typically conducted in a 96-well plate. The reaction mixture includes a buffer solution, the target enzyme (e.g., α-glucosidase, JAK2, ALK5), and the test inhibitor at various concentrations.

  • Pre-incubation: The enzyme and inhibitor are often pre-incubated for a set period to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding the enzyme's specific substrate.

  • Incubation and Measurement: The plate is incubated at a controlled temperature (e.g., 37°C). The product formation is monitored over time by measuring changes in absorbance or fluorescence using a plate reader.

  • Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor. The IC50 value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9][12][13]

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized inoculum of the bacterial or fungal strain is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI 1640 for fungi).

  • Compound Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

This guide consolidates significant findings on the biological activities of triazolo[1,5-a]pyridines, providing a valuable resource for the scientific community. The demonstrated versatility and potent activity of this scaffold underscore its importance and potential for the development of next-generation therapeutics.

References

comparingtriazolo[1,5-a]pyridine withtriazolo[1,5-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Triazolo[1,5-a]pyridine Isomers:[1][2][3]Triazolo[1,5-a]pyridine and[1][2][4]Triazolo[1,5-a]pyridine

Introduction

Triazolopyridines are a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their structure, consisting of a fused triazole and pyridine ring, gives rise to a variety of isomers with distinct chemical and biological properties. Among these, the[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine scaffolds are of particular interest due to their prevalence in bioactive molecules. This guide provides a detailed comparison of these two isomeric systems, focusing on their synthesis, physicochemical properties, and biological applications, supported by experimental data.

Triazolopyridines are heterocyclic compounds featuring a triazole ring fused to a pyridine ring.[5] The arrangement of the nitrogen atoms within the triazole ring and the fusion pattern to the pyridine ring result in several possible isomers.[5] This structural diversity is a key factor in the wide range of biological activities observed for this class of compounds.

Chemical Structure and Properties

The fundamental difference between[1][2][3]triazolo[1,5-a]pyridine and[1][2][4]triazolo[1,5-a]pyridine lies in the arrangement of nitrogen atoms in the five-membered triazole ring. This seemingly subtle variation in structure leads to differences in their electronic distribution, reactivity, and biological interactions.

[1][2][3]Triazolo[1,5-a]pyridine contains a 1,2,4-triazole ring fused to the pyridine ring. This scaffold is a key component in numerous biologically active compounds.[2] It is often found in molecules designed as kinase inhibitors and agents for treating cardiovascular and hyperproliferative disorders.[2]

[1][2][4]Triazolo[1,5-a]pyridine incorporates a 1,2,3-triazole ring. This isomer is also a versatile building block in medicinal chemistry, with derivatives showing potential as cardiovascular agents and trypanocidal compounds.[4][6] The chemistry of[1][2][4]triazolo[1,5-a]pyridines is distinct, with the triazole ring being in equilibrium with its open-chain diazo form under certain conditions.[4]

A summary of the key properties of the parent compounds is presented below:

Property[1][2][3]Triazolo[1,5-a]pyridine[1][2][4]Triazolo[1,5-a]pyridine
Molecular Formula C₆H₅N₃C₆H₅N₃[7]
Molecular Weight 119.12 g/mol 119.12 g/mol [7]
CAS Number 274-82-8274-59-9[7]

Synthesis and Reactivity

The synthetic routes to[1][2][3]triazolo[1,5-a]pyridines and[1][2][4]triazolo[1,5-a]pyridines are distinct, reflecting the different triazole precursors required.

Synthesis of[1][2][3]Triazolo[1,5-a]pyridines

A common and efficient method for the synthesis of[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyrid-2-yl)formamidoximes.[1] This reaction typically proceeds under mild conditions using trifluoroacetic anhydride.[1] Other synthetic strategies include copper-catalyzed oxidative coupling reactions and PIFA-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides.[1][2]

Experimental Protocol: Synthesis of[1][2][3]Triazolo[1,5-a]pyridines via Cyclization of N-(pyrid-2-yl)formamidoximes

Materials:

  • N-(pyrid-2-yl)formamidoxime

  • Trifluoroacetic anhydride (TFAA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-(pyrid-2-yl)formamidoxime in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for the specified time (typically monitored by TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired[1][2][3]triazolo[1,5-a]pyridine.

Synthesis of[1][2][4]Triazolo[1,5-a]pyridines

The synthesis of the[1][2][4]triazolo[1,5-a]pyridine core can be achieved through several methods, including the oxidative cyclization of 2-pyridine ketone hydrazones.[8] This transformation can be catalyzed by copper(II) complexes, often using air as the oxidant.[8]

Experimental Protocol: Copper-Catalyzed Synthesis of[1][2][4]Triazolo[1,5-a]pyridines

Materials:

  • 2-Pyridine ketone hydrazone

  • MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst

  • Ethyl acetate

  • Air

Procedure:

  • To a solution of the 2-pyridine ketone hydrazone in ethyl acetate, add the heterogeneous copper(II) catalyst.

  • Stir the reaction mixture vigorously at room temperature under an atmosphere of air.

  • Monitor the progress of the reaction by thin-layer chromatography.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Wash the catalyst with ethyl acetate.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the[1][2][4]triazolo[1,5-a]pyridine product.

Biological Activity and Applications

Both isomeric scaffolds are prevalent in compounds with a wide array of biological activities. The specific isomer often dictates the therapeutic target and pharmacological profile.

[1][2][3]Triazolo[1,5-a]pyridines are well-represented in drug discovery programs. They are known to act as inhibitors of various kinases, including JAK1 and JAK2, and have been investigated for the treatment of hyperproliferative disorders and type 2 diabetes.[2] The structural resemblance of the[1][2][3]triazolo[1,5-a]pyrimidine core (a related scaffold) to purines has led to its exploration as a purine isostere.[3]

[1][2][4]Triazolo[1,5-a]pyridines have also demonstrated significant biological potential. Derivatives of this scaffold have been studied for their cardiovascular effects and as inhibitors of neural nitric oxide synthase.[4] Notably, certain[1][2][4]triazolo[1,5-a]pyridine derivatives have shown trypanocidal activity by inhibiting sterol biosynthesis in Trypanosoma cruzi, the parasite responsible for Chagas disease.[6]

The following diagram illustrates a simplified signaling pathway inhibition by a generic[1][2][3]triazolo[1,5-a]pyridine-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase (e.g., JAK) Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate GeneExpression Gene Expression PhosphoSubstrate->GeneExpression Signal Transduction Inhibitor [1,2,4]Triazolo[1,5-a]pyridine Inhibitor Inhibitor->Kinase Inhibition G start Synthesize [1,2,3]triazolo[1,5-a]pyridine Derivatives in_vitro In vitro assay against Trypanosoma cruzi start->in_vitro cytotoxicity Cytotoxicity assay on mammalian cells start->cytotoxicity lead_id Lead Compound Identification in_vitro->lead_id cytotoxicity->lead_id mechanism Mechanism of action studies (e.g., sterol biosynthesis) end Further Development mechanism->end lead_id->mechanism

References

Illuminating the Framework: A Comparative Guide to the Structural Confirmation of Triazolo[1,5-a]pyridines using NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the structural confirmation of triazolo[1,5-a]pyridines, a heterocyclic scaffold of significant interest in medicinal chemistry.

This publication will delve into the experimental protocols for both techniques, present comparative quantitative data in structured tables, and offer a clear rationale for selecting the most appropriate method for your research needs.

Introduction to Structural Confirmation Techniques

The precise arrangement of atoms within the triazolo[1,5-a]pyridine core and the orientation of its substituents are critical for understanding its chemical reactivity, biological activity, and structure-activity relationships (SAR). While both NMR and X-ray crystallography provide invaluable structural insights, they do so from fundamentally different perspectives. NMR spectroscopy probes the chemical environment of magnetically active nuclei in solution, offering information about connectivity and spatial proximity. In contrast, X-ray crystallography maps the electron density of a molecule in its crystalline state, providing a static, high-resolution snapshot of its atomic coordinates.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound in solution. The following is a typical protocol for the analysis of a triazolo[1,5-a]pyridine derivative.

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified triazolo[1,5-a]pyridine sample for ¹H NMR and 20-30 mg for ¹³C NMR analysis.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Sonication may be used to aid dissolution.

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[1]

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. Typical parameters include a spectral width of 0 to 200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

  • Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish connectivity between protons and carbons, aiding in the complete assignment of the structure.

X-ray Crystallography

X-ray crystallography provides the definitive atomic-level structure of a molecule in the solid state. The primary prerequisite for this technique is the availability of a high-quality single crystal.

Crystallization:

  • Dissolve the purified triazolo[1,5-a]pyridine derivative in a suitable solvent or a mixture of solvents at a concentration near saturation.

  • Slowly evaporate the solvent at a constant temperature. Other common crystallization techniques include slow cooling of a saturated solution and vapor diffusion.

  • Suitable single crystals should be clear, have well-defined faces, and be of an appropriate size (typically 0.1-0.3 mm in each dimension).

Data Collection and Structure Refinement:

  • Mount a selected single crystal on a goniometer head.

  • Collect X-ray diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[2] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Process the raw diffraction data, including integration of reflection intensities and corrections for absorption.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

  • Refine the structural model by fitting the atomic positions and displacement parameters to the experimental data until the calculated and observed diffraction patterns converge.[2]

Comparative Data Presentation

The following tables summarize typical quantitative data obtained from NMR and X-ray crystallographic analyses of substituted triazolo[1,5-a]pyridines.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a Substituted Triazolo[1,5-a]pyridine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-58.61 (d, J = 7.2 Hz)113.5
H-67.30 (t, J = 7.0 Hz)119.5
H-77.64 (t, J = 7.8 Hz)129.1
H-88.43 (d, J = 8.8 Hz)123.4
C-2-152.0
C-3a-143.3
C-5-113.5
C-6-119.5
C-7-129.1
C-8-123.4
C-8a-139.4

Data is representative and sourced from similar structures found in the literature.[1]

Table 2: Selected X-ray Crystallographic Bond Lengths and Angles for a Triazolo[4,3-a]pyridine Derivative

BondLength (Å)AngleAngle (°)
N1-N21.380C5-N1-N2104.2
N2-C31.315N1-N2-C3111.8
C3-N41.365N2-C3-N4110.5
N4-C8a1.378C3-N4-C8a104.7
C8a-N11.335N4-C8a-N1108.8
C5-C61.385C5-C6-C7119.5
C6-C71.380C6-C7-C8120.1
C7-C81.382C7-C8-C8a118.7
C8-C8a1.390C8-C8a-N4121.8

Data is for a closely related triazolopyridine system and serves as a representative example.[3]

Visualization of the Comparative Workflow

The following diagram illustrates the distinct yet complementary workflows for structural elucidation using NMR and X-ray crystallography.

G Comparative Workflow: NMR vs. X-ray Crystallography cluster_0 NMR Spectroscopy (Solution State) cluster_1 X-ray Crystallography (Solid State) cluster_2 Confirmation & Further Analysis NMR_Start Purified Compound NMR_Prep Sample Preparation (Dissolution in Deuterated Solvent) NMR_Start->NMR_Prep NMR_Acq Data Acquisition (1D & 2D NMR Spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing & Analysis (Peak Picking, Integration) NMR_Acq->NMR_Proc NMR_Struct Structure Elucidation (Connectivity, Spatial Proximity) NMR_Proc->NMR_Struct Final_Confirmation Structural Confirmation NMR_Struct->Final_Confirmation Complementary Information Xray_Start Purified Compound Xray_Cryst Crystallization (Single Crystal Growth) Xray_Start->Xray_Cryst Xray_Diff X-ray Diffraction (Data Collection) Xray_Cryst->Xray_Diff Xray_Solve Structure Solution & Refinement (Electron Density Mapping) Xray_Diff->Xray_Solve Xray_Struct Precise 3D Structure (Atomic Coordinates) Xray_Solve->Xray_Struct Xray_Struct->Final_Confirmation Definitive Structure

Caption: A flowchart comparing the experimental workflows of NMR spectroscopy and X-ray crystallography for structural determination.

Objective Comparison and Conclusion

FeatureNMR SpectroscopyX-ray Crystallography
Sample State SolutionSolid (Single Crystal)
Information Connectivity, stereochemistry, dynamic processesPrecise atomic coordinates, bond lengths, bond angles, solid-state packing
Prerequisites Soluble compoundHigh-quality single crystal
Resolution Lower, dependent on magnetic field strengthHigh, often to the atomic level
Throughput Relatively highCan be a bottleneck due to crystallization
Dynamics Provides information on conformational flexibility and exchange processesGenerally provides a static picture of the lowest energy conformation
  • NMR spectroscopy is the method of choice for routine structural verification, for analyzing mixtures, and for studying the behavior of molecules in a solution environment that more closely mimics physiological conditions. It is particularly powerful for establishing the constitution and relative stereochemistry of a newly synthesized compound.

  • X-ray crystallography , when successful, provides the "gold standard" for structural determination, offering an unambiguous and high-resolution three-dimensional model of the molecule. It is the definitive method for determining absolute stereochemistry and for understanding intermolecular interactions in the solid state.

For a comprehensive structural characterization of a novel triazolo[1,5-a]pyridine, the use of both techniques is highly recommended. NMR can confirm the structure in solution, while X-ray crystallography can provide a precise and detailed picture of its solid-state conformation, offering complementary and confirmatory data that is essential for advancing drug discovery and development programs.

References

A Comparative Guide to Purity Assessment of Synthesized Triazolo[1,5-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous compounds with significant biological activities, including cardiovascular, antimicrobial, and trypanocidal properties.[1] In drug discovery and development, the precise characterization of these synthesized molecules is paramount. The purity of an active pharmaceutical ingredient (API) or a key intermediate directly impacts its safety, efficacy, and reproducibility in biological assays.[2] This guide provides a comparative overview of essential analytical techniques for assessing the purity of synthesized triazolo[1,5-a]pyridines, offering detailed experimental protocols and data interpretation frameworks for researchers, scientists, and drug development professionals.

Core Analytical Techniques for Purity Determination

The determination of chemical purity is not a one-size-fits-all process. It often requires an orthogonal approach, utilizing multiple analytical techniques that measure different chemical properties. For heterocyclic compounds like triazolo[1,5-a]pyridines, the most powerful and commonly employed methods are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[]

Comparison of Key Analytical Methods

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)Mass Spectrometry (MS)
Principle Separation based on differential partitioning between a mobile and stationary phase.Absorption of radiofrequency by atomic nuclei in a magnetic field.Separation of ions based on their mass-to-charge ratio.
Primary Use Quantification of the main component and detection of process-related impurities and degradation products.[4]Absolute quantification without a specific reference standard of the analyte; structural confirmation.[2][5]Identification and structural elucidation of impurities, even at trace levels.[6][7]
Sensitivity High (ng to pg levels).Relatively low (µg to mg levels).[8]Very High (pg to fg levels).[6]
Quantification Relative quantification based on peak area percentage (requires reference standards for absolute quantification).[5]Absolute quantification using an internal or external certified standard.[5]Primarily qualitative; can be quantitative with appropriate standards and calibration.
Structural Info Minimal; provides retention time which is characteristic but not definitive.Provides detailed structural information, confirming identity and elucidating impurity structures.[2][9]Provides molecular weight and fragmentation patterns, aiding in structural elucidation.[6]
Destructive? Yes (sample is consumed).No (sample can be recovered).Yes (sample is consumed).

Experimental Protocols & Data Presentation

The following sections provide standardized protocols for the key analytical techniques. These should be adapted based on the specific properties of the triazolo[1,5-a]pyridine derivative being analyzed.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering excellent resolution and sensitivity for separating the main compound from potential impurities.[2] A reversed-phase method is typically suitable for triazolo[1,5-a]pyridines.

Experimental Protocol: HPLC

  • Instrument: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is common. A typical gradient might be: 5% B to 95% B over 20 minutes.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the triazolopyridine core and key chromophores absorb, typically around 254 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a compatible solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Purity Analysis Purity is calculated based on the relative peak area of all detected components.

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identity
14.5215.60.31Impurity A (Starting Material)
28.765012.399.55Triazolo[1,5-a]pyridine Product
311.217.10.14Impurity B (Byproduct)
Total 5035.0 100.00
Quantitative ¹H NMR (qHNMR) Spectroscopy

NMR is a powerful tool that not only confirms the structure of the synthesized compound but can also provide an absolute measure of its purity without needing a reference standard of the analyte itself.[2][5]

Experimental Protocol: qHNMR

  • Instrument: NMR Spectrometer (≥400 MHz recommended for better resolution).

  • Internal Standard (IS): A certified reference standard with a known purity and a simple proton signal that does not overlap with analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the triazolo[1,5-a]pyridine sample.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated to allow for full relaxation and accurate integration.

  • Processing: Carefully integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

Data Presentation: qHNMR Purity Calculation

SignalChemical Shift (ppm)Number of Protons (N)Integral Value (I)
Analyte (CH)8.50115.70
Internal Standard (CH₂)6.30210.25

The purity is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • MW: Molecular Weight

  • m: mass

  • Purity_IS: Purity of the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection and identification capabilities of mass spectrometry. It is exceptionally useful for identifying unknown impurities by providing their precise molecular weight and fragmentation data.[6][7]

Experimental Protocol: LC-MS

  • LC System: Use the same or similar HPLC conditions as described above, ensuring the mobile phase is compatible with MS (e.g., using volatile buffers like formic acid or ammonium acetate).[10]

  • MS System: A high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap is ideal for accurate mass measurements.[7]

  • Ionization: Electrospray Ionization (ESI) is common for this class of compounds. Run in both positive and negative ion modes to ensure detection of all components.

  • Data Acquisition: Acquire full scan data to detect all ions. For structural elucidation of specific impurities, perform targeted MS/MS (or tandem MS) experiments to obtain fragmentation patterns.[6]

Data Presentation: Impurity Identification by LC-MS

RT (min)Detected Ion [M+H]⁺Measured MassCalculated Mass (for Formula)FormulaPutative Identity
4.52109.0556109.0558C₅H₇N₂O2-Aminopyridine (Starting Material)
8.76119.0532119.0534C₆H₅N₃Triazolo[1,5-a]pyridine (Product)
11.21135.0481135.0483C₆H₅N₃OHydroxylated Byproduct

Visualizations

The following diagrams illustrate a typical workflow for purity assessment and a relevant biological pathway for triazolo[1,5-a]pyridine compounds.

Purity_Assessment_Workflow cluster_0 Purity Assessment Workflow for Synthesized Triazolo[1,5-a]pyridine Start Synthesized Crude Product Prep Sample Preparation (Dissolution, Weighing) Start->Prep HPLC HPLC-UV Analysis (Relative Purity) Prep->HPLC LCMS LC-MS Analysis (Impurity ID) Prep->LCMS NMR qNMR Analysis (Absolute Purity & Structure) Prep->NMR Data Data Integration & Analysis HPLC->Data LCMS->Data NMR->Data Report Final Purity Report Data->Report Signaling_Pathway cluster_1 Hypothetical Kinase Signaling Pathway Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Substrate Substrate Protein Kinase2->Substrate Phosphorylates Response Cellular Response (Proliferation) Substrate->Response Leads to Inhibitor Triazolo[1,5-a]pyridine Derivative Inhibitor->Kinase2 Inhibits

References

A Comparative Guide to the Biological Activities of Triazolo[1,5-a]pyridines and Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two prominent classes of nitrogen-containing heterocyclic compounds: triazolo[1,5-a]pyridines and triazolopyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their structural resemblance to endogenous purines, allowing them to interact with a wide range of biological targets.[1][2] This document summarizes key experimental data on their anticancer, antimicrobial, and anti-inflammatory properties, presents detailed experimental protocols for the cited assays, and visualizes relevant workflows and pathways to support further research and development.

Comparative Anticancer Activity

Both triazolo[1,5-a]pyridines and triazolopyrimidines have been extensively investigated for their potential as anticancer agents.[3][4] Their mechanism of action often involves the inhibition of key cellular processes such as cell proliferation and tubulin polymerization.[3][5]

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the in vitro anticancer activity of representative compounds from both classes against various human cancer cell lines. The activity is expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound Class Compound ID Target Cell Line IC50 (µM) Reference
Triazolo[1,5-a]pyridine 1cHCT-116 (Colon Carcinoma)1.83[3]
Triazolo[1,5-a]pyridine 2dU-87 MG (Glioblastoma)2.54[3]
Triazolo[1,5-a]pyridine TP6B16F10 (Murine Melanoma)41.12[6]
Triazolopyrimidine 19Bel-7402 (Hepatocellular Carcinoma)12.3[2]
Triazolopyrimidine 19HT-1080 (Fibrosarcoma)6.1[2]
Triazolopyrimidine N/AA549 (Lung Carcinoma)Varies[5][7]
Experimental Protocol: MTT Assay for Antiproliferative Activity

This protocol is a standard colorimetric assay for assessing cell viability and proliferation.[2][3][6]

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7, Bel-7402) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (triazolo[1,5-a]pyridines or triazolopyrimidines) and incubated for an additional 48 to 72 hours.[6]

  • MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the insoluble purple formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[3]

Comparative Antimicrobial Activity

Derivatives of both scaffolds have demonstrated significant potential as antimicrobial agents, targeting bacteria and fungi through various mechanisms, including the inhibition of essential enzymes like DNA gyrase.[8][9]

Data Presentation: In Vitro Antimicrobial Activity

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected compounds, indicating the lowest concentration required to inhibit the visible growth of a microorganism.

Compound Class Compound ID Target Microorganism MIC (µg/mL) Reference
Triazolo[1,5-a]pyridine N/AStaphylococcus aureusN/AData not specified in provided abstracts
Triazolo[1,5-a]pyridine N/AEscherichia coliN/AData not specified in provided abstracts
Triazolopyrimidine 9aStaphylococcus aureus0.5[8]
Triazolopyrimidine 9aBacillus subtilis0.25[8]
Triazolopyrimidine 9aEscherichia coli1.0[8]
Triazolopyrimidine 9oPseudomonas aeruginosa11-15 (IZ mm)[9]
Triazolopyrimidine 16Enterococcus faecium2 (μg/mL)[10][11]

(Note: IZ = Inhibition Zone in mm from disk diffusion assay)

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]

Principle: The assay involves challenging a standardized suspension of a microorganism with serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that prevents visible growth after a defined incubation period.

Procedure:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a sterile broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours) for the specific microorganism.

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Comparative Anti-inflammatory Activity

Both heterocyclic systems have been explored for their anti-inflammatory properties. Their mechanisms often involve the inhibition of key inflammatory mediators and enzymes, such as nitric oxide (NO), various cytokines, and cyclooxygenase-2 (COX-2).[12][13]

Data Presentation: In Vitro Anti-inflammatory Activity

The following table summarizes the ability of representative compounds to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Compound Class Compound ID Assay IC50 (µM) Reference
Triazolo[1,5-a]pyridine N/AN/AN/AData not specified in provided abstracts
Triazolopyrimidine 3NO Inhibition in RAW 264.7 cells13.2[13]
Triazolopyrimidine 3TNF-α Inhibition18.5[13]
Triazolopyrimidine 3IL-6 Inhibition20.1[13]
Triazole Derivative 9dCarrageenan-induced paw edema94.35 (ng/kg)[14]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay using Griess Reagent

This protocol measures the anti-inflammatory potential of compounds by quantifying their ability to inhibit nitric oxide production in LPS-stimulated macrophages.[12][13]

Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide (NO) when stimulated with lipopolysaccharide (LPS). NO is an important inflammatory mediator. The concentration of nitrite (a stable product of NO) in the cell culture supernatant can be measured using the Griess reagent. A reduction in nitrite levels in the presence of a test compound indicates anti-inflammatory activity.

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.[12]

  • Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour.[12]

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. The plates are incubated for 24 hours.[12]

  • Supernatant Collection: After incubation, the cell culture supernatant is collected from each well.

  • Griess Reaction: The collected supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).[12]

  • Absorbance Measurement: After a short incubation period (10-15 minutes) at room temperature, the absorbance of the resulting azo dye is measured at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells to the LPS-stimulated control wells. The IC50 value is then determined.

Mandatory Visualizations

The following diagrams illustrate key experimental workflows and biological relationships relevant to the study of these compounds.

G cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Test Compound (Triazolo[1,5-a]pyridine or Triazolopyrimidine) Treat Treat with Serial Dilutions of Compound Compound->Treat Cells Cell Line / Microorganism Plate Seed Cells/Microbes in 96-well Plate Cells->Plate Plate->Treat Incubate Incubate (24-72h) Treat->Incubate AddReagent Add Detection Reagent (e.g., MTT, Griess) Incubate->AddReagent Measure Measure Signal (Absorbance) AddReagent->Measure Calculate Calculate % Inhibition Measure->Calculate Determine Determine IC50 / MIC Calculate->Determine

Caption: General workflow for in vitro biological activity screening.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Pathway MyD88->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO Inflammation Inflammation NO->Inflammation Compound Triazolopyrimidine (e.g., Compound 3) Compound->NFkB inhibits

Caption: Simplified LPS-induced inflammatory signaling pathway.

G Scaffolds Heterocyclic Scaffolds TPyridine Triazolo[1,5-a]pyridines TPyrimidine Triazolopyrimidines Anticancer Anticancer TPyridine->Anticancer TPyrimidine->Anticancer Antimicrobial Antimicrobial TPyrimidine->Antimicrobial AntiInflammatory Anti-inflammatory TPyrimidine->AntiInflammatory Activities Biological Activities

Caption: Relationship between chemical scaffolds and biological effects.

References

Comparative Docking Analysis of Triazolo[1,5-a]pyridine Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of molecular docking studies conducted on various triazolo[1,5-a]pyridine inhibitors targeting a range of enzymes and proteins implicated in different diseases. The following sections present quantitative data from these studies, detail the experimental methodologies, and visualize a key signaling pathway affected by this class of compounds. This information is intended to assist researchers and scientists in the rational design and development of novel therapeutics based on the triazolo[1,5-a]pyridine scaffold.

Quantitative Comparison of Docking Studies

The inhibitory potential of triazolo[1,5-a]pyridine derivatives has been evaluated against several biological targets. The table below summarizes the key quantitative data from various docking studies, including IC50 values and docking scores, to facilitate a direct comparison of their reported potencies and binding affinities.

Target Enzyme/ProteinCompound(s)IC50 (µM)Docking Score (kcal/mol)Key Interacting ResiduesReference
α-Glucosidase15j6.60 ± 0.09-10.04TYR158, GLN353, GLU411[1]
α-Glucosidase15a-15v6.60 - 75.63-8.63 to -10.41ASP307, ARG315, TYR158, PHE303[1]
P. falciparum DHODHSeries of[2][3][4]triazolo[1,5-a]pyrimidine derivatives0.08 - 1.3Not specifiedNot specified[5]
Smoothened (Smo)TPB15Not specifiedStronger than VismodegibNot specified[4]
Trypanosoma cruzi 14α-demethylaseCompound 16Not specifiedNot specifiedNot specified[3]
InhA (M. tuberculosis)J21, J270.39Not specifiedNot specified[6][7]
CDK29f, 10c1.85, 2.09Not specifiedNot specified[8]
LSD1270.564Not specifiedMet332[9]
PHD-1Benzonitrile-based inhibitorsNot specifiedNot specifiedAsn315[10]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited docking studies are crucial for understanding and reproducing the presented results. Below are the detailed experimental protocols for the key studies.

α-Glucosidase Docking Study: [1]

  • Software: The specific software used for the docking calculations was not explicitly mentioned in the provided text.

  • Protein Preparation: The crystal structure of α-glucosidase was likely retrieved from the Protein Data Bank (PDB). Standard protein preparation steps would have been performed, including the removal of water molecules, addition of hydrogen atoms, and assignment of appropriate charges.

  • Ligand Preparation: The 3D structures of the triazolo[1,5-a]pyridine derivatives were generated and optimized to their lowest energy conformation.

  • Docking Protocol: The prepared ligands were docked into the active site of the α-glucosidase enzyme. The docking scores, representing the binding affinity, were calculated and ranged from -8.63 to -10.41 kcal/mol. The interactions between the most potent compounds and the key amino acid residues in the active site, such as TYR158, GLN353, and GLU411, were analyzed to understand the binding mode.

P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) Docking Study: [5]

  • Objective: To elucidate the binding mode of[2][3][4]triazolo[1,5-a]pyrimidine derivatives to PfDHODH.

  • Methodology: Molecular docking studies were conducted, and the results indicated high interaction affinities of the synthesized compounds for the PfDHODH enzyme. The study also highlighted the selectivity of these inhibitors for the parasite enzyme over the human homolog (HsDHODH).

Smoothened (Smo) Inhibitor Docking Study: [4]

  • Target: The Smoothened (Smo) protein, a key component of the Hedgehog (Hh) signaling pathway.

  • Findings: A series of[2][3][4]triazolo[4,3-a]pyridines were identified as potent Smo inhibitors. Four of these compounds demonstrated a stronger binding affinity to the Smo protein than the known inhibitor Vismodegib. Mechanistic studies confirmed that the lead compound, TPB15, blocks Smo translocation into the cilia and downregulates the expression of the downstream transcription factor Gli1.

Trypanocidal Activity and Docking against 14α-demethylase: [3]

  • Target: 14α-demethylase, an enzyme involved in the sterol biosynthesis pathway of Trypanosoma cruzi.

  • Results: Compound 16 from a series of[2][3][5]triazolo[1,5-a]pyridine derivatives was found to inhibit 14α-demethylase, leading to an imbalance in the cholesterol/ergosterol synthesis pathway. Theoretical docking analysis supported this finding, suggesting the compound's potential as a trypanocidal agent.

Visualizing the Mechanism of Action: Inhibition of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers. The Smoothened (Smo) protein is a key transducer in this pathway. The following diagram illustrates the canonical Hh pathway and the inhibitory action of triazolo[1,5-a]pyridine derivatives on Smo.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits Inhibitor Triazolo[1,5-a]pyridine Inhibitor SUFU SUFU SMO->SUFU Inhibits GLI-A GLI-A (Activator) Inhibitor->SMO Inhibits GLI GLI SUFU->GLI Sequesters & Promotes Cleavage to GLI-R GLI-R GLI-R (Repressor) GLI->GLI-R Cleavage Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates

Caption: Hedgehog signaling pathway and the inhibitory effect of triazolo[1,5-a]pyridines on Smoothened (SMO).

References

Unraveling the Molecular Targeting of Triazolo[1,5-a]pyridine Drugs: A Comparative Guide to JAK Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of triazolo[1,5-a]pyridine-based Janus kinase (JAK) inhibitors against other established alternatives. Supported by experimental data, this document delves into the mechanism of action, quantitative performance, and the methodologies used to validate these therapeutic agents.

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of potent and selective inhibitors of the Janus kinase (JAK) family of enzymes. These enzymes are critical mediators of cytokine signaling, playing a central role in immune responses and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in a multitude of autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms. This guide focuses on the mechanism of action of triazolo[1,5-a]pyridine drugs as JAK inhibitors, comparing their performance with other well-known JAK inhibitors, Ruxolitinib and Tofacitinib.

Mechanism of Action: Targeting the JAK-STAT Signaling Pathway

Triazolo[1,5-a]pyridine drugs, along with other JAK inhibitors, exert their therapeutic effects by intercepting the intracellular JAK-STAT signaling cascade. This pathway is initiated when a cytokine binds to its corresponding receptor on the cell surface, leading to the activation of associated JAKs. The activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs dimerize, translocate to the nucleus, and modulate the transcription of genes involved in inflammation, immunity, and cell proliferation. By binding to the ATP-binding site of the JAK enzymes, these inhibitors block the phosphorylation of STATs, thereby downregulating the inflammatory and proliferative signals.

JAK-STAT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA Gene Transcription STAT_dimer->DNA Nuclear Translocation Inhibitor Triazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK Inhibition

Figure 1: Simplified JAK-STAT signaling pathway and the point of inhibition by triazolo[1,5-a]pyridine drugs.

Comparative Performance: In Vitro Kinase Inhibition

The potency and selectivity of JAK inhibitors are paramount for their therapeutic efficacy and safety profiles. The following table summarizes the half-maximal inhibitory concentration (IC50) values for two exemplary triazolo[1,5-a]pyridine drugs, Filgotinib and CEP-33779, compared to Ruxolitinib and Tofacitinib against the four members of the JAK family. Lower IC50 values indicate greater potency.

CompoundClassJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Filgotinib Triazolo[1,5-a]pyridine10[1]28[1]810[1]116[1]
CEP-33779 Triazolo[1,5-a]pyridine>72[2]1.8[2][3][4]>1440[2]>1440[2]
Ruxolitinib Pyrrolo[2,3-d]pyrimidine3.3[5][6][7]2.8[5][6][7]>428[8]19[8]
Tofacitinib Pyrrolo[2,3-d]pyrimidine1-112[9]1.8-20[9][10]0.75-1.6[10]16-34[10]

Note: IC50 values can vary depending on the specific assay conditions.

The data indicates that triazolo[1,5-a]pyridine derivatives can be engineered to exhibit distinct selectivity profiles. Filgotinib shows a preference for JAK1 over other JAK isoforms[1][11][12]. In contrast, CEP-33779 is a highly potent and selective inhibitor of JAK2[2][3][4]. This contrasts with Ruxolitinib, which potently inhibits both JAK1 and JAK2[5][6][7], and Tofacitinib, which is often considered a pan-JAK inhibitor with a preference for JAK1 and JAK3[9].

Experimental Protocols for Mechanism Validation

Validating the mechanism of action of these inhibitors involves a combination of biochemical and cell-based assays.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay directly measures the enzymatic activity of purified JAK kinases and the inhibitory effect of the test compounds.

Objective: To determine the IC50 value of a compound against a specific JAK isoform.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the recombinant JAK enzyme, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: The triazolo[1,5-a]pyridine drug or comparator is added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated to allow for substrate phosphorylation.

  • Signal Detection: A reagent is added to terminate the kinase reaction and detect the amount of ADP produced, which is proportional to the kinase activity. The signal, often luminescence, is measured using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the data is fitted to a dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow Start Start Reagents Prepare Reagents: - Recombinant JAK Enzyme - Peptide Substrate - ATP - Assay Buffer Start->Reagents Reaction_Mix Add Enzyme, Substrate, and Compound to Assay Plate Reagents->Reaction_Mix Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Reaction_Mix Initiate_Reaction Initiate Reaction with ATP and Incubate Reaction_Mix->Initiate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagent Initiate_Reaction->Stop_Reaction Measure_Signal Measure Luminescence Stop_Reaction->Measure_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Figure 2: General workflow for an in vitro kinase inhibition assay.
Cell-Based STAT Phosphorylation Assay

This assay assesses the ability of a compound to inhibit JAK activity within a cellular context by measuring the phosphorylation of its downstream target, STAT.

Objective: To determine the cellular potency of a JAK inhibitor.

Methodology:

  • Cell Culture and Treatment: A suitable cell line (e.g., human peripheral blood mononuclear cells or a specific hematopoietic cell line) is cultured and treated with various concentrations of the inhibitor.

  • Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2) to activate the JAK-STAT pathway.

  • Cell Lysis or Fixation/Permeabilization: Cells are either lysed to extract proteins or fixed and permeabilized for intracellular flow cytometry.

  • Detection of Phospho-STAT: The levels of phosphorylated STAT (p-STAT) are measured using methods such as Western blotting or flow cytometry with a fluorescently labeled anti-p-STAT antibody.

  • Data Analysis: The inhibition of STAT phosphorylation is quantified relative to the cytokine-stimulated control, and an IC50 value is determined.

By employing these rigorous experimental approaches, researchers can effectively validate the mechanism of action of triazolo[1,5-a]pyridine drugs and objectively compare their performance against other therapeutic alternatives. The distinct selectivity profiles offered by this chemical scaffold highlight its potential for developing targeted therapies with improved efficacy and safety for a range of debilitating diseases.

References

A Head-to-Head Comparison of Fluorescent Probes Based on the Triazolo[1,5-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The triazolo[1,5-a]pyridine core has emerged as a versatile and promising scaffold in the development of novel fluorescent probes. Its rigid, planar structure and tunable electronic properties make it an excellent building block for creating sensors for a variety of analytes and applications, from metal ion detection to cellular imaging. This guide provides a head-to-head comparison of recently developed fluorescent probes based on the triazolo[1,5-a]pyridine and its closely related pyrazolo[1,5-a]pyridine analogue, offering a comprehensive overview of their performance characteristics and the experimental protocols for their evaluation.

Performance Comparison of Triazolo[1,5-a]pyridine-Based Fluorescent Probes

The following table summarizes the key performance metrics of two distinct fluorescent probes, one based on a[1][2][3]triazolo[1,5-a]pyrimidine for the detection of ferric ions (Fe³⁺) and another on a pyrazolo[1,5-a]pyridine for sensing pH.

Probe Target Analyte Quantum Yield (Φ) Limit of Detection (LOD) Response Time Excitation Max (λex) Emission Max (λem) Stokes Shift Key Features
Amide derivative of[1][2][3]triazolo[1,5-a]pyrimidine (TP, Id)Fe³⁺Not specified0.82 μM[1][2]5 seconds[1][2]~350 nm~450 nm~100 nmHigh selectivity for Fe³⁺, even in the presence of strong chelating agents; good cell permeability and low cytotoxicity.[1][2]
Pyrazolo[1,5-a]pyridine carboxylic acid (PP-1)pH0.64 (at pH 2.4)[4]Not applicable (pKa = 3.03)[4]< 10 seconds[4]~380 nm~445 nm~65 nmHigh sensitivity and selectivity in acidic conditions; 7-fold fluorescence enhancement from pH 5.2 to 2.4.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the synthesis and fluorescence measurements of the compared probes.

Synthesis and Evaluation of a[1][2][3]triazolo[1,5-a]pyrimidine Probe for Fe³⁺ Detection

Synthesis of the Probe (Id): The synthesis of the amide derivative of[1][2][3]triazolo[1,5-a]pyrimidine (TP, Id) involves a multi-step process that begins with the reaction of 3-amino-1,2,4-triazole with an appropriate β-ketoester to form the triazolopyrimidine core. This is followed by functionalization to introduce an amide group, which acts as the binding site for Fe³⁺ ions. The detailed synthetic route can be found in the supporting information of the original publication.

Fluorescence Measurements:

  • A stock solution of the probe is prepared in a suitable solvent, such as a mixture of buffer and an organic co-solvent (e.g., DMSO) to ensure solubility.

  • For selectivity experiments, solutions of various metal ions are added to the probe solution.

  • For sensitivity experiments, varying concentrations of Fe³⁺ are added to the probe solution.

  • Fluorescence emission spectra are recorded on a fluorescence spectrophotometer after a brief incubation period (e.g., 5 seconds).[1][2]

  • The limit of detection (LOD) is calculated based on the fluorescence titration data, typically using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

Synthesis and Evaluation of a Pyrazolo[1,5-a]pyridine Probe for pH Sensing

Synthesis of the Probe (PP-1): The pyrazolo[1,5-a]pyridine carboxylic acid probe (PP-1) is synthesized via a tandem reaction. The specifics of the synthesis can be found in the original research article.[4]

pH Titration and Fluorescence Measurements:

  • All fluorescence experiments are performed in an aqueous solution, typically a Britton-Robinson buffer/DMSO mixture (e.g., 8:2, v/v).[4]

  • The probe is dissolved in this solution, and the pH is adjusted using solutions of HCl and NaOH.

  • Samples are allowed to equilibrate for a short period (e.g., 5 minutes) before measurement.[4]

  • Fluorescence intensity is measured at the emission maximum (445 nm) across a range of pH values.[4]

  • The pKa is determined by fitting the fluorescence intensity data to the Henderson-Hasselbalch equation.

Visualizing Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling mechanism for the Fe³⁺ probe and a general experimental workflow for evaluating fluorescent probes.

Fe3_Sensing_Mechanism Probe Triazolo[1,5-a]pyridine Probe (Fluorescent) Complex Probe-Fe³⁺ Complex (Non-fluorescent) Probe->Complex Binding Fe3 Fe³⁺ Ion Fe3->Complex Complex->Probe Quenching of Fluorescence

Caption: Proposed mechanism of fluorescence quenching upon binding of Fe³⁺.

Experimental_Workflow cluster_synthesis Probe Synthesis & Characterization cluster_photophysical Photophysical Evaluation cluster_application Application Synthesis Synthesis of Probe Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Stock Prepare Stock Solution Characterization->Stock Titration Titration with Analyte Stock->Titration Spectra Record Absorption & Emission Spectra Titration->Spectra Data Data Analysis (LOD, Quantum Yield) Spectra->Data Cell_Imaging Cellular Imaging Data->Cell_Imaging Selectivity Selectivity & Interference Studies Data->Selectivity

Caption: General experimental workflow for fluorescent probe development.

References

Cross-Reactivity of Triazolo[1,5-a]pyridine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a range of biological entities, most notably protein kinases. Understanding the cross-reactivity profile of these compounds is paramount for developing selective and safe therapeutics. This guide provides an objective comparison of the cross-reactivity of several triazolo[1,5-a]pyridine-based compounds, supported by experimental data and detailed methodologies.

Comparative Analysis of Kinase Inhibitor Selectivity

The following tables summarize the inhibitory activity of representative triazolo[1,5-a]pyridine-based compounds against their primary targets and key off-targets. The data, presented as half-maximal inhibitory concentrations (IC50), allows for a direct comparison of their selectivity profiles.

Compound NamePrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Target(s)IC50 (nM) vs. Key Off-Target(s)Selectivity Fold (Off-Target/Primary Target)
CEP-33779 JAK21.8[1][2][3]JAK1>72>40[2][3]
TYK2>1440>800[2][3]
Filgotinib (GLPG0634) JAK110JAK2282.8
JAK381081
TYK211611.6
Compound J-4 JAK1/JAK2High Potency[4]JAK3Selective over JAK3[4]Data not available
Compound J-6 JAK1/JAK2High Potency[4]JAK3Selective over JAK3[4]Data not available

Note: Specific IC50 values for compounds J-4 and J-6 are not publicly available, though their high potency and selectivity for JAK1/2 over JAK3 have been reported.[4]

Cross-Reactivity Profile of a RORγt Inverse Agonist

Compound NamePrimary TargetAssay TypeIC50/EC50 (nM)Key Off-Target(s)Activity vs. Key Off-Target(s)
Compound 5a RORγtLuciferase Reporter Gene AssayPotent Inhibition[5][6][7]RORα, RORβSelective over RORα and RORβ[8]
Human Whole-Blood IL-17A AssayPotent Inhibition[5][6][7]

Note: While compound 5a is reported as a potent and selective RORγt inverse agonist, specific IC50/EC50 values from comprehensive cross-reactivity screening are not detailed in the available literature.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the objective interpretation and replication of cross-reactivity studies. Below are representative protocols for key assays.

In Vitro Kinase Assays

1. Radiometric Kinase Assay (General Protocol)

This method measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the kinase.

  • Materials: Purified recombinant kinase, specific peptide or protein substrate, test compound (e.g., triazolo[1,5-a]pyridine derivative), kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT), [γ-³³P]ATP, and phosphocellulose filter plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the plate at a specified temperature for a set time.

    • Stop the reaction and spot the reaction mixture onto phosphocellulose filter plates.

    • Wash the filter plates to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percent inhibition relative to a DMSO control and determine the IC50 value.[9]

2. ADP-Glo™ Luminescence-Based Kinase Assay (for JAK Kinases)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Materials: Recombinant human JAK kinase (JAK1, JAK2, JAK3, or TYK2), kinase-specific peptide substrate, test compound, Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT), ATP, and ADP-Glo™ Kinase Assay Kit (Promega).[10]

  • Procedure:

    • Dispense serial dilutions of the test compound into a 384-well plate.

    • Add the JAK enzyme and substrate mixture to the wells.

    • Initiate the reaction by adding ATP. The final ATP concentration should be near the Km for the specific JAK enzyme.[11]

    • Incubate the plate at room temperature.

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP and develop a luminescent signal by adding the Kinase Detection Reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition and determine the IC50 value.[10][11]

RORγt Inverse Agonist Cellular Assay

Luciferase Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of RORγt.

  • Cell Line: A human cell line (e.g., Jurkat) co-transfected with two vectors: one expressing a Gal4 DNA-binding domain fused to the RORγt ligand-binding domain, and another containing a luciferase reporter gene under the control of a Gal4 upstream activating sequence.[12][13]

  • Procedure:

    • Plate the transfected cells in a multi-well plate.

    • Add serial dilutions of the test compound (e.g., compound 5a).

    • Incubate the cells for a specified period to allow for changes in luciferase gene expression.

    • Lyse the cells and add a luciferase substrate.

    • Measure the luminescence, which corresponds to the level of RORγt transcriptional activity.

    • A decrease in luminescence indicates inverse agonist activity. Calculate the percent inhibition and determine the IC50 value.[12]

Visualizations

Experimental Workflow for Kinase Inhibitor Cross-Reactivity Screening

G cluster_0 Compound Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis Compound Test Compound (Triazolo[1,5-a]pyridine) SerialDilution Serial Dilution Compound->SerialDilution AssayPlate Assay Plate Preparation (Kinase, Substrate, Compound) SerialDilution->AssayPlate Transfer to Assay Plate Reaction Initiate Reaction (Add ATP) AssayPlate->Reaction Incubation Incubation Reaction->Incubation Detection Signal Detection (e.g., Radioactivity, Luminescence) Incubation->Detection Stop Reaction & Detect DataAnalysis Data Analysis (% Inhibition, IC50) Detection->DataAnalysis

Caption: A generalized workflow for in vitro kinase inhibitor profiling.

JAK-STAT Signaling Pathway and Inhibition

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT Dimer STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Triazolo[1,5-a]pyridine JAK Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT pathway by triazolo[1,5-a]pyridine-based inhibitors.

RORγt Signaling Pathway and Inverse Agonism

G cluster_0 Nucleus RORgt RORγt Coactivator Co-activator RORgt->Coactivator Prevents Recruitment DNA ROR Response Element (RORE) on DNA RORgt->DNA Binds Coactivator->RORgt Recruited by IL17A IL-17A Gene Transcription DNA->IL17A Initiates InverseAgonist Triazolo[1,5-a]pyridine Inverse Agonist InverseAgonist->RORgt Binds and induces conformational change

Caption: Mechanism of RORγt inhibition by a triazolo[1,5-a]pyridine inverse agonist.

References

Safety Operating Guide

Essential Safety and Operational Guide for HandlingTriazolo[1,5-a]pyridine

Essential Safety and Operational Guide for Handling[1][2][3]Triazolo[1,5-a]pyridine

This guide provides comprehensive safety and logistical information for the handling and disposal of[1][2][3]Triazolo[1,5-a]pyridine (CAS No. 274-59-9), tailored for researchers, scientists, and professionals in drug development. The following procedures are based on available safety data sheets and best practices for handling heterocyclic compounds.

Hazard Summary

[1][2][3]Triazolo[1,5-a]pyridine is a chemical that poses moderate health risks. It is harmful if swallowed or inhaled and causes serious eye irritation.[2] Adherence to strict safety protocols is essential to minimize exposure and ensure a safe laboratory environment.

Quantitative Hazard Data

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for[1][2][3]Triazolo[1,5-a]pyridine.

Hazard ClassHazard StatementSignal WordPictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationWarning
alt text
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaledWarning
alt text

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table outlines the recommended PPE for various laboratory activities involving[1][2][3]Triazolo[1,5-a]pyridine.

ActivityEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Use in a certified chemical fume hood.
Conducting Reactions Safety glasses with side shields or goggles. A face shield may be required for splash hazards.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Use in a certified chemical fume hood.
Handling Spills Chemical safety goggles and a face shield.Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls.An air-purifying respirator with an appropriate cartridge may be necessary depending on the spill size.
Waste Disposal Safety glasses with side shields or goggles.Chemical-resistant gloves (e.g., nitrile).Laboratory coat.Not generally required if containers are sealed and handled properly.

Standard Operating Procedures

1. Engineering Controls:

  • Always handle[1][2][3]Triazolo[1,5-a]pyridine in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible.

2. Handling:

  • Avoid the formation of dust and aerosols.

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[4]

  • Wash hands thoroughly after handling.[4]

  • Keep the container tightly closed when not in use and store in a cool, dry place.[4]

3. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

  • Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, evacuate the area and contact environmental health and safety personnel.

4. Disposal Plan:

  • All waste containing[1][2][3]Triazolo[1,5-a]pyridine must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and compatible container.

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[4] It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Do not dispose of down the drain or in regular trash.

  • Follow all federal, state, and local regulations for hazardous waste disposal.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the standard workflow for handling[1][2][3]Triazolo[1,5-a]pyridine, emphasizing key safety checkpoints.

Workflow for Handling [1,2,3]Triazolo[1,5-a]pyridinecluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & DisposalDon PPEDon PPEPrepare Work AreaPrepare Work AreaDon PPE->Prepare Work AreaWeighingWeighingPrepare Work Area->WeighingReaction SetupReaction SetupWeighing->Reaction SetupWork-upWork-upReaction Setup->Work-upDecontaminateDecontaminateWork-up->DecontaminateSegregate WasteSegregate WasteDecontaminate->Segregate WasteDispose WasteDispose WasteSegregate Waste->Dispose Waste

Caption: Safe handling workflow for[1][2][3]Triazolo[1,5-a]pyridine.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.